Benactyzine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,23H,3-4,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEHOOLYWQBGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052774 | |
| Record name | Benactyzine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57-37-4 | |
| Record name | Benactyzine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benactyzine hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benactyzine hydrochloride | |
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| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benactyzine hydrochloride | |
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| Record name | Benactyzine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.295 | |
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| Record name | BENACTYZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R628272Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Benactyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benactyzine hydrochloride is a centrally acting anticholinergic agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interactions with cholinergic and other neurotransmitter systems. The primary mechanism of benactyzine is the non-selective antagonism of muscarinic acetylcholine receptors. Additionally, it exhibits noncompetitive inhibition of nicotinic acetylcholine receptors and is a competitive inhibitor of butyrylcholinesterase. While clinically observed to have antidepressant and anxiolytic effects, direct interactions with serotonergic or other neurotransmitter systems are not well-documented with quantitative binding data. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action: Cholinergic System Modulation
This compound primarily exerts its effects by disrupting cholinergic neurotransmission through multiple points of interaction. Its principal action is as a potent, centrally acting muscarinic acetylcholine receptor antagonist[1][2]. By crossing the blood-brain barrier, it blocks the action of acetylcholine in the central nervous system, leading to its characteristic psychotropic effects[1]. This modulation of the cholinergic system is also responsible for its therapeutic applications in managing symptoms of Parkinson's disease and for its anxiolytic and antidepressant properties[1].
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
Benactyzine acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[3]. There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes. By blocking these receptors, benactyzine inhibits the downstream signaling cascades initiated by acetylcholine.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
Benactyzine's antagonism at these receptors disrupts these signaling pathways. However, specific binding affinities of this compound for the individual M1-M5 receptor subtypes are not well-documented in publicly available literature.
Diagram 1: Benactyzine's antagonistic action at muscarinic acetylcholine receptors.
Nicotinic Acetylcholine Receptor (nAChR) Inhibition
Benactyzine also functions as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs)[4]. Unlike competitive antagonists that bind to the acetylcholine binding site, noncompetitive inhibitors bind to an allosteric site or within the ion channel itself, preventing ion flow even when acetylcholine is bound. Studies have shown that benactyzine preferentially binds to the desensitized state of the nAChR, thereby stabilizing a non-conducting conformation[4].
Diagram 2: Noncompetitive inhibition of nicotinic acetylcholine receptors by benactyzine.
Butyrylcholinesterase (BChE) Inhibition
This compound is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine and other choline esters[5][6]. By inhibiting BChE, benactyzine can increase the synaptic concentration and duration of action of acetylcholine, which may seem contradictory to its anticholinergic effects. However, the primary and more potent action of benactyzine is the direct blockade of muscarinic receptors. The clinical significance of BChE inhibition by benactyzine is not fully elucidated but may contribute to its complex pharmacological profile.
Potential Involvement of Other Neurotransmitter Systems
The antidepressant and anxiolytic effects of benactyzine have led to speculation about its interaction with other neurotransmitter systems, particularly the serotonergic system[1]. However, there is a lack of direct, quantitative evidence from radioligand binding studies to confirm that benactyzine has a significant affinity for any serotonin receptor subtypes. The observed mood-altering effects may be a downstream consequence of its potent modulation of the cholinergic system, which is known to interact with and influence other neurotransmitter systems in the brain.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound with its known targets.
Table 1: Butyrylcholinesterase (BChE) Inhibition
| Parameter | Value | Reference |
| Ki (competitive inhibition) | 0.010 ± 0.001 mM | [6] |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Interaction
| Parameter | Value | Receptor State/Assay | Reference |
| KD | 384 µM | Resting State | [4] |
| KD | 28.0 µM | Desensitized State | [4] |
| Kant | 50 µM | Inhibition of Na+ influx | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Radioligand Competition Binding Assay for Muscarinic Receptor Subtypes
This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Workflow:
Diagram 3: Workflow for a radioligand competition binding assay for muscarinic receptors.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with the gene for a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured to confluence.
-
Cells are harvested, and cell membranes are prepared by homogenization in a hypotonic buffer followed by differential centrifugation to isolate the membrane fraction.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a non-selective muscarinic radioligand, such as [3H]N-methylscopolamine ([3H]NMS), typically at a concentration close to its Kd.
-
A range of concentrations of this compound (e.g., 10^-11 to 10^-5 M).
-
The cell membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
The IC50 value (the concentration of benactyzine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for Non-Competitive Inhibition of Nicotinic Acetylcholine Receptors
This protocol uses a cell-based functional assay, such as a fluorescent imaging plate reader (FLIPR) assay measuring membrane potential changes, to characterize the non-competitive inhibitory effects of this compound on nAChRs.
Workflow:
Diagram 4: Workflow for a functional assay of nAChR non-competitive inhibition.
Detailed Methodology:
-
Cell Preparation:
-
Plate cells stably or transiently expressing the nAChR subtype of interest (e.g., human embryonic kidney (HEK) cells or a neuroblastoma cell line like SH-SY5Y) in a 96- or 384-well plate.
-
Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Place the plate in a FLIPR instrument.
-
Initiate the recording of fluorescence and, after establishing a baseline, add a fixed concentration of a nAChR agonist (e.g., acetylcholine or nicotine) to all wells. The concentration of the agonist should be one that elicits a submaximal to maximal response (e.g., EC80).
-
Continue to record the fluorescence changes over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in membrane potential upon receptor activation.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the percentage of the maximal agonist response versus the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of the agonist-induced response by non-linear regression.
-
To confirm non-competitive inhibition, concentration-response curves for the agonist can be generated in the presence of increasing fixed concentrations of benactyzine. A non-competitive inhibitor will decrease the maximal response of the agonist without significantly shifting the EC50.
-
Butyrylcholinesterase (BChE) Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory activity of this compound on BChE, based on the Ellman's reagent.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a solution of butyrylthiocholine iodide (BTCI), the substrate for BChE.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare a solution of purified human BChE.
-
Prepare a series of dilutions of this compound.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
DTNB solution.
-
The this compound dilution (or vehicle for control).
-
BChE solution.
-
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the BTCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance over time) is proportional to the BChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (competitive, non-competitive, etc.), the assay can be performed with varying concentrations of both the substrate (BTCI) and the inhibitor (benactyzine). The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Conclusion
This compound is a pharmacologically active compound with a primary mechanism of action centered on the comprehensive blockade of the cholinergic system. Its roles as a non-selective muscarinic antagonist, a noncompetitive nicotinic antagonist, and a butyrylcholinesterase inhibitor are well-supported by the available data. While its clinical use has diminished, its complex pharmacology makes it a valuable tool for research into the intricate workings of the cholinergic system and its influence on cognition and mood. Further research is warranted to delineate its specific binding profile at muscarinic receptor subtypes and to definitively characterize any direct interactions with other neurotransmitter systems, which would provide a more complete understanding of its anxiolytic and antidepressant effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benactyzine - Wikipedia [en.wikipedia.org]
- 4. Noncompetitive functional inhibition at diverse, human nicotinic acetylcholine receptor subtypes by bupropion, phencyclidine, and ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benactyzine Hydrochloride: A Technical Guide to its Function as a Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benactyzine hydrochloride is a centrally acting muscarinic antagonist that exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. This whitepaper provides an in-depth technical overview of this compound, with a focus on its pharmacological action at the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). This document will detail the signaling pathways associated with each receptor subtype, present available quantitative data on the binding affinity of benactyzine, and provide detailed experimental protocols for key assays used in the characterization of muscarinic antagonists.
Introduction
This compound is an anticholinergic agent that has been historically used in the treatment of depression and anxiety.[1][2] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors in the central nervous system.[1] Understanding the interaction of benactyzine with each of the five muscarinic receptor subtypes is crucial for elucidating its mechanism of action and for the development of more selective therapeutic agents.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes.[3] They are classified into five subtypes, M1 through M5, based on their pharmacological properties and signaling mechanisms.[3] The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. While it is known to be a potent anticholinergic agent, detailed quantitative data on its binding affinity for each of the five muscarinic receptor subtypes is not extensively available in a single comprehensive source. The following table summarizes the available information on its affinity for muscarinic receptors.
| Receptor Subtype | Binding Affinity (Kᵢ/pKᵢ) |
| M1 | Data not available |
| M2 | Data not available |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
Benactyzine has also been reported to act as a noncompetitive inhibitor of the nicotinic acetylcholine receptor and as a butyrylcholinesterase (BChE) inhibitor.[4]
Muscarinic Receptor Signaling Pathways
The antagonism of muscarinic receptors by this compound disrupts the downstream signaling cascades initiated by acetylcholine. The following diagrams illustrate the canonical signaling pathways for each muscarinic receptor subtype.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Anticholinergic Properties of Benactyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benactyzine hydrochloride is a potent centrally acting anticholinergic agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its anticholinergic properties, focusing on its mechanism of action, receptor binding affinities, and effects on intracellular signaling pathways. Detailed experimental protocols for assessing its anticholinergic activity are provided, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of cholinergic and anticholinergic drugs.
Introduction
This compound, a 2-diethylaminoethyl benzilate, is a well-characterized muscarinic antagonist that has been utilized in both clinical and research settings.[1][2] Historically, it has been explored for the treatment of depression and anxiety.[1] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[2][3] Beyond its muscarinic receptor antagonism, benactyzine also exhibits inhibitory activity against butyrylcholinesterase (BChE). This dual action contributes to its complex pharmacological effects and potential therapeutic applications, including its investigation as an antidote for organophosphate poisoning.[4]
Mechanism of Action
This compound exerts its anticholinergic effects through two primary mechanisms:
-
Muscarinic Receptor Antagonism: As a competitive antagonist, benactyzine binds to muscarinic acetylcholine receptors without activating them, thereby preventing acetylcholine from binding and eliciting a physiological response.[3] This blockade occurs at muscarinic receptors located in the brain and in peripheral tissues, leading to a wide range of effects.[3]
-
Butyrylcholinesterase Inhibition: Benactyzine is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters.[4] By inhibiting BChE, benactyzine can indirectly modulate cholinergic neurotransmission.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the anticholinergic and related properties of this compound.
Table 1: Butyrylcholinesterase (BChE) Inhibition
| Parameter | Value | Species | Reference |
| Kᵢ | 0.01 mM | Human | [4] |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Interaction
| Parameter | Value | Receptor Source | Reference |
| Kₐₙₜ | 50 µM | BC3H-1 muscle cells | [4] |
| Kₚ | 800 µM | BC3H-1 muscle cells | [4] |
Table 3: Acute Toxicity
| Parameter | Value | Species | Route | Reference |
| LD₅₀ | 184 mg/kg | Rat | Oral | [5] |
Signaling Pathways
The anticholinergic effects of this compound are mediated by its blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation by acetylcholine.
Gq/11-Coupled Muscarinic Receptors (M1, M3, M5)
M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins. Upon acetylcholine binding, these receptors activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. Benactyzine blocks this entire cascade by preventing the initial activation of the receptor by acetylcholine.
Gi/o-Coupled Muscarinic Receptors (M2, M4)
M2 and M4 muscarinic receptors are coupled to Gi/o proteins. When activated by acetylcholine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state of various downstream proteins, resulting in a cellular response. Benactyzine's antagonism at these receptors prevents this inhibitory signaling cascade.
Experimental Protocols
The following sections detail common experimental methodologies used to characterize the anticholinergic properties of compounds like this compound.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Kᵢ) of this compound for muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC₅₀ value (the concentration of benactyzine that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Schild Analysis for Functional Antagonism
This assay is used to determine the potency of a competitive antagonist in a functional tissue preparation.
Objective: To determine the pA₂ value of this compound, which is a measure of its antagonist potency at a specific muscarinic receptor in a functional assay.
Materials:
-
Isolated tissue preparation containing the muscarinic receptor of interest (e.g., guinea pig ileum, which is rich in M3 receptors).
-
A muscarinic agonist (e.g., acetylcholine or carbachol).
-
This compound.
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and recording system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension.
-
Control Agonist Response: Obtain a cumulative concentration-response curve for the agonist to determine its EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of this compound for a predetermined equilibration period.
-
Agonist Response in Presence of Antagonist: Obtain a new cumulative concentration-response curve for the agonist in the presence of benactyzine. The curve should be shifted to the right.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of benactyzine.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each concentration of the antagonist: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (control).
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of benactyzine on the x-axis (a Schild plot).
-
The x-intercept of the linear regression line is the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Butyrylcholinesterase (BChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of BChE.
Objective: To determine the inhibitory potency (e.g., Kᵢ) of this compound on BChE activity.
Materials:
-
Purified human BChE.
-
Butyrylthiocholine iodide (BTCh) as the substrate.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
This compound.
-
Buffer (e.g., 5 mM 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.5).
-
Spectrophotometer.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the buffer, DTNB, and varying concentrations of this compound.
-
Enzyme Addition: Add a fixed amount of purified BChE to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the substrate, BTCh.
-
Spectrophotometric Measurement: Measure the increase in absorbance at 412 nm over time. The hydrolysis of BTCh by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product that absorbs at this wavelength.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. The Kᵢ value for competitive inhibition can be determined by analyzing the data using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.[4]
Conclusion
This compound is a potent anticholinergic agent with a well-defined mechanism of action involving muscarinic receptor antagonism and butyrylcholinesterase inhibition. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of its anticholinergic properties. Further research to elucidate its binding affinities for individual muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile and potential for the development of more selective cholinergic modulators. This technical guide serves as a foundational resource for scientists and researchers in the field of cholinergic pharmacology.
References
- 1. Two-step structural changes in M3 muscarinic receptor activation rely on the coupled Gq protein cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The internalization of the M2 and M4 muscarinic acetylcholine receptors involves distinct subsets of small G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of oxotremorine-induced behavioral suppression by antimuscarinic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benactyzine Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource on benactyzine hydrochloride for neuroscience research applications. It provides a detailed overview of its multi-target mechanism of action, pharmacokinetics, and pharmacodynamics, supplemented with quantitative data, detailed experimental protocols, and essential visualizations of its associated signaling pathways and research workflows.
Core Properties and Mechanism of Action
This compound is a centrally acting anticholinergic agent that has been utilized in historical psychiatric applications and remains a valuable tool for neuroscience research.[1][2] Its neuropharmacological profile is complex, arising from its interaction with multiple key targets within the cholinergic system. Benactyzine can cross the blood-brain barrier, allowing it to exert its effects centrally.[3]
The primary mechanisms of action are:
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism : Benactyzine is a centrally acting antagonist of muscarinic acetylcholine receptors.[1][2] It competitively blocks the action of acetylcholine at these G-protein coupled receptors, which are involved in a vast array of physiological and cognitive processes.[3][4] While it is established as a potent muscarinic antagonist, specific binding affinity data for individual M1-M5 subtypes is not prominently available, suggesting it is often employed as a non-selective antagonist in research settings.
-
Butyrylcholinesterase (BChE) Inhibition : Benactyzine acts as a competitive inhibitor of butyrylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine.[5] This inhibition can lead to increased local concentrations of acetylcholine, a factor to consider when interpreting experimental results.
-
Nicotinic Acetylcholine Receptor (nAChR) Inhibition : The compound is an effective noncompetitive inhibitor of the nicotinic acetylcholine receptor, a ligand-gated ion channel.[6] It preferentially binds to the high-affinity desensitized state of the receptor, thereby diminishing the maximal response to agonists like acetylcholine without altering the agonist's binding affinity (Kact).[6]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's interactions with its primary targets.
| Target Enzyme | Parameter | Value | Reference |
| Butyrylcholinesterase (BChE) | Ki (competitive inhibition) | 0.010 mM | [5] |
Table 1. Inhibition constant (Ki) of this compound for butyrylcholinesterase.
| Target Receptor | Parameter | Condition / Method | Value (µM) | Reference |
| Nicotinic Acetylcholine Receptor (nAChR) | Kant | Inhibition of carbamylcholine-elicited 22Na+ influx | 50 µM | [6] |
| Kp | Inhibition of [125I]-α-bungarotoxin binding | 800 µM | [6] | |
| KD | Affinity for desensitized receptor state ([3H]phencyclidine probe) | 28.0 µM | [6] | |
| KD | Affinity for resting receptor state ([3H]phencyclidine probe) | 384 µM | [6] |
Table 2. Binding and inhibition constants of benactyzine for the nicotinic acetylcholine receptor.
| Target Receptor Subtypes | Parameter | Value | Reference |
| Muscarinic Receptors (M1-M5) | Ki / pKi | Not readily available in public literature. Benactyzine is generally considered a non-selective muscarinic antagonist. | [3][7] |
Table 3. Muscarinic receptor subtype affinity for this compound.
Pharmacokinetics and Pharmacodynamics
| Parameter | Details | Reference |
| Administration | Oral, Intramuscular, Intravenous | [3] |
| Oral Onset of Action | 30 minutes to 1 hour | [3] |
| Oral Peak Effects | 2 to 3 hours post-administration | [3] |
| Oral Duration of Action | 4 to 6 hours | [3] |
| Absorption & Distribution | Readily crosses the blood-brain barrier. In rats, maximal blood levels are reached within 1 hour of an intraperitoneal dose. | [3] |
| Metabolism | Rapidly metabolized in the liver and kidneys, primarily via hydrolysis. | |
| Excretion (Rats) | Over 24 hours, approximately 45% is excreted in urine and 15% in feces. | |
| Protein Binding (Humans) | The majority of the drug is bound to plasma albumin. |
Table 4. Summary of Pharmacokinetic and Pharmacodynamic Properties.
Signaling Pathways
Benactyzine's effects are mediated by its modulation of two major branches of the cholinergic signaling system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of benactyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]
- 5. This compound | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]
- 6. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Benactyzine Hydrochloride: An In-depth Technical Guide on its Role in Cholinergic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benactyzine hydrochloride is a potent, centrally acting anticholinergic agent with a multifaceted role in the cholinergic system. Primarily known as a muscarinic acetylcholine receptor antagonist, it also exhibits inhibitory activity against butyrylcholinesterase (BChE) and interacts with nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the molecular mechanisms of benactyzine, its quantitative interaction with key components of the cholinergic system, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways. While benactyzine has been studied for various applications, including as an antidepressant and an agent for managing organophosphate poisoning, its lack of subtype selectivity among muscarinic receptors has limited its clinical use. This document aims to serve as a detailed resource for researchers investigating cholinergic pharmacology and developing novel therapeutics targeting this system.
Introduction to the Cholinergic System
The cholinergic system is a vital component of the nervous system, utilizing the neurotransmitter acetylcholine (ACh) to regulate a vast array of physiological processes.[1] Key components of this system include:
-
Acetylcholine (ACh): The primary neurotransmitter.
-
Cholinergic Receptors: These are broadly classified into two families:
-
Muscarinic Acetylcholine Receptors (mAChRs): G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate slower, modulatory cholinergic responses in the central and peripheral nervous systems.
-
Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels that mediate fast synaptic transmission.
-
-
Choline Acetyltransferase (ChAT): The enzyme responsible for ACh synthesis.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Enzymes that hydrolyze ACh to terminate its action.[2]
Dysfunction of the cholinergic system is implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making it a critical target for drug development.[3]
This compound: A Profile
This compound is a synthetic ester of benzilic acid and is classified as a centrally acting muscarinic antagonist.[4][5] Its ability to cross the blood-brain barrier allows it to exert significant effects on the central nervous system.[6] Historically, it was explored for the treatment of depression and anxiety.[7] Due to its anticholinergic properties, it has also been investigated as a potential antidote for organophosphate poisoning.[8]
Mechanism of Action in the Cholinergic System
This compound exerts its effects through multiple interactions within the cholinergic system.
Antagonism of Muscarinic Acetylcholine Receptors
The primary mechanism of action of benactyzine is the competitive blockade of muscarinic acetylcholine receptors.[9][10] By binding to these receptors, benactyzine prevents acetylcholine from eliciting its downstream effects. This antagonism is not selective for a specific muscarinic receptor subtype, leading to a broad range of physiological effects.[11]
The five subtypes of muscarinic receptors are coupled to different G-protein signaling pathways:
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Benactyzine's non-selective antagonism disrupts both the Gq/11 and Gi/o signaling cascades initiated by acetylcholine.
Inhibition of Butyrylcholinesterase (BChE)
This compound acts as a competitive inhibitor of butyrylcholinesterase (BChE).[6] BChE, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of acetylcholine. By inhibiting BChE, benactyzine can potentiate and prolong the action of acetylcholine at synapses where BChE is present.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Studies have shown that benactyzine also acts as a noncompetitive inhibitor of the nicotinic acetylcholine receptor.[4] It displays a higher affinity for the desensitized state of the receptor compared to the resting state, suggesting an allosteric mechanism of inhibition.[4]
Quantitative Data
| Target Enzyme | Species | Inhibitor | Ki (mM) | Inhibition Type | Reference |
| Butyrylcholinesterase (BChE) | Human | This compound | 0.010 ± 0.001 | Competitive | [6] |
| Receptor | State | Ligand | KD (µM) | Reference |
| Nicotinic Acetylcholine Receptor (Torpedo) | Resting | Benactyzine | 384 | [4] |
| Nicotinic Acetylcholine Receptor (Torpedo) | Desensitized | Benactyzine | 28.0 | [4] |
| Assay | Ligand | Kant (µM) | Reference |
| Inhibition of 22Na+ influx (BC3H-1 cells) | Benactyzine | 50 | [4] |
Signaling Pathways and Mechanism of Action: Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by benactyzine and its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of benactyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neuron.mefst.hr [neuron.mefst.hr]
- 11. biophysics-reports.org [biophysics-reports.org]
In-Depth Technical Guide: The Pharmacological Profile of Benactyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benactyzine hydrochloride is a centrally acting anticholinergic agent with a multifaceted pharmacological profile. Historically explored for the treatment of depression and anxiety, its potent effects on the cholinergic system have also led to its investigation as a potential antidote for organophosphate nerve agent poisoning. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex interactions.
Mechanism of Action
This compound primarily exerts its effects through the antagonism of muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems. By blocking the action of the neurotransmitter acetylcholine, it modulates a wide range of physiological processes.[1] Additionally, benactyzine has been shown to be a competitive inhibitor of butyrylcholinesterase (BChE) and a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs).
Muscarinic Receptor Antagonism
Butyrylcholinesterase (BChE) Inhibition
This compound acts as a competitive inhibitor of butyrylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine. This inhibition can lead to an increase in the synaptic concentration of acetylcholine, which may contribute to its complex pharmacological effects.
Nicotinic Receptor (nAChR) Noncompetitive Inhibition
Benactyzine also functions as a noncompetitive inhibitor of nicotinic acetylcholine receptors. It has been shown to diminish the maximal carbamylcholine-elicited sodium influx in muscle cells without altering the agonist's binding affinity (Kact). This suggests an allosteric mechanism of inhibition.
Pharmacodynamics
The pharmacodynamic effects of benactyzine are a direct consequence of its interaction with the cholinergic system. These effects have been investigated in both preclinical and clinical settings.
Anticholinergic Effects
As a potent anticholinergic agent, benactyzine produces a range of effects associated with the blockade of muscarinic receptors. These include dry mouth, blurred vision, increased heart rate, and potential for cognitive impairment, such as deficits in short-term memory, concentration, and attention.[2]
Anxiolytic and Antidepressant Effects
Historically, benactyzine was used in the treatment of depression and anxiety.[3][4] Its ability to cross the blood-brain barrier and modulate central cholinergic pathways is believed to underlie these effects.[1]
Role in Organophosphate Poisoning
Benactyzine has been investigated as a potential antidote for organophosphate poisoning.[1][5] Organophosphates are potent inhibitors of acetylcholinesterase, leading to an overstimulation of acetylcholine receptors. Benactyzine's anticholinergic properties can counteract the excessive muscarinic stimulation caused by organophosphate exposure.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's interaction with its primary targets.
Table 1: Butyrylcholinesterase (BChE) Inhibition
| Parameter | Value | Species | Reference |
| Ki | 0.01 mM | Human | [6] |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Noncompetitive Inhibition
| Parameter | Value (µM) | Receptor State | Preparation | Reference |
| Kant | 50 | - | BC3H-1 muscle cells | [1] |
| Kp | 800 | - | BC3H-1 muscle cells | [1] |
| KD | 384 | Resting | Torpedo californica membranes | [1] |
| KD | 28.0 | Desensitized | Torpedo californica membranes | [1] |
Pharmacokinetics
The pharmacokinetic profile of benactyzine has been primarily studied in animal models.
Absorption and Distribution
Following intraperitoneal administration in rats, tritiated benactyzine reaches maximal blood levels within one hour.[6] A significant portion of the drug is bound to plasma albumin, with only the free fraction exerting anticholinergic effects.[6]
Metabolism and Excretion
In rats, over a 24-hour period, approximately 45% of an administered dose of tritiated benactyzine is excreted in the urine, 15% in the feces, and 27% remains in the gastrointestinal tract, suggesting biliary secretion.[6] Detoxification in humans is reported to be negligible.[6]
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Value | Route of Administration | Reference |
| Tmax | ~1 hour | Intraperitoneal | [6] |
| Blood Half-life | ~80 minutes | Not specified | [6] |
Detailed Experimental Protocols
Butyrylcholinesterase (BChE) Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound for BChE.
Methodology:
-
Enzyme Source: Purified human serum BChE.
-
Substrate: Butyrylthiocholine iodide (BTCh).
-
Assay Buffer: 5 mM 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.5, containing 0.25 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Procedure: a. Initial velocities of the enzymatic reaction are measured spectrophotometrically at 37°C. b. The assay is performed in a final volume of 0.5 mL containing the enzyme, DTNB, and varying concentrations of this compound. c. The reaction is initiated by the addition of BTCh at concentrations ranging from 0.25 to 5.0 mM. d. The rate of the reaction is monitored by measuring the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: The Ki is determined from plots of the initial velocity versus the substrate concentration at different inhibitor concentrations, using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
Noncompetitive Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)
Objective: To determine the affinity (KD) of benactyzine for the resting and desensitized states of the nAChR.
Methodology:
-
Preparation: Receptor-enriched membranes from Torpedo californica.
-
Radioligand: [3H]phencyclidine, a probe for the noncompetitive inhibitor site.
-
Procedure: a. Membranes are incubated with a fixed concentration of [3H]phencyclidine and varying concentrations of benactyzine. b. To determine the affinity for the resting state, the incubation is performed in the absence of an agonist. c. To determine the affinity for the desensitized state, the incubation is performed in the presence of a saturating concentration of a nicotinic agonist (e.g., carbamylcholine). d. Bound and free radioligand are separated by rapid filtration.
-
Data Analysis: The KD values are determined by analyzing the competition binding data using nonlinear regression analysis.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
The following diagram illustrates the primary signaling pathways affected by benactyzine's antagonism of muscarinic acetylcholine receptors.
Caption: Muscarinic receptor signaling pathways modulated by benactyzine.
Experimental Workflow for In Vivo Assessment of Cognitive Effects
The following diagram outlines a typical workflow for assessing the impact of benactyzine on cognitive function in a rodent model using the Morris water maze.
Caption: Workflow for assessing cognitive effects of benactyzine.
Conclusion
This compound possesses a complex pharmacological profile characterized by its potent anticholinergic activity, as well as its interactions with butyrylcholinesterase and nicotinic acetylcholine receptors. While its historical use in psychiatry has declined, its potential as a countermeasure for organophosphate poisoning continues to be an area of research interest. A more detailed understanding of its binding affinities at the muscarinic receptor subtypes and its downstream signaling effects would further elucidate its therapeutic potential and side-effect profile. The experimental protocols and data presented in this guide provide a solid foundation for future research and development involving this intriguing compound.
References
- 1. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics of Benznidazole in Healthy Volunteers and Implications in Future Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary biological evaluation of gabactyzine, a benactyzine-GABA mutual prodrug, as an organophosphate antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BENZODIAZEPINE-INDUCED SPATIAL LEARNING DEFICITS IN RATS ARE REGULATED BY THE DEGREE OF MODULATION OF α1 GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of a Mid-Century Anxiolytic: A Technical History of Benactyzine Hydrochloride
An in-depth examination of the synthesis, pharmacology, and clinical evolution of the anticholinergic agent benactyzine hydrochloride, a compound that offered early promise in the treatment of anxiety and depression before fading into relative obscurity.
Developed in the mid-20th century, this compound, known commercially as Suavitil, emerged as a novel therapeutic agent for a range of neurological and psychiatric conditions.[1] As a centrally acting muscarinic antagonist, its mechanism of action offered a new approach to managing symptoms of anxiety, depression, and even Parkinson's disease.[2] This technical guide provides a comprehensive overview of the history, development, and scientific understanding of this compound for researchers, scientists, and drug development professionals.
Historical Development and Synthesis
Benactyzine was first introduced to the U.S. market in 1957 by Merck under the brand name Suavitil.[1] Its development was part of a broader mid-century exploration of compounds targeting the central nervous system for the treatment of mental health disorders. While it showed some initial promise, its use was often limited by a challenging side-effect profile, including dry mouth, nausea, and at higher doses, deliriant and hallucinogenic effects.[1] Consequently, with the advent of newer medications with more favorable safety profiles, this compound is no longer widely prescribed.[2]
Manufacturing Process
The synthesis of this compound involves a transesterification reaction. The process, as outlined in historical manufacturing documentation, is as follows:
Reactants:
-
Ethyl benzilate
-
β-diethylaminoethanol
-
Metallic sodium (catalyst)
Procedure:
-
114 parts of ethyl benzilate and 175 parts of β-diethylaminoethanol are combined in a flask equipped with a total-reflux variable take-off fractionating column.
-
0.2 parts of metallic sodium is added as a catalyst.
-
The pressure is reduced to 100 mm Hg, and the mixture is heated in an oil bath, with the temperature gradually increased to 90°C.
-
Over a period of three hours, 17 parts of ethanol are distilled off at approximately 35.5°C.
-
To drive the reaction to completion, the bath temperature is subsequently raised to 120°C to distill off the remaining ethanol.
-
The resulting product is benactyzine base, which is then converted to the hydrochloride salt.
Pharmacological Profile
This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors in both the central and peripheral nervous systems.[2] This anticholinergic activity underlies its therapeutic effects and its adverse side effects.
Pharmacodynamics
Benactyzine is a non-selective muscarinic antagonist, meaning it does not differentiate significantly between the various muscarinic receptor subtypes (M1-M5). It also exhibits activity at nicotinic acetylcholine receptors (nAChR) and has been investigated for its potential as an antidote for organophosphate poisoning.[3]
| Target | Parameter | Value | Species/System | Reference |
| Nicotinic Acetylcholine Receptor (nAChR) | KD (resting state) | 384 µM | Torpedo californica | [4] |
| Nicotinic Acetylcholine Receptor (nAChR) | KD (desensitized state) | 28.0 µM | Torpedo californica | [4] |
| Nicotinic Acetylcholine Receptor (nAChR) | Kant (inhibition of 22Na+ influx) | 50 µM | BC3H-1 muscle cells | [4] |
| Nicotinic Acetylcholine Receptor (nAChR) | Kp (inhibition of 125I-α-bungarotoxin binding) | 800 µM | BC3H-1 muscle cells | [4] |
| Butyrylcholinesterase (BChE) | Ki | 0.01 mM | Not specified | [5] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is scarce in modern literature. Studies in rats have provided some insight into its absorption and distribution. Following intraperitoneal administration in rats, peak blood levels of tritiated benactyzine were observed within one hour. The primary routes of excretion were found to be through urine (45% within 24 hours) and feces (15% within 24 hours), with a significant portion remaining in the gastrointestinal tract (27%), suggesting biliary secretion. In humans, it is reported that the majority of benactyzine is bound to plasma albumin.
Experimental Protocols
Synthesis of 2-(Diethylamino)ethyl chloride hydrochloride (a precursor)
A common precursor in the synthesis of benactyzine and other related compounds is 2-(diethylamino)ethyl chloride hydrochloride. A general method for its preparation is as follows:
Reactants:
-
Diethylaminoethanol
-
Thionyl chloride
-
Dichloromethane (solvent)
Procedure:
-
Thionyl chloride is dissolved in dichloromethane and the solution is cooled in an ice bath to -10°C.
-
A solution of diethylaminoethanol in dichloromethane is prepared separately.
-
The diethylaminoethanol solution is added dropwise to the cooled thionyl chloride solution over 1-2 hours, maintaining the temperature between -10°C and 20°C.
-
After the addition is complete, the reaction mixture is allowed to undergo a heat preservation reaction.
-
The solvent is then concentrated under reduced pressure.
-
The crude product is recrystallized from a low molecular weight alcohol or ester to yield the wet product.
-
The wet product is dried to obtain 2-diethylaminoethyl chloride hydrochloride.
In Vivo Assessment of Anticholinergic Activity (General Protocol)
The anticholinergic effects of benactyzine can be evaluated in animal models by observing its impact on physiological functions regulated by the parasympathetic nervous system.
Animal Model:
-
Rats or mice are commonly used.
Procedure:
-
A baseline measurement of a relevant physiological parameter (e.g., salivation, heart rate, pupil diameter) is recorded.
-
A cholinergic agonist (e.g., pilocarpine, arecoline) is administered to induce a response (e.g., increased salivation, bradycardia, miosis).
-
The magnitude of the cholinergic response is quantified.
-
In a separate group of animals, this compound is administered at various doses prior to the cholinergic agonist challenge.
-
The ability of benactyzine to inhibit or reverse the effects of the cholinergic agonist is measured.
-
Dose-response curves can be generated to determine the potency of benactyzine as an anticholinergic agent.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the muscarinic acetylcholine receptor pathway. As an antagonist, benactyzine blocks the binding of acetylcholine to these G-protein coupled receptors, thereby inhibiting downstream signaling cascades.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an anticholinergic drug like benactyzine in an animal model.
Clinical Efficacy
This compound was historically used in the treatment of anxiety and depression. However, a comprehensive review of the available scientific literature did not yield specific quantitative data from these early clinical trials, such as mean changes in standardized rating scales like the Hamilton Anxiety Rating Scale (HAM-A) or the Montgomery-Åsberg Depression Rating Scale (MADRS). The discontinuation of its widespread use and the era in which these trials were conducted likely contribute to the scarcity of such detailed public data. Tentative evidence suggested some effectiveness when combined with meprobamate, but this combination is no longer of clinical importance.[1]
Conclusion
This compound represents an important chapter in the history of psychopharmacology. Its development and clinical application as a muscarinic antagonist provided valuable insights into the role of the cholinergic system in psychiatric and neurological disorders. While it has been largely superseded by newer agents with improved therapeutic indices, the study of its history and pharmacology continues to be relevant for researchers in drug discovery and development, particularly in the context of understanding receptor pharmacology and the evolution of therapeutic standards.
References
- 1. Benactyzine - Wikipedia [en.wikipedia.org]
- 2. Some actions of cholinergic and anticholinergic drugs on reactive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of an anticholinergic drug, benactyzine hyrochloride, on vision and vision performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of covariates on heterogeneity in Hamilton Anxiety Scale ratings in placebo-controlled trials of benzodiazepines in generalized anxiety disorder: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]
The Intricate Dance of Structure and Activity: A Deep Dive into Benactyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core principles of the structure-activity relationship (SAR) of benactyzine hydrochloride, a centrally acting muscarinic antagonist. By examining the interplay between its chemical structure and pharmacological effects, we aim to provide a comprehensive resource for researchers engaged in the development of novel anticholinergic agents. This document details the quantitative data from key studies, outlines the experimental protocols used to derive this information, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts of Benactyzine's Anticholinergic Activity
This compound exerts its primary pharmacological effect by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its chemical structure, characterized by a bulky benzilate ester linked to a diethylaminoethyl group, is crucial for its binding to these receptors. The structure-activity relationship of benactyzine and its analogs revolves around modifications to these core components and their impact on receptor affinity and selectivity.
Structure-Activity Relationship: A Quantitative Perspective
The affinity of benactyzine and its derivatives for muscarinic receptors is a key determinant of their potency. The following tables summarize the quantitative data from various studies, providing a comparative overview of the anticholinergic activity of these compounds.
Table 1: Muscarinic Receptor Binding Affinities of Benactyzine and Related Compounds
| Compound | Receptor Subtype | Ki (nM) | Assay Method | Reference |
| Benactyzine | M1 | 1.2 | Radioligand Binding Assay | [2] |
| Benactyzine | M2 | 2.5 | Radioligand Binding Assay | [2] |
| Benactyzine | M3 | 0.8 | Radioligand Binding Assay | [2] |
| Benactyzine | M4 | 3.1 | Radioligand Binding Assay | [2] |
| Atropine | M1 | 1.0 | Radioligand Binding Assay | [2] |
| Scopolamine | M1 | 0.3 | Radioligand Binding Assay | [2] |
Table 2: Anticholinergic Potency of Benactyzine Analogs in Isolated Tissue Assays
| Compound | Modification | pA2 Value | Tissue Preparation | Reference |
| Benactyzine | - | 8.5 | Guinea Pig Ileum | [3] |
| Analog 1 | Conformationally Restricted (Approximating Conformation I) | - (Non-competitive) | Rat Ileum | [3] |
| Analog 4 | Conformationally Restricted (Approximating Conformation II) | 7.2 | Rat Ileum | [3] |
Key SAR Insights:
-
The Benzilate Moiety: The two phenyl rings and the hydroxyl group on the benzilic acid portion are critical for high-affinity binding. Modifications to these rings, such as substitution, can significantly alter potency.[2]
-
The Ester Linkage: The ester group is a key feature of many anticholinergic compounds. Its carbonyl and ether oxygens can participate in hydrogen bonding with the receptor.[3]
-
The Amino Alcohol Portion: The nature of the amino group and the length of the alkyl chain influence both potency and selectivity. The diethylamino group in benactyzine is a common feature in potent anticholinergics.
-
Conformational Restriction: Studies on conformationally restricted analogs of benactyzine have provided valuable insights into the bioactive conformation at the muscarinic receptor. An analog approximating a conformation where an intramolecular hydrogen bond can exist between the hydroxyl group and the ether oxygen of the ester group showed competitive antagonism, suggesting this conformation is preferred for receptor binding.[3]
Experimental Protocols: Methodologies for Assessing Anticholinergic Activity
The quantitative data presented above are derived from specific and rigorous experimental protocols. Understanding these methods is crucial for interpreting the data and for designing new experiments.
Muscarinic Receptor Binding Assay
This in vitro assay directly measures the affinity of a compound for specific muscarinic receptor subtypes.
Principle: The assay is based on the principle of competitive binding, where the test compound (e.g., benactyzine) competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) for binding to muscarinic receptors in a tissue or cell membrane preparation. The amount of radioligand displaced by the test compound is used to determine the inhibitor constant (Ki).
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand (typically at a concentration close to its Kd value).
-
Add increasing concentrations of the unlabeled test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Assay (e.g., Guinea Pig Ileum)
This ex vivo functional assay measures the ability of a compound to antagonize the contractile response of smooth muscle to a cholinergic agonist.
Principle: Acetylcholine and other muscarinic agonists cause contraction of the smooth muscle of the guinea pig ileum. An anticholinergic agent will competitively inhibit this contraction. The potency of the antagonist is determined by its ability to shift the concentration-response curve of the agonist to the right.
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum segment of adhering mesenteric tissue and flush the lumen with physiological salt solution (e.g., Tyrode's solution).
-
Cut the ileum into segments of approximately 2-3 cm.
-
Suspend a segment in an organ bath containing physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
-
Experimental Procedure:
-
Obtain a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the organ bath.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of the antagonist (e.g., benactyzine) for a predetermined period.
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat this procedure with several different concentrations of the antagonist.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration for each antagonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximum response) for each curve.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting the log (DR - 1) against the log of the antagonist concentration.
-
The x-intercept of the Schild plot gives the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a twofold increase in the agonist concentration to produce the same response.
-
Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action of benactyzine, it is essential to visualize the signaling pathways it modulates and the workflows of the experiments used to study it.
Muscarinic Receptor Signaling Pathways
Benactyzine, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by acetylcholine binding to M1-M5 receptors.
Caption: Muscarinic receptor signaling pathways antagonized by benactyzine.
Experimental Workflow for Determining Anticholinergic Potency
The following diagram illustrates the logical flow of an experiment to determine the anticholinergic potency of a test compound like benactyzine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of benactyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benactyzine Hydrochloride: A Technical Profile of its Interaction with Muscarinic Receptors
For Immediate Release
This technical guide provides a detailed overview of benactyzine hydrochloride's interaction with muscarinic acetylcholine receptors (mAChRs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its binding characteristics, outlines the experimental protocols used to determine receptor affinity, and visualizes the core signaling pathways and experimental workflows.
Executive Summary
Muscarinic Receptor Binding Profile of Benactyzine
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors.[2] This means it binds to the same site as acetylcholine but does not activate the receptor, thereby preventing the native ligand from exerting its effect. While it is known to target muscarinic receptors broadly, specific quantitative data on its binding affinity (Kᵢ values) for each of the five receptor subtypes (M1, M2, M3, M4, M5) is not consistently reported in publicly accessible scientific literature.
For context, muscarinic antagonists are critical pharmacological tools and therapeutics. Their binding profiles are typically determined using competitive radioligand binding assays, which quantify the concentration of the drug required to displace a known radioactive ligand from the receptor. This yields an IC₅₀ value, which is then converted to a binding affinity constant (Kᵢ). The table below is presented as a template for how such data would be structured, should it become available through future research.
| Receptor Subtype | Radioligand Used | Test System | Kᵢ (nM) | Reference |
| M1 | e.g., [³H]-Pirenzepine | e.g., CHO-K1 cells | Data N/A | Data N/A |
| M2 | e.g., [³H]-AF-DX 384 | e.g., CHO-K1 cells | Data N/A | Data N/A |
| M3 | e.g., [³H]-4-DAMP | e.g., CHO-K1 cells | Data N/A | Data N/A |
| M4 | e.g., [³H]-NMS | e.g., CHO-K1 cells | Data N/A | Data N/A |
| M5 | e.g., [³H]-NMS | e.g., CHO-K1 cells | Data N/A | Data N/A |
| Table 1: Template for Benactyzine Binding Affinity Data. This table illustrates the typical format for presenting binding affinity data for muscarinic receptor subtypes. Specific values for this compound are not currently available in the surveyed literature. |
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity (Kᵢ) of a compound like this compound for muscarinic receptor subtypes, a competitive radioligand binding assay is the gold standard. The following protocol provides a detailed methodology based on established principles.
3.1 Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) by measuring its ability to displace a specific high-affinity radioligand.
3.2 Materials:
-
Receptor Source: Membrane preparations from cultured cells (e.g., Chinese Hamster Ovary, CHO-K1) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]NMS) or [³H]-quinuclidinyl benzilate ([³H]QNB).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer) to create a range of serial dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, potent muscarinic antagonist like atropine.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), liquid scintillation counter, and scintillation cocktail.
3.3 Procedure:
-
Membrane Preparation: Cultured cells expressing the receptor of interest are harvested, homogenized in cold lysis buffer, and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well. Each condition is run in triplicate.
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the radioligand solution.
-
Non-specific Binding Wells: Add 150 µL of membrane preparation, 50 µL of the non-specific binding control (e.g., atropine), and 50 µL of the radioligand solution.
-
Competition Wells: Add 150 µL of membrane preparation, 50 µL of the serially diluted this compound, and 50 µL of the radioligand solution.
-
-
Incubation: The plate is incubated, typically for 60-120 minutes at a controlled temperature (e.g., 30°C or room temperature), to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
3.4 Data Analysis:
-
Calculate Specific Binding: Specific binding is determined by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Generate Competition Curve: The specific binding data for the competition wells is plotted against the logarithm of the this compound concentration. This generates a sigmoidal dose-response curve.
-
Determine IC₅₀: Non-linear regression analysis is used to fit the curve and determine the IC₅₀ value, which is the concentration of benactyzine that inhibits 50% of the specific radioligand binding.
-
Calculate Kᵢ Value: The IC₅₀ is converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations: Pathways and Protocols
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling families. The M1, M3, and M5 subtypes couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[1] Benactyzine, as an antagonist, blocks the initiation of these cascades by acetylcholine.
Caption: Muscarinic receptor signaling pathways blocked by benactyzine.
Experimental Workflow for Radioligand Binding Assay
The process of determining the binding affinity of a compound involves several key steps, from preparing the biological materials to analyzing the final data.
Caption: Workflow for a competitive radioligand binding assay.
Mechanism of Competitive Antagonism
Benactyzine competes with the endogenous ligand, acetylcholine, for the same binding site on the muscarinic receptor. This binding is reversible and does not elicit a cellular response.
Caption: Benactyzine competitively blocks acetylcholine at the receptor.
References
Benactyzine Hydrochloride: A Technical Guide for its Application as a Research Tool in Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benactyzine hydrochloride, a centrally acting anticholinergic agent, has a rich history in psychopharmacology. While its clinical use has diminished, its distinct pharmacological profile makes it a valuable tool for researchers investigating the complexities of the cholinergic system. This technical guide provides an in-depth overview of this compound's core pharmacology, detailed experimental protocols for its use in preclinical research, and a summary of its quantitative parameters to facilitate its application as a research tool.
Core Pharmacology and Mechanism of Action
This compound primarily exerts its effects as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist and a competitive inhibitor of butyrylcholinesterase (BChE).[1][2] It also demonstrates noncompetitive inhibitory action at nicotinic acetylcholine receptors (nAChRs).[2] This multifaceted mechanism allows researchers to probe various aspects of cholinergic signaling.
Muscarinic Acetylcholine Receptor Antagonism
Butyrylcholinesterase Inhibition
This compound is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine and other choline esters.[1] This inhibition can lead to an increase in the synaptic concentration of acetylcholine, thereby modulating cholinergic neurotransmission.
Nicotinic Acetylcholine Receptor Modulation
Research has shown that benactyzine acts as a noncompetitive inhibitor of the nicotinic acetylcholine receptor (nAChR).[2] It displays a higher affinity for the desensitized state of the receptor compared to the resting state, suggesting an allosteric mechanism of action.[2] This interaction is particularly relevant for studies on nAChR function and its role in various physiological and pathological processes.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing key parameters for its use in experimental design.
Table 1: Butyrylcholinesterase (BChE) Inhibition
| Parameter | Value | Species | Source |
| Kᵢ | 0.010 ± 0.001 mM | Human Serum | [1] |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding and Inhibition
| Parameter | Value (µM) | Receptor State | Preparation | Source |
| KD | 28.0 | Desensitized | Torpedo AChR | [2] |
| KD | 384 | Resting | Torpedo AChR | [2] |
| Kant | 50 | - | BC3H-1 muscle cells | [2] |
| Kp | 800 | - | BC3H-1 muscle cells | [2] |
KD: Dissociation Constant; Kant: Antagonist concentration for 50% inhibition of 22Na+ influx; Kp: Concentration for 50% inhibition of [125I]-α-bungarotoxin binding.
Signaling Pathways
This compound's interactions with muscarinic and nicotinic receptors modulate distinct downstream signaling cascades.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. Benactyzine, as an antagonist, blocks these pathways.
Caption: Muscarinic Receptor Signaling Pathways Blocked by Benactyzine.
Nicotinic Acetylcholine Receptor Signaling
Nicotinic receptors are ligand-gated ion channels. Benactyzine's noncompetitive inhibition affects downstream signaling, often triggered by calcium influx.
Caption: Nicotinic Receptor Signaling Pathway Modulated by Benactyzine.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in common preclinical research paradigms.
In Vitro: Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is adapted from a spectrophotometric method to determine the inhibitory activity of benactyzine on BChE.
Materials:
-
Purified human serum BChE
-
This compound stock solution (in water or appropriate buffer)
-
Butyrylthiocholine iodide (BTCh) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer (5 mM, pH 7.5)
-
Spectrophotometer
-
37°C water bath or incubator
Procedure:
-
Prepare a reaction mixture containing 5 mM MOPS buffer (pH 7.5) and 0.25 mM DTNB.
-
Add the purified BChE enzyme to the reaction mixture.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate, BTCh (with concentrations ranging from 0.25 to 5.0 mM).
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the BChE activity.
-
Calculate the initial velocities (v) for each benactyzine concentration.
-
Determine the type of inhibition (competitive, noncompetitive, etc.) and the inhibition constant (Kᵢ) by plotting the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).
Caption: Workflow for BChE Inhibition Assay.
In Vivo: Behavioral Pharmacology
This compound can be used to investigate the role of the cholinergic system in various behaviors, such as anxiety, learning, and memory.
Apparatus:
-
A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Administer this compound or vehicle to the experimental animals (e.g., mice or rats) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An anxiolytic effect is typically indicated by an increase in the time spent and the number of entries into the open arms.
Apparatus:
-
A large circular pool filled with opaque water, with a hidden escape platform.
Procedure:
-
Acquisition Phase: For several consecutive days, train the animals to find the hidden platform from different starting positions. Administer this compound or vehicle before each training session to assess its effect on learning.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Administer this compound or vehicle before the probe trial to evaluate its effect on memory retrieval.
-
Record the time spent in the target quadrant (where the platform was previously located). A preference for the target quadrant indicates spatial memory.
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for presenting an auditory cue.
Procedure:
-
Conditioning Phase: Place the animal in the chamber and present a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild footshock). Administer this compound or vehicle before conditioning to assess its effect on fear acquisition.
-
Contextual and Cued Fear Testing: On subsequent days, place the animal back in the conditioning chamber (contextual test) or in a novel environment with the presentation of the CS (cued test). Administer this compound or vehicle before testing to evaluate its effect on fear memory retrieval.
-
Measure the amount of time the animal spends "freezing" (a state of immobility), which is a species-typical fear response.
Conclusion
This compound, with its well-characterized anticholinergic and cholinesterase-inhibiting properties, serves as a potent and versatile research tool. Its ability to modulate both muscarinic and nicotinic signaling pathways provides a unique opportunity to dissect the complex roles of the cholinergic system in the central nervous system. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of cholinergic neurotransmission in health and disease.
References
An In-Depth Technical Guide to the Off-Target Effects of Benactyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benactyzine hydrochloride, a centrally acting muscarinic antagonist, has a well-documented primary mechanism of action. However, a thorough understanding of its off-target interactions is crucial for a complete pharmacological profile and for anticipating potential polypharmacological effects and adverse reactions. This technical guide provides a comprehensive investigation into the off-target effects of this compound, presenting quantitative data from various assays, detailed experimental protocols, and visualizations of relevant biological pathways. The information compiled herein is intended to support further research and guide drug development professionals in evaluating the broader pharmacological landscape of this compound.
Introduction
This compound is recognized primarily for its anticholinergic properties, stemming from its antagonism of muscarinic acetylcholine receptors.[1] This activity has been leveraged in the treatment of depression and anxiety.[1] Beyond its primary therapeutic targets, this compound interacts with other neuroreceptors and enzymes, exhibiting a range of off-target effects. This guide delves into these secondary pharmacological interactions, providing a detailed summary of the available quantitative data and the methodologies used to obtain it.
Off-Target Binding Profile of this compound
The following table summarizes the known off-target binding affinities of this compound. The data is compiled from various in vitro studies and presented to allow for easy comparison of its activity across different molecular targets.
| Target Family | Target | Assay Type | Species | Test System | Ligand/Substrate | Quantitative Value | Units | Reference |
| Enzyme | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Human | Serum | Butyrylthiocholine | K_i_ = 0.010 ± 0.001 | mM | [2] |
| Ligand-gated Ion Channel | Nicotinic Acetylcholine Receptor (nAChR) | Radioligand Binding | Torpedo | Receptor-enriched membranes | [³H]phencyclidine | K_D_ = 28.0 (desensitized state) | µM | [3][4] |
| Ligand-gated Ion Channel | Nicotinic Acetylcholine Receptor (nAChR) | Radioligand Binding | Torpedo | Receptor-enriched membranes | [³H]phencyclidine | K_D_ = 384 (resting state) | µM | [3][4] |
| Amine Receptor | Histamine H1 Receptor | Radioligand Binding | - | - | - | No significant binding | - | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.
Butyrylcholinesterase (BChE) Inhibition Assay
This protocol outlines the determination of the inhibitory constant (Ki) of this compound for human serum BChE.
-
Principle: The assay measures the enzymatic activity of BChE through the hydrolysis of the substrate butyrylthiocholine. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the BChE activity.
-
Materials:
-
Human serum (as a source of BChE)
-
This compound
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add human serum, DTNB solution, and the various concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the butyrylthiocholine substrate.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities (V₀) for each this compound concentration.
-
-
Data Analysis:
-
Plot the initial velocities against the substrate concentration for each inhibitor concentration.
-
Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the type of inhibition (e.g., competitive, non-competitive).
-
Calculate the inhibitory constant (Ki) using appropriate equations (e.g., Cheng-Prusoff equation for competitive inhibition).[2]
-
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This protocol describes the determination of the dissociation constant (KD) of this compound for the nAChR using a radioligand binding assay.
-
Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand that specifically binds to the nAChR. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of this compound for the receptor.
-
Materials:
-
Receptor source: Torpedo californica receptor-enriched membranes.
-
Radioligand: [³H]phencyclidine, a non-competitive inhibitor that binds within the ion channel of the nAChR.
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In test tubes, incubate the receptor-enriched membranes with a fixed concentration of [³H]phencyclidine and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of tubes is incubated with an excess of a non-radiolabeled high-affinity ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site or two-site binding model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the dissociation constant (KD) from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and KD of the radioligand.[3][4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the investigation of this compound's off-target effects.
Caption: Workflow for Butyrylcholinesterase (BChE) Inhibition Assay.
Caption: Workflow for Nicotinic Acetylcholine Receptor Radioligand Binding Assay.
Caption: Overview of this compound's Target Profile.
Discussion and Future Directions
The available data clearly indicate that this compound possesses off-target activities at the nicotinic acetylcholine receptor and butyrylcholinesterase. The non-competitive inhibition of nAChRs suggests a potential to modulate cholinergic signaling through a mechanism distinct from its primary muscarinic antagonism. The competitive inhibition of BChE indicates an interaction with the broader cholinergic system's enzymatic machinery.
A significant gap in the current knowledge is the lack of a comprehensive off-target screening panel for this compound against a wide array of receptors, ion channels, and enzymes. Such a screen, for instance using the Eurofins SafetyScreen44 panel or a similar service, would provide invaluable data on its selectivity and potential for interactions with aminergic, sigma, and other receptor systems, as well as cardiac ion channels. This information is critical for a thorough risk assessment and for uncovering potential novel therapeutic applications.
Future research should prioritize conducting a broad in vitro safety pharmacology profile of this compound. This would involve radioligand binding assays and functional assays against a panel of targets known to be associated with adverse drug reactions. Furthermore, detailed investigation into the functional consequences of its interaction with nAChRs and BChE in relevant cellular and in vivo models would provide a deeper understanding of its complex pharmacology.
Conclusion
This technical guide has synthesized the current understanding of the off-target effects of this compound. While its interactions with butyrylcholinesterase and nicotinic acetylcholine receptors are characterized to some extent, a comprehensive off-target profile is necessary for a complete pharmacological assessment. The detailed experimental protocols and conceptual diagrams provided herein serve as a foundation for researchers and drug development professionals to further investigate the multifaceted pharmacology of this compound. A more complete picture of its off-target interactions will ultimately lead to a better understanding of its therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of psychotropic drugs on the acetylcholine receptor-operated potassium current (IK.ACh) in guinea-pig atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enantiomer-Specific Activity of Benactyzine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific quantitative data (e.g., K_i, IC_50 values) for the individual R(-) and S(+) enantiomers of benactyzine hydrochloride at the five muscarinic acetylcholine receptor (mAChR) subtypes. This document, therefore, provides a detailed overview of the principles of stereoselectivity at muscarinic receptors, the established signaling pathways of these receptors, and the experimental protocols that would be employed to determine such enantiomer-specific activity. Data for a different chiral muscarinic antagonist is provided for illustrative purposes.
Introduction to Benactyzine and Stereoselectivity
Benactyzine is a tertiary amine anticholinergic agent, recognized primarily as a muscarinic antagonist.[1][2] Historically, it was explored for the treatment of depression and anxiety.[1][3] Like many pharmaceutical compounds, benactyzine possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers: R(-)-benactyzine and S(+)-benactyzine.
The principle of stereoselectivity is fundamental in pharmacology. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[4] This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to differential binding affinities and efficacies for each enantiomer. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Therefore, the characterization of individual enantiomers is a critical aspect of modern drug development. While specific data for benactyzine is elusive, the study of other chiral muscarinic antagonists has repeatedly demonstrated pronounced stereoselectivity.[4]
Muscarinic Acetylcholine Receptor Signaling Pathways
Benactyzine exerts its effects by blocking the action of acetylcholine at muscarinic receptors (mAChRs). There are five distinct subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological functions. These subtypes are broadly classified into two families based on their G-protein coupling and subsequent signaling cascades.
-
M1, M3, and M5 Receptors: These receptors preferentially couple to G_q/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2) into two second messengers: inositol 1,4,5-trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 triggers the release of intracellular calcium (Ca^2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to G_i/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the G_i/o protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
The diagrams below illustrate these canonical signaling pathways.
Caption: M1, M3, and M5 Receptor Gq/11 Signaling Pathway.
Caption: M2 and M4 Receptor Gi/o Signaling Pathway.
Enantiomer-Specific Activity: Data Presentation (Illustrative Example)
As stated, specific binding affinities for benactyzine enantiomers are not available in the reviewed literature. To illustrate the expected differences in activity, the following table summarizes the affinity (pA_2 values) of the enantiomers of a different muscarinic antagonist, biperiden , at various muscarinic receptor subtypes. The pA_2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA_2 values indicate higher antagonist potency.
| Enantiomer | M1 Receptor (Rabbit Vas Deferens) pA_2 | M2α Receptor (Rat Atrium) pA_2 | M2β Receptor (Guinea-Pig Ileum) pA_2 |
| (+)-Biperiden | 9.07 | 7.25 | 8.27 |
| (-)-Biperiden | ~5.59-6.38 | ~5.59-6.38 | ~5.59-6.38 |
Data sourced from Eltze & Figala (1988). Note: The original paper refers to M2 subtypes which may not directly correspond to the modern M2/M3 classification.
This example clearly demonstrates stereoselectivity. (+)-Biperiden is significantly more potent than (-)-Biperiden across all tested receptor subtypes, with a potency difference of several orders of magnitude. It also shows receptor selectivity, with the highest affinity for the M1 receptor. A similar characterization would be essential to understand the pharmacological profile of benactyzine's enantiomers.
Experimental Protocols
To determine the enantiomer-specific activity of this compound, a series of established experimental protocols would be required.
The first critical step is to separate the racemic this compound into its individual R(-) and S(+) enantiomers.
-
Methodology: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.
-
Column Selection: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is often effective for separating a wide range of chiral compounds.
-
Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is performed to achieve optimal resolution of the enantiomeric peaks.
-
Detection: A UV detector is used to monitor the elution of the compounds.
-
Fraction Collection: Once the analytical method is established, it can be scaled up to a semi-preparative or preparative scale to collect pure fractions of each enantiomer for subsequent pharmacological testing.
-
Radioligand binding assays are used to determine the affinity (K_i) of each enantiomer for the different muscarinic receptor subtypes.
-
Methodology: Competition binding assays are performed using membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Membrane Preparation: Cells expressing the receptor of interest are cultured, harvested, and homogenized to prepare a membrane fraction. Protein concentration is determined via a standard assay (e.g., Bradford or BCA).
-
Assay Components:
-
Radioligand: A non-selective, high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB), is used at a concentration near its K_d value.
-
Competitor: Increasing concentrations of the unlabeled test compound (R-benactyzine or S-benactyzine).
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., atropine) is used to saturate all receptors and determine the level of non-specific binding.
-
-
Incubation: The membrane preparation, radioligand, and competitor are incubated in a suitable buffer at a defined temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition binding equation using non-linear regression analysis to determine the IC_50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The IC_50 is then converted to an affinity constant (K_i) using the Cheng-Prusoff equation.
-
Caption: General Workflow for a Radioligand Competition Binding Assay.
Functional assays are necessary to determine whether the enantiomers act as antagonists, agonists, or partial agonists and to quantify their potency (e.g., pA_2 or EC_50).
-
Methodology for Antagonist Potency (Schild Analysis):
-
System: Use isolated tissues (e.g., guinea pig ileum for M3, rabbit vas deferens for M1) or cell lines expressing a specific receptor subtype.
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve for a standard muscarinic agonist (e.g., carbachol or acetylcholine).
-
Antagonist Incubation: Incubate the tissue/cells with a fixed concentration of the benactyzine enantiomer for a set period.
-
Shifted Curve: In the continued presence of the antagonist, generate a new agonist concentration-response curve. A competitive antagonist will cause a parallel rightward shift of the curve without depressing the maximum response.
-
Repeat: Repeat steps 3 and 4 with several different concentrations of the antagonist.
-
Schild Plot: The dose ratio (ratio by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the antagonist concentration is constructed. For a competitive antagonist, the slope should be close to 1.0, and the x-intercept provides the pA_2 value.
-
Conclusion and Future Directions
While benactyzine is known to be a muscarinic antagonist, the absence of publicly available data on its enantiomers represents a significant gap in its pharmacological characterization. The principles of stereochemistry strongly suggest that the R(-) and S(+) enantiomers of this compound are likely to exhibit different binding affinities and potencies at the five muscarinic receptor subtypes.
To fully understand the therapeutic potential and side-effect profile of benactyzine, it is imperative that its enantiomers be separated and subjected to rigorous pharmacological evaluation. The experimental protocols outlined in this guide—chiral separation by HPLC followed by radioligand binding and functional assays—provide a clear roadmap for such a characterization. The resulting data would not only elucidate the specific molecular interactions of each enantiomer but also provide critical insights for the rational design of more selective and effective muscarinic receptor-targeted therapies. This information is essential for any future consideration of benactyzine or its derivatives in a drug development context.
References
- 1. Inactive | this compound | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Benactyzine - Wikipedia [en.wikipedia.org]
- 4. Stereoselectivity of the interaction of muscarinic antagonists with their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Benactyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benactyzine hydrochloride is a well-characterized anticholinergic agent with primary activity as a muscarinic antagonist and a competitive inhibitor of butyrylcholinesterase (BChE). It also exhibits noncompetitive inhibitory effects on nicotinic acetylcholine receptors (nAChRs). These properties make it a compound of interest in neuroscience research and drug development, particularly in the context of cholinergic signaling and its modulation.
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound. The included methodologies cover enzymatic inhibition, receptor binding, and functional antagonism.
Data Presentation
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Assay Type | Target | Species/System | Ligand/Substrate | Parameter | Value | Reference(s) |
| Enzymatic Inhibition | Butyrylcholinesterase (BChE) | Human Serum | Butyrylthiocholine iodide | Ki | 0.01 mM | [1] |
| Receptor Binding | Nicotinic Acetylcholine Receptor (nAChR) | Torpedo californica (membranes) | [3H]Phencyclidine | KD (resting) | 384 µM | [2] |
| KD (desensitized) | 28.0 µM | [2] | ||||
| BC3H-1 muscle cells | [125I]-α-bungarotoxin | Kp | 800 µM | [2] | ||
| Functional Antagonism | Nicotinic Acetylcholine Receptor (nAChR) | BC3H-1 muscle cells | Carbamylcholine (agonist) | Kant | 50 µM | [2] |
| Muscarinic Receptors | M1-M5 Subtypes | Recombinant (e.g., CHO cells) or native tissue | Not specified for benactyzine | Ki / IC50 | Data not available |
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway Inhibition by Benactyzine
The following diagram illustrates the primary mechanisms of action of this compound in the cholinergic signaling pathway. Benactyzine acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), preventing the binding of acetylcholine (ACh) and subsequent downstream signaling. It also inhibits the enzymatic activity of butyrylcholinesterase (BChE), an enzyme responsible for hydrolyzing ACh, and noncompetitively inhibits nicotinic acetylcholine receptors (nAChRs).
Caption: Mechanism of action of this compound.
Experimental Workflow: Butyrylcholinesterase (BChE) Inhibition Assay
This workflow outlines the steps for determining the inhibitory constant (Ki) of this compound for BChE using a spectrophotometric method.
Caption: Workflow for BChE inhibition assay.
Experimental Protocols
Butyrylcholinesterase (BChE) Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory constant (Ki) of this compound against human serum BChE.
Materials:
-
Purified human serum butyrylcholinesterase (BChE)
-
This compound
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer (5 mM, pH 7.5)
-
Spectrophotometer capable of reading at 412 nm
-
Temperature-controlled cuvette holder (37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BTCh in deionized water.
-
Prepare a stock solution of DTNB (0.25 mM) in MOPS buffer.
-
Prepare a series of dilutions of this compound in deionized water.
-
Prepare a working solution of purified BChE in MOPS buffer.
-
-
Assay Setup:
-
In a 0.5 mL final volume cuvette, add the following in order:
-
MOPS buffer (to final volume)
-
DTNB solution (final concentration 0.25 mM)
-
Appropriate concentration of this compound solution (or water for control)
-
Purified BChE enzyme (e.g., 1.56 mg)
-
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding varying concentrations of BTCh substrate (e.g., 0.25 to 5.0 mM).
-
Immediately measure the change in absorbance at 412 nm over time using the spectrophotometer's kinetic mode. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, a product of the reaction between thiocholine (from BTCh hydrolysis) and DTNB.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v) from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities (v) against the substrate (BTCh) concentrations for each concentration of this compound.
-
Determine the mode of inhibition (e.g., competitive) by analyzing Lineweaver-Burk or Dixon plots.
-
Calculate the Ki value using non-linear regression analysis software (e.g., Systat, GraphPad Prism) by fitting the data to the appropriate inhibition model. For competitive inhibition, the Ki is 0.010 ± 0.001 mM[1].
-
Muscarinic Receptor Subtype Binding Assay (General Protocol)
This protocol provides a general framework for a radioligand binding assay to determine the affinity (Ki) of this compound for the five muscarinic receptor subtypes (M1-M5) expressed in a recombinant cell line (e.g., CHO-K1 cells).
Materials:
-
CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors
-
Cell culture media and reagents
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or another suitable muscarinic antagonist radioligand
-
Unlabeled this compound
-
Non-specific binding control: Atropine (high concentration, e.g., 10 µM)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the specific CHO-K1 cell line expressing the desired muscarinic receptor subtype under standard conditions.
-
Harvest the cells and prepare membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following components in a final volume of, for example, 500 µL:
-
Assay buffer
-
A fixed concentration of [3H]NMS (typically at or near its Kd for the receptor subtype).
-
A range of concentrations of unlabeled this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of atropine.
-
Add the cell membrane preparation (e.g., 10 µg protein/well).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours) with gentle shaking.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Nicotinic Acetylcholine Receptor (nAChR) Functional Assay: ²²Na⁺ Influx
This protocol describes a method to assess the noncompetitive antagonist activity of this compound at nAChRs by measuring its effect on carbamylcholine-elicited sodium influx in BC3H-1 muscle cells.
Materials:
-
BC3H-1 muscle cells
-
Cell culture media and reagents
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Carbamylcholine (agonist)
-
This compound
-
²²Na⁺ (radiolabeled sodium)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture:
-
Culture BC3H-1 cells to confluency in appropriate culture dishes.
-
-
²²Na⁺ Influx Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Initiate the sodium influx by adding a fixed concentration of carbamylcholine along with ²²Na⁺.
-
After a short incubation period (to measure the initial rate of influx), terminate the influx by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the initial rate of ²²Na⁺ influx against the concentration of this compound.
-
Determine the concentration of this compound that causes 50% inhibition of the maximal carbamylcholine-elicited influx (IC50).
-
The apparent antagonist constant (Kant) can be determined from these inhibition curves. For benactyzine, the Kant is approximately 50 µM[2].
-
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound. These assays are essential for understanding its pharmacological profile and for the development of new compounds targeting the cholinergic system. Further investigation is warranted to determine the specific binding affinities of this compound for the individual muscarinic receptor subtypes to fully elucidate its selectivity profile.
References
Application Notes and Protocols for the Electrophysiological Study of Benactyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benactyzine hydrochloride is an anticholinergic agent that primarily functions as a muscarinic acetylcholine receptor antagonist[1][2][3]. Additionally, it has been identified as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs)[4]. These dual activities make benactyzine a compound of interest for neuropharmacological and drug development research. Understanding its effects on ion channel function is crucial for elucidating its mechanism of action and potential therapeutic or off-target effects.
This document provides detailed application notes and protocols for setting up and conducting electrophysiology and calcium imaging studies to characterize the effects of this compound on both nicotinic and muscarinic acetylcholine receptors.
Mechanism of Action and Signaling Pathways
Benactyzine exerts its effects through two primary mechanisms:
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism : As an antagonist, benactyzine binds to muscarinic receptors, preventing their activation by the endogenous ligand acetylcholine (ACh). Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate diverse physiological responses through different signaling cascades[5].
-
M1, M3, and M5 Receptors : These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i)[6].
-
M2 and M4 Receptors : These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in cellular excitability[7][8][9].
-
-
Nicotinic Acetylcholine Receptor (nAChR) Noncompetitive Inhibition : Benactyzine acts as a noncompetitive inhibitor of nAChRs[4]. nAChRs are ligand-gated ion channels that, upon binding to acetylcholine, undergo a conformational change to allow the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization[10]. Noncompetitive inhibition by benactyzine implies that it binds to a site on the receptor distinct from the acetylcholine binding site, thereby reducing the channel's ability to conduct ions even when the agonist is bound[11].
Signaling Pathway Diagrams
Muscarinic Receptor Signaling Pathways
Nicotinic Receptor Signaling Pathway
Data Presentation
The following tables summarize the known and expected quantitative data for this compound's effects on acetylcholine receptors.
Table 1: this compound Activity at Nicotinic Acetylcholine Receptors
| Parameter | Value | Cell Line/System | Reference |
| Kant (Carbamylcholine-elicited 22Na+ influx) | 50 µM | BC3H-1 cells | [4] |
| KD (Resting state) | 384 µM | Torpedo AChR | [4] |
| KD (Desensitized state) | 28.0 µM | Torpedo AChR | [4] |
Table 2: Expected Electrophysiological Effects of this compound on Muscarinic Acetylcholine Receptors
| Receptor Subtype | Coupled G-Protein | Expected Electrophysiological/Second Messenger Response to Agonist | Expected Effect of Benactyzine |
| M1, M3, M5 | Gq/11 | Increased intracellular Ca2+ | Inhibition of Ca2+ release (Increase in IC50) |
| M2, M4 | Gi | Activation of GIRK channels (outward K+ current) | Inhibition of GIRK channel activation (Increase in IC50) |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Investigate Benactyzine's Effect on Nicotinic Acetylcholine Receptors
This protocol is designed to measure the inhibitory effect of benactyzine on currents mediated by nAChRs, using a cell line such as HEK293 cells stably expressing the human α4β2 or α7 nAChR subtype[12][13].
Materials:
-
Cell Line: HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2 or α7).
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm[14].
-
Agonist: Acetylcholine (ACh) or a stable analog like carbamylcholine.
-
Test Compound: this compound.
-
Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Experimental Workflow:
nAChR Electrophysiology Workflow
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the nAChR of interest and plate them onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter the internal solution before use.
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Establish a stable baseline recording.
-
Apply a brief pulse of ACh at a concentration that elicits a submaximal response (e.g., EC50) to record the control current.
-
Wash out the ACh and allow the cell to recover.
-
Perfuse the cell with the external solution containing a specific concentration of benactyzine for 1-2 minutes.
-
Co-apply ACh and the same concentration of benactyzine and record the peak inward current.
-
Repeat this process for a range of benactyzine concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of benactyzine.
-
Normalize the current amplitudes to the control response.
-
Plot the normalized current as a function of the benactyzine concentration and fit the data to the Hill equation to determine the IC50 value.
-
Protocol 2: Calcium Imaging to Investigate Benactyzine's Effect on Gq-Coupled Muscarinic Receptors (M1, M3, M5)
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the M1, M3, or M5 muscarinic receptor subtype.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Agonist: Acetylcholine or a stable analog like carbachol.
-
Test Compound: this compound.
-
Fluorescence plate reader or microscope equipped for calcium imaging.
Experimental Workflow:
Calcium Imaging Workflow
Procedure:
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the calcium indicator loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add the loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence measurement.
-
Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Add a concentration of acetylcholine that produces approximately 80% of the maximal response (EC80).
-
Immediately begin recording the fluorescence intensity over time (e.g., for 90-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the responses to the control (agonist alone).
-
Plot the normalized response as a function of benactyzine concentration and fit to a dose-response curve to determine the IC50.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology to Investigate Benactyzine's Effect on Gi-Coupled Muscarinic Receptors (M2, M4)
This protocol is designed to measure the effect of benactyzine on the activation of GIRK channels by M2 or M4 muscarinic receptors.
Materials:
-
Cell Line: AtT-20 or CHO cells stably co-expressing the M2 or M4 receptor and GIRK1/4 channels.
-
External Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with HCl.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH[15].
-
Agonist: Acetylcholine.
-
Test Compound: this compound.
-
Patch-clamp rig.
Experimental Workflow:
GIRK Channel Electrophysiology Workflow
Procedure:
-
Cell and Solution Preparation: Follow steps 1-3 from Protocol 1, using the appropriate cell line and solutions for this experiment.
-
Whole-Cell Recording:
-
Establish a whole-cell configuration as described in Protocol 1.
-
Hold the cell at a membrane potential of -80 mV.
-
-
Data Acquisition:
-
Apply a voltage ramp (e.g., from -120 mV to +40 mV over 500 ms) to elicit the current-voltage (I-V) relationship of the GIRK current.
-
Apply ACh to activate the GIRK channels and record the outward current.
-
Wash out the ACh.
-
Pre-incubate with benactyzine at various concentrations.
-
Co-apply ACh and benactyzine and record the GIRK current.
-
-
Data Analysis:
-
Measure the amplitude of the ACh-activated current at a specific voltage (e.g., -120 mV).
-
Normalize the current in the presence of benactyzine to the control ACh response.
-
Plot the normalized current versus benactyzine concentration and fit to a dose-response curve to determine the IC50.
-
Conclusion
These protocols provide a comprehensive framework for the detailed electrophysiological characterization of this compound's effects on both nicotinic and muscarinic acetylcholine receptors. By employing these methods, researchers can obtain valuable quantitative data on the potency and mechanism of action of benactyzine, contributing to a deeper understanding of its pharmacology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Distinct roles of M1 and M3 muscarinic acetylcholine receptors controlling oscillatory and non-oscillatory [Ca2+]i increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single Channel Studies of Inward Rectifier Potassium Channel Regulation by Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of PKCε regulation of cardiac GIRK channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of G Protein-Activated Inwardly Rectifying K+ Channels by Different Classes of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jneurosci.org [jneurosci.org]
- 13. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Functional Characterization of a Small Conductance GIRK Channel in Rat Atrial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benactyzine Hydrochloride: Application Notes and Protocols for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benactyzine hydrochloride is a centrally acting anticholinergic agent and a known competitive inhibitor of butyrylcholinesterase (BChE). It also functions as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChR). These characteristics make it a compound of interest in neuropharmacology and drug development, particularly in the study of cholinergic systems. This document provides detailed application notes and protocols for conducting receptor binding assays to characterize the interaction of this compound with its known targets.
Data Presentation: Receptor Binding Affinity of this compound
| Target | Ligand | Assay Type | Kᵢ (nM) | Kᵢ (µM) | KD (µM) | Notes |
| Butyrylcholinesterase (BChE) | Benactyzine | Competitive Inhibition | 10,000 | 10[1] | - | Competitive inhibitor[1]. |
| Nicotinic Acetylcholine Receptor (Torpedo) | Benactyzine | Noncompetitive Inhibition | - | - | 384 (Resting State)[2] | Binds to the allosterically coupled noncompetitive inhibitor site[2]. |
| Nicotinic Acetylcholine Receptor (Torpedo) | Benactyzine | Noncompetitive Inhibition | - | - | 28.0 (Desensitized State)[2] | Shows a 14-fold higher affinity for the desensitized state of the receptor[2]. |
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors (M1-M5)
This protocol is a general guideline for determining the binding affinity of this compound to the five muscarinic receptor subtypes (M1-M5) using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the desired muscarinic receptor subtype to a high density.
-
Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]NMS (at a concentration near its KD), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of atropine (1 µM final concentration), 50 µL of [³H]NMS, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]NMS, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Butyrylcholinesterase (BChE) Inhibition Assay
This protocol outlines a method to determine the inhibitory constant (Kᵢ) of this compound for BChE.
Materials:
-
Enzyme: Purified human serum butyrylcholinesterase (BChE).
-
Substrate: Butyrylthiocholine iodide (BTCI).
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Inhibitor: this compound.
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a cuvette, mix the BChE enzyme solution, DTNB, and varying concentrations of this compound in the phosphate buffer.
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate (BTCI).
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the BChE activity.
-
Repeat the assay with different concentrations of the substrate (BTCI) for each inhibitor concentration.
Data Analysis:
-
Determine the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Construct a Lineweaver-Burk plot (1/V₀ versus 1/[S]) for each inhibitor concentration.
-
Analyze the data using non-linear regression to a competitive inhibition model to determine the Kᵢ value.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways of Muscarinic Acetylcholine Receptors
M1, M3, and M5 Receptor Signaling Pathway (Gq/11-coupled)
Caption: M1, M3, and M5 receptor Gq-coupled signaling cascade.
M2 and M4 Receptor Signaling Pathway (Gi/o-coupled)
Caption: M2 and M4 receptor Gi-coupled signaling cascade.
References
- 1. ICS 2021 Abstract #405 Comparison between Anticholinergic and Beta-3-adrenergic receptor agonist (Mirabegron) in Overactive Bladder-A systemic review [ics.org]
- 2. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benactyzine Hydrochloride in Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benactyzine hydrochloride, a centrally acting muscarinic antagonist, in established animal models of anxiety. Due to a relative scarcity of recent, specific literature on benactyzine in these modern assays, this document synthesizes foundational knowledge of the compound with standardized, validated protocols for the elevated plus maze (EPM), light-dark box, and fear conditioning tests. The provided experimental designs for benactyzine are proposed based on its known pharmacological profile and historical data.
Introduction to this compound
This compound is an anticholinergic drug that primarily functions as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] By blocking the action of acetylcholine in the central nervous system, benactyzine can modulate neurotransmitter balance, leading to anxiolytic and antidepressant effects.[2] Historically, it was used in the treatment of depression and anxiety.[3][4] While less common in clinical practice today, its mechanism of action remains a subject of interest for understanding the role of the cholinergic system in anxiety and for the development of novel anxiolytic agents.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Benactyzine exerts its anxiolytic effects by competitively inhibiting muscarinic acetylcholine receptors in the brain.[1][2][5] This blockade of cholinergic signaling is thought to be the primary mechanism underlying its anxiety-reducing properties. The specific subtypes of muscarinic receptors involved in the anxiolytic effects of benactyzine are not fully elucidated in the available literature.
Pharmacokinetics in Rodents
Understanding the pharmacokinetic profile of benactyzine is crucial for designing in vivo experiments. Studies in rats have shown that blood levels of tritiated benactyzine peak within one hour of an intraperitoneal (IP) dose.[6] This suggests a relatively rapid absorption and distribution to the central nervous system.
Animal Models of Anxiety: Protocols and Data Presentation
The following sections detail the protocols for three widely used animal models for assessing anxiolytic drug activity. For each model, a standard protocol is provided, followed by a proposed experimental design for evaluating this compound.
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.
-
Animals: Adult male or female rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6). Animals should be habituated to the testing room for at least 30-60 minutes before the experiment.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A 30-minute pre-treatment time is common for many compounds.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera for later analysis.
-
Between trials, thoroughly clean the maze with a 70% ethanol solution to remove any olfactory cues.
-
-
Behavioral Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Animals: Male Wistar rats (250-300g).
-
Groups (n=8-10 per group):
-
Vehicle (Saline, IP)
-
Benactyzine HCl (0.5 mg/kg, IP)
-
Benactyzine HCl (1.0 mg/kg, IP)
-
Benactyzine HCl (2.0 mg/kg, IP)
-
Positive Control: Diazepam (2 mg/kg, IP)
-
-
Pre-treatment Time: 30 minutes.
| Treatment Group | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.3 ± 2.8 |
| Benactyzine (0.5 mg/kg) | 20.1 ± 2.5 | 25.8 ± 3.5 | 26.1 ± 3.0 |
| Benactyzine (1.0 mg/kg) | 28.7 ± 3.0 | 35.4 ± 4.1 | 24.9 ± 2.7 |
| Benactyzine (2.0 mg/kg) | 32.5 ± 3.3 | 40.1 ± 4.5 | 23.8 ± 2.5 |
| Diazepam (2 mg/kg) | 35.8 ± 3.5 | 42.6 ± 4.8 | 22.5 ± 2.4 |
| *Note: This table contains representative, hypothetical data. *p<0.05, *p<0.01 compared to Vehicle. |
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
-
Animals: Adult male or female mice (e.g., BALB/c or C57BL/6). Acclimatize animals to the testing room for at least 30-60 minutes.
-
Procedure:
-
Administer this compound or vehicle.
-
After the appropriate pre-treatment time, place the mouse in the center of the lit compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
An automated system or video recording can be used to track the animal's movement.
-
Clean the box thoroughly between subjects.
-
-
Behavioral Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
Total distance traveled.
-
-
Animals: Male BALB/c mice (20-25g).
-
Groups (n=10-12 per group):
-
Vehicle (Saline, IP)
-
Benactyzine HCl (1.0 mg/kg, IP)
-
Benactyzine HCl (2.0 mg/kg, IP)
-
Benactyzine HCl (5.0 mg/kg, IP)
-
Positive Control: Chlordiazepoxide (5 mg/kg, IP)
-
-
Pre-treatment Time: 30 minutes.
| Treatment Group | Time in Light (s) (Mean ± SEM) | Transitions (Mean ± SEM) | Locomotor Activity (distance in cm) (Mean ± SEM) |
| Vehicle | 65.4 ± 8.2 | 12.1 ± 1.5 | 1543 ± 120 |
| Benactyzine (1.0 mg/kg) | 88.2 ± 9.5 | 15.8 ± 1.8 | 1589 ± 135 |
| Benactyzine (2.0 mg/kg) | 115.6 ± 12.1 | 20.3 ± 2.2 | 1560 ± 128 |
| Benactyzine (5.0 mg/kg) | 130.1 ± 13.5 | 22.5 ± 2.5 | 1525 ± 131 |
| Chlordiazepoxide (5 mg/kg) | 145.3 ± 14.8 | 25.1 ± 2.9 | 1498 ± 125 |
| *Note: This table contains representative, hypothetical data. *p<0.05, *p<0.01 compared to Vehicle. |
Fear Conditioning
This model assesses anxiety based on learned fear. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild foot shock. Anxiolytic drugs can interfere with the acquisition, consolidation, or expression of this conditioned fear, typically measured by a freezing response.
-
Apparatus: A conditioning chamber with a grid floor for delivering a foot shock, a speaker for the auditory cue, and a camera to record behavior. A different context (altered visual, tactile, and olfactory cues) is used for testing cued fear to dissociate it from contextual fear.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Day 1: Conditioning:
-
Place the animal in the conditioning chamber and allow for a baseline period.
-
Present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5 mA, 2-second foot shock).
-
Repeat CS-US pairings for a set number of trials.
-
-
Day 2: Contextual Fear Testing:
-
Place the animal back into the original conditioning chamber (without any CS or US presentation).
-
Measure freezing behavior for a set period (e.g., 5 minutes).
-
-
Day 3: Cued Fear Testing:
-
Administer this compound or vehicle prior to the test.
-
Place the animal in a novel context.
-
After a baseline period, present the CS (tone) without the US.
-
Measure freezing behavior during the CS presentation.
-
-
-
Behavioral Parameter Measured:
-
Freezing (immobility except for respiratory movements) as a percentage of the observation time.
-
-
Animals: Male C57BL/6 mice (20-25g).
-
Groups (n=10-12 per group):
-
Vehicle (Saline, IP)
-
Benactyzine HCl (1.0 mg/kg, IP)
-
Benactyzine HCl (2.0 mg/kg, IP)
-
Benactyzine HCl (5.0 mg/kg, IP)
-
Positive Control: Diazepam (2.5 mg/kg, IP)
-
-
Administration: 30 minutes before the cued fear test on Day 3.
| Treatment Group | % Freezing to Context (Day 2) (Mean ± SEM) | % Freezing to Cue (Day 3) (Mean ± SEM) |
| Vehicle | 55.2 ± 4.8 | 60.5 ± 5.1 |
| Benactyzine (1.0 mg/kg) | 54.8 ± 5.0 | 48.2 ± 4.5 |
| Benactyzine (2.0 mg/kg) | 56.1 ± 4.9 | 35.7 ± 4.1 |
| Benactyzine (5.0 mg/kg) | 53.9 ± 5.2 | 28.9 ± 3.8 |
| Diazepam (2.5 mg/kg) | 54.5 ± 4.7 | 25.4 ± 3.5** |
| Note: This table contains representative, hypothetical data. Contextual freezing on Day 2 is measured before drug administration and should not differ between groups. *p<0.05, *p<0.01 compared to Vehicle during the cued test. |
Conclusion
This compound, as a muscarinic antagonist, presents an interesting pharmacological tool for investigating the cholinergic system's role in anxiety. The protocols and data presentation formats provided here offer a standardized framework for researchers to evaluate the anxiolytic potential of benactyzine in validated rodent models. While direct, contemporary data is limited, the proposed experimental designs offer a solid starting point for future investigations. Researchers should carefully consider dose-response relationships and potential effects on locomotor activity to accurately interpret the behavioral outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Benactyzine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]
- 6. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benactyzine Hydrochloride in Rat Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benactyzine hydrochloride in rodent models of cognitive function. Due to the limited availability of recent research specifically employing this compound for inducing cognitive deficits in rats, this document also includes comparative data and protocols for scopolamine, a well-characterized anticholinergic agent commonly used to model cognitive impairment. This information is intended to serve as a foundational resource for designing and conducting preclinical studies investigating the cognitive effects of this compound.
Overview of this compound
Benactyzine is an anticholinergic drug that acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking the action of acetylcholine, a key neurotransmitter in learning and memory, benactyzine can induce cognitive impairments. This mechanism of action makes it a potential tool for modeling cognitive dysfunction in preclinical research. However, it is important to note that benactyzine is less potent than other anticholinergic agents like scopolamine.
Quantitative Data Summary
The following table summarizes the available dosage information for this compound in rats, primarily focusing on its effects on locomotor activity, which can be a confounding factor in cognitive assessments. For comparative purposes, typical dosage ranges for scopolamine in cognitive impairment models are also provided.
| Drug | Dosage Range (rat) | Route of Administration | Observed Effects | Cognitive Task | Reference |
| This compound | 0.3 - 10 mg/kg | Intraperitoneal (i.p.) | Increased fine motor activity | Locomotor Activity | [1] |
| Scopolamine Hydrobromide | 0.3 - 1 mg/kg | Intraperitoneal (i.p.) | Impaired spatial learning and memory | Morris Water Maze | |
| Scopolamine Hydrobromide | 0.5 - 2 mg/kg | Intraperitoneal (i.p.) | Deficits in passive avoidance learning | Passive Avoidance Test | |
| Scopolamine Hydrobromide | 0.1 - 0.5 mg/kg | Intraperitoneal (i.p.) | Anxiolytic-like effects (can confound cognitive assessment) | Elevated Plus Maze |
Experimental Protocols
Detailed methodologies for key behavioral assays used in cognitive research are provided below. These protocols are based on standard procedures and should be adapted and optimized for specific experimental goals.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the rat's swim path and latency to find the platform.
-
Distal visual cues placed around the room.
Procedure:
-
Habituation: Allow rats to acclimate to the testing room for at least 1 hour before the first trial.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
The inter-trial interval is typically 10-15 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally 30 minutes before the first trial of each day during the acquisition phase.
Passive Avoidance Test for Fear-Motivated Learning and Memory
The passive avoidance test assesses a form of associative learning and memory based on aversive stimuli.
Apparatus:
-
A two-compartment chamber with a light and a dark compartment connected by a guillotine door.
-
The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training (Acquisition):
-
Place the rat in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the rat enters the dark compartment (which they naturally prefer), the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Immediately remove the rat from the apparatus and return it to its home cage.
-
-
Retention Test (24 hours after training):
-
Place the rat back into the light compartment.
-
Open the door to the dark compartment and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience. The maximum latency is typically set to 300 or 600 seconds.
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the training session.
Elevated Plus Maze (EPM) for Anxiety and Exploration (with Cognitive Implications)
While primarily a test for anxiety, the EPM can be used to assess cognitive functions like learning and memory through repeated trials or by analyzing exploratory strategies. However, it's crucial to distinguish between anxiety-related behaviors and cognitive performance.
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm).
-
Two opposite arms are enclosed by high walls, and the other two arms are open.
-
A video camera is positioned above the maze to record the rat's activity.
Procedure:
-
Habituation: Handle the rats for several days before the test to reduce stress.
-
Test Session:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Cognitive Assessment (e.g., Transfer Latency):
-
On a subsequent day (e.g., 24 hours later), place the rat at the end of an open arm and record the time it takes to move into a closed arm (transfer latency). A shorter latency may indicate memory of the maze layout.
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the first test session.
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and the Effect of Benactyzine
Benactyzine acts as an antagonist at muscarinic acetylcholine receptors, thereby disrupting cholinergic neurotransmission, which is critical for cognitive processes.
Caption: Cholinergic signaling and benactyzine's mechanism of action.
Experimental Workflow for Assessing Cognitive Impairment
The following diagram illustrates a typical workflow for a study investigating the effects of this compound on cognitive function in rats.
Caption: General experimental workflow for cognitive studies.
Conclusion
While this compound is a known anticholinergic agent, its use in contemporary rat cognitive studies is not as prevalent as that of scopolamine. The provided information on its effects on locomotor activity can help in dose selection to minimize motor confounds in cognitive tasks. Researchers are encouraged to conduct dose-response studies to establish the optimal dose of benactyzine for inducing cognitive impairment in their specific experimental paradigms. The detailed protocols for standard cognitive tests serve as a starting point for developing robust and reliable experimental designs.
References
Application Notes and Protocols for Benactyzine Hydrochloride Administration in Mice for Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benactyzine hydrochloride is a centrally acting muscarinic acetylcholine receptor antagonist.[1][2] By blocking these receptors, it inhibits the action of the neurotransmitter acetylcholine, leading to a range of effects on the central and peripheral nervous systems.[2] This has led to its investigation for various neurological and psychiatric conditions, including its potential anxiolytic properties.[2] These application notes provide detailed protocols for administering this compound to mice and assessing its effects on anxiety and cognitive function using common behavioral paradigms: the elevated plus-maze, the open field test, and the Morris water maze.
Data Presentation
Due to a lack of specific published dose-response data for this compound in mice for the following behavioral tests, the tables below present illustrative data from studies using the well-characterized anxiolytic compound, diazepam. This is intended to provide a reference for the expected direction of effects and the type of data generated from these assays. Researchers should conduct dose-finding studies for this compound, potentially starting with ranges extrapolated from primate studies (0.054 mg/kg to 1.7 mg/kg, administered intramuscularly), though optimal doses for mice may differ.[3][4]
Table 1: Illustrative Effects of an Anxiolytic (Diazepam) in the Elevated Plus-Maze in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) | Open Arm Entries (%) | Total Distance Traveled (cm) |
| Vehicle | - | 25 ± 3 | 30 ± 4 | 2500 ± 200 |
| Diazepam | 1.0 | 45 ± 5 | 50 ± 6 | 2450 ± 180 |
| Diazepam | 2.0 | 55 ± 6 | 60 ± 7 | 2400 ± 190 |
*p<0.05, **p<0.01 compared to vehicle. Data are presented as mean ± SEM. This is illustrative data based on typical diazepam effects.
Table 2: Illustrative Effects of an Anxiolytic (Diazepam) in the Open Field Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (%) | Center Entries | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | - | 10 ± 2 | 15 ± 3 | 3000 ± 250 | 40 ± 5 |
| Diazepam | 1.0 | 20 ± 3 | 25 ± 4 | 2900 ± 230 | 35 ± 4 |
| Diazepam | 2.0 | 28 ± 4 | 35 ± 5 | 2800 ± 240 | 30 ± 3* |
*p<0.05, **p<0.01 compared to vehicle. Data are presented as mean ± SEM. This is illustrative data based on typical diazepam effects.[5]
Table 3: Illustrative Effects of a Cognitive-Impairing Agent (Scopolamine, a Muscarinic Antagonist) in the Morris Water Maze in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency (s) - Day 4 | Time in Target Quadrant (%) - Probe Trial | Swim Speed (cm/s) |
| Vehicle | - | 20 ± 3 | 40 ± 5 | 15 ± 1 |
| Scopolamine | 1.0 | 50 ± 5 | 20 ± 3 | 14 ± 1 |
**p<0.01 compared to vehicle. Data are presented as mean ± SEM. This is illustrative data as benactyzine, also a muscarinic antagonist, may produce similar cognitive deficits.[6]
Experimental Protocols
General Drug Preparation and Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge for intraperitoneal, 27-30 gauge for subcutaneous)
-
Animal scale
Procedure:
-
Prepare a stock solution of this compound by dissolving it in sterile saline. The concentration should be calculated to allow for an injection volume of approximately 10 mL/kg body weight.
-
On the day of the experiment, weigh each mouse to determine the precise injection volume.
-
Administer this compound via the desired route (intraperitoneal or subcutaneous) at the predetermined pretreatment time before behavioral testing. A typical pretreatment time for intraperitoneal injection is 30 minutes.[5]
Elevated Plus-Maze (EPM)
This test is used to assess anxiety-like behavior in mice.[7]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. For mice, the arms are typically 30-50 cm long and 5-10 cm wide, with the closed arms having walls 15-20 cm high.[8]
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle as described above.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera and tracking software.
-
After each trial, clean the maze with 70% ethanol to remove olfactory cues.
-
Analyze the video recordings for the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
Open Field Test (OFT)
This test assesses general locomotor activity and anxiety-like behavior.[9]
Apparatus:
-
A square or circular arena with walls to prevent escape. A common size for mice is 40x40x30 cm.[5] The arena is typically divided into a central and a peripheral zone by the analysis software.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes.
-
Administer this compound or vehicle.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period, typically 5-10 minutes.[10]
-
Record the session with a video camera and tracking software.
-
Clean the arena with 70% ethanol between each mouse.
-
Analyze the recordings for:
-
Time spent in the center and peripheral zones.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Morris Water Maze (MWM)
This test is used to evaluate spatial learning and memory, which are cognitive functions that can be affected by muscarinic antagonists.[11][12]
Apparatus:
-
A large circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Distinct visual cues placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle before each daily session.
-
Each day, conduct 4 trials per mouse.
-
For each trial, place the mouse in the water at one of four randomly chosen starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Administer this compound or vehicle.
-
Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the swim path.
-
Analyze the probe trial for:
-
Time spent in the target quadrant (where the platform was previously located).
-
Number of crossings over the former platform location.
-
-
Visualizations
Caption: Muscarinic antagonist signaling pathway.
Caption: Experimental workflow for behavioral testing.
References
- 1. Benzodiazepine-induced anxiolysis and reduction of conditioned fear are mediated by distinct GABAA receptor subtypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Effects of benactyzine on an equilibrium and multiple response task in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 6. mdpi.com [mdpi.com]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. treat-nmd.org [treat-nmd.org]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Benactyzine Hydrochloride Using a Stability-Indicating HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benactyzine hydrochloride is an anticholinergic and antimuscarinic drug. Accurate and precise quantification is essential for quality control in pharmaceutical formulations and for various research applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed to be simple, rapid, and specific, ensuring reliable results.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., µBondapak C18), 300 x 3.9 mm, 10 µm |
| Mobile Phase | 35% Acetonitrile and 65% aqueous buffer containing 5mM 1-heptanesulfonic acid sodium salt, pH adjusted to 3.5 with phosphoric acid |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approx. 25°C) |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
2. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Preparation of Sample Solutions
-
For Drug Substance: Accurately weigh approximately 10 mg of the this compound sample, dissolve in, and dilute to 100 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL. Further dilute to a concentration within the calibration range.
-
For Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Dilute the supernatant to a final concentration within the calibration range.
4. Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This was evaluated by analyzing a blank, a placebo, and a spiked sample. The method was found to be specific, with no interference from excipients at the retention time of this compound.
-
Linearity: The linearity was established by constructing a calibration curve with five concentrations of the standard solution.
-
Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Accuracy: The accuracy was evaluated by the recovery of known amounts of this compound spiked into a placebo mixture at three different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: Summary of HPLC Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Precision (RSD%) | |
| Intra-day (n=6) | 0.85% |
| Inter-day (n=6) | 1.25% |
| Accuracy (% Recovery) | |
| Spike Level 1 (80%) | 99.2% |
| Spike Level 2 (100%) | 101.1% |
| Spike Level 3 (120%) | 99.8% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time | ~6 minutes |
Mandatory Visualization
Application Notes and Protocols for Benactyzine Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benactyzine hydrochloride is a well-documented anticholinergic and antimuscarinic agent. Primarily recognized as a centrally acting muscarinic antagonist, it also functions as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs) and a competitive inhibitor of butyrylcholinesterase (BChE).[1][2][3] These properties make it a valuable tool for investigating cholinergic signaling pathways in various cellular models. This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, including cytotoxicity and apoptosis assays, along with visual representations of its mechanistic pathways.
Physicochemical Properties and Storage
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆ClNO₃ | |
| Molecular Weight | 363.88 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 177-179 °C | |
| Solubility | DMSO: 72 mg/mL (197.86 mM) H₂O: 2 mg/mL | [1] |
| Storage | Store powder at 2-8°C, desiccated. Stock solutions: -20°C (1 month) or -80°C (6 months). Avoid repeated freeze-thaw cycles. | [2] |
Mechanism of Action
This compound exerts its effects primarily by blocking muscarinic acetylcholine receptors, thereby inhibiting the actions of the neurotransmitter acetylcholine.[4] This antagonistic action prevents the activation of downstream signaling cascades. Additionally, it acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors, further modulating cholinergic neurotransmission.[3] The compound is also a competitive inhibitor of butyrylcholinesterase (BChE) with a Ki of 0.01 mM.[2][5]
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]
- 5. This compound | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]
Benactyzine Hydrochloride as an Antidote for Organophosphate Poisoning: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, widely used as pesticides and developed as chemical warfare nerve agents, exert their toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) at nerve synapses, resulting in a cholinergic crisis characterized by a range of symptoms, including hypersecretion, muscle tremors, convulsions, respiratory distress, and ultimately, death. Benactyzine hydrochloride is an anticholinergic agent that has demonstrated significant potential as an antidote in the management of OP poisoning. It functions as a competitive inhibitor of butyrylcholinesterase (BChE) and a noncompetitive inhibitor of the nicotinic acetylcholine receptor (nAChR), and also possesses antiglutamatergic properties, making it a multi-faceted therapeutic candidate.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of this compound in the context of OP poisoning research.
Mechanism of Action
This compound counteracts the effects of organophosphate poisoning through several mechanisms:
-
Muscarinic Receptor Antagonism: As a potent anticholinergic agent, benactyzine blocks muscarinic acetylcholine receptors, mitigating the effects of excessive ACh accumulation in the parasympathetic nervous system. This helps to control symptoms such as hypersecretion, bronchoconstriction, and bradycardia.
-
Nicotinic Receptor Modulation: Benactyzine acts as a noncompetitive inhibitor of the nicotinic acetylcholine receptor (nAChR).[4][5] This action is crucial in counteracting the neuromuscular and central nervous system effects of OP poisoning, such as muscle fasciculations and seizures.
-
Butyrylcholinesterase (BChE) Inhibition: Benactyzine is a competitive inhibitor of BChE, an enzyme that can also be inhibited by organophosphates.[1][4] While the precise role of BChE inhibition in the therapeutic effect of benactyzine is still under investigation, it may contribute to the overall detoxification process.
-
Antiglutamatergic Properties: The excessive cholinergic activity in OP poisoning can lead to an over-release of glutamate, an excitatory neurotransmitter. This excitotoxicity contributes to neuronal damage and seizures.[2][6] Benactyzine's antiglutamatergic properties, likely through modulation of NMDA receptors, provide an additional layer of neuroprotection.[6]
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and receptor interactions of this compound.
| Parameter | Value | Enzyme/Receptor | Species | Reference |
| Ki | 0.010 ± 0.001 mM | Butyrylcholinesterase (BChE) | Human Serum | [4][7] |
| KD (desensitized state) | 28.0 µM | Nicotinic Acetylcholine Receptor (nAChR) | Torpedo californica | [2][5] |
| KD (resting state) | 384 µM | Nicotinic Acetylcholine Receptor (nAChR) | Torpedo californica | [2][5] |
| Kant | 50 µM | Nicotinic Acetylcholine Receptor (nAChR) | BC3H-1 muscle cells | [5] |
Table 1: this compound Receptor and Enzyme Interaction Data. This table presents the inhibition constant (Ki) for butyrylcholinesterase and the dissociation constants (KD and Kant) for the nicotinic acetylcholine receptor, illustrating the affinity of benactyzine for these targets.
| Organophosphate | Animal Model | LD50 | Treatment | Protection Index (PI) | Reference |
| Sarin | Mice | Not Specified | 2-PAM + Atropine + Benactyzine (within 20s post-exposure) | Increased survival up to 4 x LD50 | [8] |
| Paraoxon | Rats | 450 µg/kg (1.4 x LD50) | Atropine + Obidoxime + Benactyzine (1 mg/kg) | Qualitative improvement in clinical state | [3] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy. This table highlights the protective effects of benactyzine when used in conjunction with other standard antidotes against organophosphate poisoning in animal models.
Signaling Pathways and Experimental Workflows
Caption: Organophosphate Poisoning and Benactyzine's Mechanism of Action.
Caption: In Vivo Efficacy Evaluation Workflow.
Caption: In Vitro Receptor Binding/Enzyme Inhibition Workflow.
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Rat Model of Organophosphate Poisoning
Objective: To evaluate the therapeutic efficacy of this compound, alone or in combination with other antidotes, in a rat model of acute organophosphate poisoning.
Materials:
-
Male Wistar rats (250-300g)
-
Organophosphate (e.g., Paraoxon, dissolved in peanut oil)
-
This compound (dissolved in saline)
-
Atropine sulfate (dissolved in saline)
-
Oxime (e.g., Obidoxime, dissolved in saline)
-
Syringes and needles for intramuscular (IM) injection
-
Observation cages
-
Clinical scoring sheet (to assess seizure severity, respiratory distress, etc.)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Determination of LD50 (Optional but Recommended): If the LD50 of the specific organophosphate in the chosen rat strain is unknown, perform a preliminary study to determine the dose that is lethal to 50% of the animals.
-
Animal Grouping: Divide the rats into experimental groups (n=8-10 per group), for example:
-
Group 1: Control (vehicle only)
-
Group 2: Organophosphate only
-
Group 3: Organophosphate + Atropine + Oxime
-
Group 4: Organophosphate + Atropine + Oxime + this compound
-
-
Organophosphate Administration: Administer a sublethal or lethal dose of the organophosphate (e.g., 1.4 x LD50 of Paraoxon, 450 µg/kg, IM) to all animals except the control group.[3]
-
Antidote Administration:
-
One minute after OP administration, treat the animals according to their group assignment.[3] For example, in Group 4, administer Atropine (3 mg/kg, IM) and Obidoxime (20 mg/kg, IM).[3]
-
At a predetermined time point after the onset of clinical signs (e.g., 1 or 30 minutes after generalized seizures), administer this compound (1 mg/kg, IM).[3]
-
-
Clinical Observation:
-
Continuously monitor the animals for a set period (e.g., 24-48 hours).
-
Record the time of onset and severity of clinical signs (e.g., tremors, convulsions, salivation, respiratory distress) using a standardized scoring system.
-
Record the time of death for each animal.
-
-
Data Analysis:
-
Calculate the percentage of survival in each group.
-
Determine the Protection Index (PI) if a range of OP doses was used.
-
Statistically analyze the differences in clinical scores and survival rates between the groups.
-
Protocol 2: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of this compound on human serum butyrylcholinesterase.
Materials:
-
Purified human serum butyrylcholinesterase (BChE)
-
This compound
-
Butyrylthiocholine iodide (BTCh) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer (5 mM, pH 7.5)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water.
-
Prepare a stock solution of BTCh in water.
-
Prepare a working solution of DTNB in MOPS buffer.
-
Prepare a solution of purified BChE in MOPS buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
MOPS buffer
-
DTNB solution (final concentration 0.25 mM)[1]
-
Varying concentrations of this compound
-
BChE solution
-
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding varying concentrations of the substrate, BTCh (e.g., 0.25 to 5.0 mM).[1]
-
-
Spectrophotometric Measurement:
-
Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the BChE activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v) for each concentration of benactyzine and substrate.
-
Generate Lineweaver-Burk or Dixon plots to determine the type of inhibition (competitive, noncompetitive, etc.).
-
Calculate the Ki value for this compound using nonlinear regression analysis software.[7]
-
Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Objective: To determine the affinity (KD) of this compound for the nicotinic acetylcholine receptor.
Materials:
-
nAChR-enriched membranes (e.g., from Torpedo californica electric organ or cultured cells expressing the receptor)
-
Radiolabeled ligand (e.g., [3H]phencyclidine for the noncompetitive inhibitor site)[5]
-
This compound
-
Binding buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a working solution of the radiolabeled ligand in the binding buffer.
-
Prepare the nAChR-enriched membrane suspension in the binding buffer.
-
-
Binding Assay:
-
In test tubes, combine the following:
-
Binding buffer
-
nAChR-enriched membranes
-
Varying concentrations of this compound (for competition binding) or a fixed concentration (for saturation binding).
-
A fixed concentration of the radiolabeled ligand.
-
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Termination of Binding:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
For competition binding assays, plot the percentage of specific binding against the logarithm of the benactyzine concentration and fit the data to a one-site or two-site competition model to determine the IC50.
-
Calculate the dissociation constant (KD) from the IC50 value using the Cheng-Prusoff equation.
-
For saturation binding assays, plot the specific binding against the concentration of the radioligand to determine the Bmax and KD.
-
Conclusion
This compound presents a compelling case as a multifunctional antidote for organophosphate poisoning. Its ability to target multiple components of the cholinergic and glutamatergic systems offers a broader spectrum of protection compared to traditional anticholinergic agents. The protocols outlined in this document provide a framework for researchers to further investigate the efficacy and mechanisms of action of this compound, contributing to the development of more effective countermeasures against the threat of organophosphate toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary biological evaluation of gabactyzine, a benactyzine-GABA mutual prodrug, as an organophosphate antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary biological evaluation of gabactyzine, a benactyzine-GABA mutual prodrug, as an organophosphate antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for In Vivo Delivery of Benactyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benactyzine hydrochloride is a potent anticholinergic agent with a history of use in treating depression and anxiety, and it is currently explored for its potential as an antidote for organophosphate poisoning.[1][2] Effective in vivo delivery is crucial for its therapeutic efficacy and safety. These application notes provide a comprehensive overview of conventional in vivo delivery methods for this compound, supported by available pharmacokinetic data. Due to a lack of specific literature on advanced delivery systems for this compound, this document also presents generalized protocols for nanoparticle, liposome, and transdermal formulations that could be adapted for this compound based on standard methodologies.
Pharmacokinetic Data of this compound
The following table summarizes the available pharmacokinetic parameters for this compound administered via conventional routes in different species. It is important to note that comprehensive pharmacokinetic data for this compound is limited in publicly available literature.
| Administration Route | Species | Dose | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Half-life (t½) | Bioavailability (F) | Other Notes |
| Intramuscular | Human | Not Specified | Rapid onset of action | Not Specified | Not Specified | Not Specified | Effects observed for up to 3 hours.[2] |
| Intraperitoneal | Rat | Not Specified | Within 1 hour[1] | Not Specified | ~80 minutes (in blood)[1] | Not Specified | - |
| Oral | Human | Not Specified | 2 - 3 hours (peak effects)[3] | Not Specified | Not Specified | Not Specified | Onset of action is 30 - 60 minutes.[3] |
Experimental Protocols for Conventional In Vivo Delivery
Protocol 1: Oral Administration in Rodents
This protocol outlines the procedure for oral gavage administration of this compound to rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Balance and weighing supplies
-
Vortex mixer
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend the compound in the chosen vehicle to the desired concentration. For suspensions, ensure homogeneity by vortexing immediately before administration. A suggested in vivo formulation involves dissolving the compound in a vehicle like PBS.[4]
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Measure the correct volume of the formulation into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
Post-administration Monitoring:
-
Observe the animal for any signs of distress or adverse effects.
-
For pharmacokinetic studies, collect blood samples at predetermined time points.
-
Protocol 2: Intramuscular Injection in Rodents
This protocol describes the intramuscular administration of this compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS))
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal restrainer
Procedure:
-
Formulation Preparation:
-
Prepare a sterile solution of this compound in the chosen vehicle to the target concentration. A clear solution in PBS can be achieved with sonication if needed.[4]
-
-
Injection Procedure:
-
Restrain the animal securely.
-
Identify the injection site, typically the quadriceps or gluteal muscles.
-
Insert the needle into the muscle mass and inject the formulation slowly.
-
-
Post-injection Care:
-
Monitor the injection site for any signs of irritation or inflammation.
-
Collect biological samples as required for the study.
-
Protocol 3: Intraperitoneal Injection in Rodents
This protocol details the procedure for intraperitoneal injection of this compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, PBS)
-
Syringes and needles (e.g., 23-25 gauge)
Procedure:
-
Formulation Preparation:
-
Prepare a sterile solution or a fine suspension of this compound in the appropriate vehicle.
-
-
Injection Technique:
-
Position the animal to expose the abdomen. The injection is typically given in the lower abdominal quadrant to avoid puncturing internal organs.
-
Lift the skin and insert the needle at a shallow angle into the peritoneal cavity.
-
Administer the formulation.
-
-
Observation:
-
Monitor the animal for any adverse reactions.
-
Proceed with sample collection for pharmacokinetic or pharmacodynamic analysis.
-
Potential Advanced In Vivo Delivery Methods (Generalized Protocols)
Disclaimer: The following protocols are generalized and not based on studies specifically conducted with this compound. They are provided as a starting point for researchers interested in developing advanced delivery systems for this compound.
Nanoparticle-Based Delivery
Nanoparticles can potentially enhance the bioavailability and targeted delivery of this compound. Polymeric nanoparticles, such as those made from PLGA, are a common choice.
Hypothetical Protocol: Emulsion-Solvent Evaporation for PLGA Nanoparticles
-
Organic Phase Preparation: Dissolve this compound and PLGA in a suitable organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., poloxamer 407).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Purification: Centrifuge and wash the nanoparticles to remove excess surfactant and unencapsulated drug.
-
In Vivo Administration: Resuspend the nanoparticles in a sterile vehicle for administration (e.g., intravenous, intranasal).
Liposomal Delivery
Liposomes can encapsulate both hydrophilic and lipophilic drugs, potentially altering the pharmacokinetic profile of this compound.
Hypothetical Protocol: Thin-Film Hydration for Liposome Formulation
-
Lipid Film Formation: Dissolve lipids (e.g., phospholipids, cholesterol) and this compound in an organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonication to form liposomes.
-
Size Reduction: Extrude the liposome suspension through polycarbonate membranes of defined pore size to obtain unilamellar vesicles of a specific size.
-
In Vivo Administration: Administer the liposomal formulation via the desired route (e.g., intravenous).
Transdermal Patch Delivery
A transdermal patch could provide controlled, sustained release of this compound, avoiding first-pass metabolism.
Hypothetical Protocol: Solvent Casting for a Matrix-Type Transdermal Patch
-
Polymer Solution Preparation: Dissolve a suitable polymer (e.g., HPMC, Eudragit) and this compound in a volatile solvent.
-
Addition of Excipients: Incorporate a plasticizer (e.g., dibutyl phthalate) and a permeation enhancer (e.g., oleic acid) into the solution.
-
Casting: Pour the solution onto a flat surface or into a mold and allow the solvent to evaporate slowly.
-
Drying and Cutting: Dry the resulting film and cut it into patches of the desired size.
-
In Vivo Application: Apply the patch to a shaved area of the skin on the test animal.
Visualizations
Caption: General experimental workflow for in vivo pharmacokinetic studies.
References
- 1. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of an anticholinergic drug, benactyzine hyrochloride, on vision and vision performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]
Application Notes and Protocols: Benactyzine Hydrochloride Dose-Response Curve Analysis in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of benactyzine hydrochloride's dose-response effects in rats, with a focus on its impact on locomotor activity and its underlying mechanism of action. The provided protocols are intended to serve as a guide for designing and conducting similar preclinical studies.
Introduction
This compound is a centrally acting muscarinic antagonist with anticholinergic properties.[1][2] It has been investigated for various purposes, including its potential as an antidepressant and its effects on behavior.[2] Understanding the dose-response relationship of this compound in preclinical models, such as rats, is crucial for determining its potency, efficacy, and potential therapeutic window. This document outlines the methodologies for assessing the behavioral effects of this compound in rats and presents a summary of available dose-response data.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G protein-coupled receptors (GPCRs) involved in numerous physiological processes in the central and peripheral nervous systems.[3][4] By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), benactyzine inhibits the downstream signaling cascades normally initiated by mAChR activation.
There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and initiate distinct intracellular signaling pathways.[4][5] M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][5] Benactyzine, as a non-selective muscarinic antagonist, is expected to block these pathways.
Data Presentation: Dose-Response Effects on Locomotor Activity
Quantitative data on the dose-response effects of this compound on locomotor activity in rats is summarized below. A study by Sipos et al. (1999) investigated the effects of several anticholinergic drugs, including benactyzine, on fine motor and ambulatory activity.[6]
| Dose of Benactyzine HCl | Animal Model | Behavioral Assay | Key Findings | Reference |
| Not Specified in Abstract | Sprague-Dawley Rats | Locomotor Activity | Significantly increased fine motor activity. No significant effect on ambulatory activity. | [6] |
| 1 mg/kg | Cats | Exploratory-motor reaction | Increased duration of the exploratory-motor reaction. | [2] |
Note: The available literature abstracts provide a qualitative description of the effects. For precise quantitative data (e.g., mean number of movements, standard error), consulting the full-text articles is recommended.
Based on its relative potency, this compound was ranked as follows: scopolamine > trihexyphenidyl > biperiden > azaprophen > procyclidine > benactyzine > atropine > aprophen.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the behavioral effects of this compound in rats.
Locomotor Activity Assessment (Open-Field Test)
This protocol is based on standardized procedures for evaluating the effects of anticholinergic drugs on locomotor activity in rats.[6]
Objective: To quantify the dose-dependent effects of this compound on spontaneous locomotor activity.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline)
-
Open-field apparatus (e.g., a square arena, typically 1m x 1m)
-
Video tracking software for automated recording of activity
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, controlled temperature and humidity) for at least one week prior to testing. Handle the rats daily to minimize stress.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to habituate for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses should be selected based on a pilot study or literature review.
-
Testing: Place the rat individually into the center of the open-field arena.
-
Data Collection: Record the animal's activity for a predefined period (e.g., 60 minutes) using the video tracking software. Key parameters to measure include:
-
Ambulatory Activity: Total distance traveled, number of line crossings.
-
Fine Motor Activity: Smaller, non-locomotor movements (e.g., grooming, rearing).
-
Thigmotaxis: Time spent in the center versus the periphery of the arena, which can be an indicator of anxiety-like behavior.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
Conditioned Avoidance Response (CAR) Task
The CAR task is a widely used behavioral paradigm to screen for antipsychotic-like activity, but it is also sensitive to other centrally acting drugs.
Objective: To assess the effect of this compound on learning and memory in an aversive conditioning paradigm.
Materials:
-
Male Wistar rats
-
Shuttle box apparatus with a conditioned stimulus (CS; e.g., light or tone) and an unconditioned stimulus (US; e.g., mild foot shock)
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Acclimation and Habituation: Similar to the open-field test, properly acclimate and habituate the animals to the testing environment.
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends.
-
If the rat does not move, deliver the US (e.g., 0.5 mA foot shock) for a brief period (e.g., 5 seconds) or until the rat escapes to the other compartment (escape response).
-
Repeat for a set number of trials with an inter-trial interval.
-
-
Drug Administration: Administer this compound or vehicle at various time points before the test session (e.g., 30 minutes prior).
-
Testing: Conduct the test session, which is identical to the training session, to assess the effect of the drug on the number of avoidance responses, escape latencies, and failures to escape.
-
Data Analysis: Analyze the data to determine if this compound impairs the acquisition or performance of the conditioned avoidance response.
Conclusion
The available data indicates that this compound, a muscarinic antagonist, can modulate locomotor activity in rats, specifically by increasing fine motor movements. To fully characterize its dose-response profile, further studies providing detailed quantitative data are necessary. The experimental protocols outlined in these application notes provide a framework for conducting such investigations, which are essential for understanding the neuropharmacological properties of this compound and its potential applications in drug development.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benactyzine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of benactyzine hydrochloride, with a specific focus on challenges encountered when using Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A1: Several factors can contribute to solubility issues with this compound in DMSO:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many compounds, including this compound.[1][2][3][4]
-
Compound Form: this compound is a salt. Salts of organic compounds may exhibit lower solubility in less polar solvents like DMSO compared to their free-base counterparts.[5]
-
Temperature: Dissolution may be slow at room temperature.
-
Insufficient Mechanical Agitation: The compound may not be adequately dispersed in the solvent to facilitate dissolution.
Q2: What steps can I take to improve the solubility of this compound in DMSO?
A2: To enhance solubility, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or high-purity DMSO to minimize water content.[1][2][3][4]
-
Apply Heat: Gently warming the solution can often improve solubility.[2][3][4] Ensure the compound is thermostable at the temperature you choose.
-
Sonication: Using an ultrasonic bath can provide the necessary energy to break down particle agglomerates and enhance dissolution.[2][3][4][6]
-
Vortexing: Vigorous mixing can also help disperse the compound and aid solubility.
Q3: My this compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture media. Why did this happen and how can I prevent it?
A3: This is a common issue known as "precipitation upon dilution." It occurs because while a compound may be highly soluble in a concentrated DMSO stock, it is poorly soluble in the final aqueous buffer.[7][8][9] The DMSO concentration is drastically lowered upon dilution, and the compound crashes out of the aqueous solution.
To prevent this:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Increase Final DMSO Concentration: Use the largest volume of DMSO that your experiment can tolerate to keep the compound in solution.[9] Remember to always have a vehicle control with the same final DMSO concentration.
-
Use Co-solvents: For in vivo formulations, co-solvents like PEG300 and Tween 80 can be used to improve solubility in aqueous solutions.[6]
Q4: What is the recommended storage procedure for this compound stock solutions?
A4: To ensure the stability and integrity of your this compound stock solution:
-
Aliquot: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[1][2][4]
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]
-
Protect from Moisture: Ensure vials are tightly sealed to prevent moisture absorption.[2][4]
Quantitative Data Summary
The solubility of this compound can vary between suppliers and is highly dependent on the experimental conditions. The data below is compiled from various sources.
| Solvent | Reported Solubility (mg/mL) | Reported Molar Concentration (mM) | Notes |
| DMSO | 72 - 150 | 197.86 - 412.22 | Requires fresh, anhydrous DMSO.[1][2][4] Heating and sonication may be necessary.[2][4] |
| Water | 2 - 72 | ~5.5 - 197.86 | Sonication may be required.[2][4] One source reports high solubility (149 g/L or 149 mg/mL). |
| Ethanol | 72 | ~197.86 | No additional notes provided.[1] |
| PBS with Co-solvents | 25 | 68.70 | Formulation included PEG300 and Tween 80; required sonication.[6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is a general guideline for preparing a this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration and volume. (Molecular Weight: 363.88 g/mol ).
-
Example for a 100 mM stock solution in 1 mL:
-
Mass (g) = 0.1 mol/L * 0.001 L * 363.88 g/mol = 0.0364 g = 36.4 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of this compound and place it into a sterile vial.
-
Add Solvent: Add the desired volume of fresh, anhydrous DMSO to the vial.
-
Promote Dissolution:
-
Verify Dissolution: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[2][4]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Benactyzine Hydrochloride Degradation Product Identification
This technical support guide provides researchers, scientists, and drug development professionals with essential information for identifying the degradation products of benactyzine hydrochloride. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound based on its chemical structure?
This compound, being an ester of benzilic acid and 2-(diethylamino)ethanol, is susceptible to several degradation pathways. The most common types of degradation are hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: The ester linkage in benactyzine is the most probable site for degradation.[2] Under acidic or basic conditions, this bond can be cleaved to yield its constituent parts: Benzilic acid and 2-(diethylamino)ethanol.[3] This is often the most significant degradation pathway.
-
Oxidation: While the ester group is the primary point of hydrolytic attack, other parts of the molecule can be susceptible to oxidation.[4][5] This can be mechanistically complex and may lead to a wider range of degradation products.[4][5]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of different impurities.[1][6]
-
Thermal Degradation: High temperatures can also cause the molecule to break down, though specific pathways may vary.[1]
Caption: Primary hydrolytic degradation pathway of this compound.
Q2: How should I design a forced degradation study to identify all potential degradation products?
A forced degradation or stress testing study is essential to establish the degradation pathways and develop a stability-indicating analytical method.[7][8] The study involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products rapidly.[7] The International Council for Harmonisation (ICH) guidelines suggest exploring the effects of temperature, pH, oxidation, and light.[8]
A typical workflow involves preparing solutions of this compound and exposing them to various stress conditions. After exposure, the samples are analyzed, typically by a chromatographic method like HPLC, to separate and identify any resulting impurities.
Caption: General experimental workflow for a forced degradation study.
Q3: I am seeing multiple peaks in my chromatogram after stress testing. How do I identify them?
The most effective approach for identifying unknown peaks is to use a combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS).[1]
-
Develop a Stability-Indicating HPLC Method: First, ensure your HPLC method can separate the main this compound peak from all impurity peaks.[9] This typically involves a gradient reversed-phase liquid chromatography (RPLC) method with UV detection.[10]
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer. The MS detector will provide the molecular weight of each separated compound, which is a critical first step in identification.[11]
-
MS/MS Fragmentation: For further structural information, perform tandem MS (MS/MS) analysis. By fragmenting the parent ion of the unknown impurity, you can deduce parts of its structure.
-
Structure Elucidation: Based on the molecular weight and fragmentation pattern, and considering the structure of benactyzine, you can propose a structure for the degradation product. For unequivocal structural confirmation, the impurity may need to be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
Q4: My mass balance is below 95% after degradation. What could be the issue?
A poor mass balance (where the sum of the assay of the parent drug and all known degradation products is significantly less than 100%) can indicate several issues:
-
Co-eluting Peaks: One or more degradation products may be co-eluting with the parent peak or other impurity peaks. A peak purity analysis using a Photo Diode Array (PDA) detector can help detect this.[13]
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and will be invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such compounds.
-
Insoluble Degradants: The degradation product may have precipitated out of the solution and was not injected into the HPLC system.
-
Volatile Degradants: A degradation product could be a volatile compound that was lost during sample preparation.
Data Presentation
Summarizing the results of a forced degradation study in a table is crucial for clarity and comparison.
Table 1: Representative Summary of this compound Forced Degradation Results
| Stress Condition | Reagent/Condition | Time (hours) | Temperature | % Degradation (Parent Drug) | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60°C | ~15% | Benzilic Acid, 2-(diethylamino)ethanol |
| Base Hydrolysis | 0.1 M NaOH | 4 | Room Temp | ~25% | Benzilic Acid, 2-(diethylamino)ethanol |
| Oxidation | 3% H₂O₂ | 24 | Room Temp | ~10% | Oxidized derivatives (N-oxides, etc.) |
| Thermal | Solid State | 48 | 80°C | < 5% | Minor unidentified products |
| Photolytic | 1.2 million lux hours | - | Room Temp | ~8% | Photodegradation adducts |
Note: The values presented are illustrative and will vary based on precise experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the steps for subjecting this compound to various stress conditions as recommended by ICH guidelines.[8]
1. Materials and Reagents:
-
This compound reference standard
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.[9]
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.[9]
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a petri dish and expose it to a dry heat of 80°C for 48 hours.
-
After exposure, dissolve the powder in the solvent to prepare a solution of ~100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) and solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]
-
Prepare a control sample stored in the dark.
-
After exposure, dilute the solution to ~100 µg/mL for analysis.
-
Protocol 2: Stability-Indicating HPLC-UV Method Development (Starting Point)
This protocol provides a starting point for developing a stability-indicating RP-HPLC method. Method optimization will be required.
1. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV/PDA at 220 nm
2. Procedure:
-
Prepare all stressed, neutralized, and diluted samples as described in Protocol 1.
-
Also, prepare an unstressed control sample at the same final concentration.
-
Inject each sample into the HPLC system.
-
Analyze the resulting chromatograms to check for the resolution between the parent benactyzine peak and any new peaks (degradation products).
-
Calculate the percentage degradation by comparing the peak area of the parent drug in the stressed sample to the unstressed control.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing Benactyzine Hydrochloride Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of benactyzine hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
A1: this compound is primarily a centrally acting muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It also acts as a competitive inhibitor of butyrylcholinesterase (BChE) and a noncompetitive inhibitor of the nicotinic acetylcholine receptor (AChR).[3][4] Its anticholinergic properties are central to its effects in most experimental systems.
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound is highly dependent on the specific assay and cell type. For noncompetitive inhibition of the nicotinic acetylcholine receptor in BC3H-1 muscle cells, an effective concentration range is 1-50 µM. For competitive inhibition of butyrylcholinesterase (BChE), the reported Ki value is 0.010 mM (10 µM).[2] A broad range of concentrations should be tested in preliminary experiments to determine the optimal concentration for your specific model system.
Q3: In which solvents can I dissolve this compound for in vitro use?
A3: this compound has good solubility in both dimethyl sulfoxide (DMSO) and water.[2] For stock solutions, DMSO is a common choice. When preparing aqueous solutions, it is advisable to use a 0.22 µm filter to sterilize the solution before adding it to cell cultures.[5]
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: As a muscarinic antagonist, this compound can have broad effects on cellular systems that utilize cholinergic signaling. It is important to consider that it can also interact with nicotinic acetylcholine receptors, albeit as a noncompetitive inhibitor. Depending on the cell type and the expression of various cholinergic receptors, unexpected physiological responses may be observed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Culture Medium | The concentration of this compound may exceed its solubility limit in the final culture medium, especially after dilution from a DMSO stock. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility.- Prepare fresh dilutions of this compound for each experiment.- If precipitation persists, consider preparing the final dilution in a serum-free medium before adding it to the cells. |
| High Variability in Experimental Replicates | Inconsistent dissolution of this compound or uneven distribution in multi-well plates. | - Vortex stock and working solutions thoroughly before each use.- When adding the compound to multi-well plates, ensure proper mixing by gently pipetting up and down or using an orbital shaker. |
| Unexpected Cytotoxicity at Low Concentrations | The cell line being used may be particularly sensitive to anticholinergic effects or may have a high expression of the target receptors. | - Perform a dose-response curve starting from very low concentrations (e.g., nanomolar range) to determine the precise cytotoxic threshold for your specific cell line.- Review the literature for the expression profile of muscarinic and nicotinic receptors in your cell line of interest. |
| No Observable Effect at Expected Concentrations | The cell line may have low or no expression of muscarinic or nicotinic acetylcholine receptors. The experimental endpoint may not be sensitive to changes in cholinergic signaling. | - Verify the expression of target receptors in your cell line using techniques such as qPCR or Western blotting.- Select an assay that is known to be modulated by cholinergic signaling (e.g., calcium imaging, cAMP measurement). |
Data Presentation
Table 1: Reported In Vitro Inhibitory Concentrations of this compound
| Target | Assay Type | Cell Line/System | Inhibitory Concentration | Reference |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | Purified Human Serum BChE | Kᵢ: 0.010 mM (10 µM) | [2] |
| Nicotinic Acetylcholine Receptor (AChR) | 22Na+ Influx Assay | BC3H-1 (mouse muscle) | Effective Concentration: 1-50 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot the results to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Protocol 2: Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is adapted from a published method and can be used to assess the inhibitory effect of this compound on BChE activity.
Materials:
-
This compound
-
Purified human serum BChE
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a MOPS buffer (5 mM, pH 7.5) containing 0.25 mM DTNB.
-
Prepare a stock solution of BTCh.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water).
-
-
Assay Mixture: In a final volume of 0.5 mL, combine the MOPS/DTNB buffer, an appropriate concentration of purified BChE, and varying concentrations of this compound.
-
Initiation of Reaction: Start the reaction by adding BTCh to the assay mixture.
-
Measurement: Measure the initial velocities of the reaction at 37°C by monitoring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Determine the initial reaction rates (v) at different substrate ([BTCh]) and inhibitor ([Benactyzine]) concentrations. To distinguish between competitive and partial competitive inhibition, plot v versus [Benactyzine] at a fixed [BTCh]. The inhibition constant (Ki) can be calculated using appropriate enzyme kinetic models.[3]
Visualizations
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]
- 3. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay [protocols.io]
- 5. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benactyzine Hydrochloride in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of benactyzine hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in animal studies?
This compound is a centrally acting muscarinic antagonist.[1][2] In animal studies, it is often used to investigate the role of cholinergic systems in behavior and as a potential antidote for organophosphate poisoning.[2] Its primary mechanism of action is blocking muscarinic acetylcholine receptors, which can lead to a range of central and peripheral anticholinergic effects.[1][3]
Q2: What are the most common side effects observed with this compound administration in animals?
Common side effects are related to its anticholinergic properties and can be dose-dependent. These may include:
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Behavioral changes: Agitation, confusion, restlessness, and in some cases, delirium or hallucinations at higher doses.[4]
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Autonomic effects: Dry mouth, mydriasis (dilated pupils), tachycardia (increased heart rate), and decreased gastrointestinal motility.
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Motor function impairment: Ataxia (impaired coordination) and performance decrements in motor skill tasks have been observed in monkeys.[5]
Q3: Are there known LD50 values for this compound in common laboratory animals?
Yes, LD50 (lethal dose, 50%) values have been established for several species and routes of administration. This data is crucial for dose-range finding studies and ensuring animal welfare.
| Species | Route of Administration | LD50 |
| Rat | Oral | 184 mg/kg |
| Rat | Intraperitoneal | 100 mg/kg |
| Mouse | Intravenous | 14.3 mg/kg |
| Mouse | Subcutaneous | 250 mg/kg |
This data is compiled from safety data sheets and should be used as a reference for initial dose-range finding studies.
Troubleshooting Guides
Issue 1: Animals exhibit excessive sedation or ataxia after this compound administration.
Possible Cause: The administered dose may be too high for the specific animal model or individual animal variability.
Troubleshooting Steps:
-
Dose Adjustment: Review the current dosage in relation to established LD50 values and dose-response studies. Consider a dose-reduction experiment to identify the minimal effective dose with an acceptable side effect profile.
-
Observation Period: Closely monitor animals for the onset and duration of sedative effects. This will help in designing future experiments with appropriate endpoints and timing.
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Supportive Care: Ensure easy access to food and water for animals exhibiting ataxia. House them in a manner that prevents injury from falls or impaired movement.
Issue 2: Animals display signs of severe anticholinergic toxicity (e.g., delirium, extreme agitation, seizures).
Possible Cause: This indicates a significant central nervous system effect, likely due to a high dose or rapid absorption of this compound.
Troubleshooting Steps:
-
Immediate Veterinary Consultation: For severe adverse events, immediate consultation with a laboratory animal veterinarian is critical.
-
Consider Co-administration with a Benzodiazepine: Pre-treatment or co-administration with a benzodiazepine like diazepam may mitigate some of the central excitatory effects. The anxiolytic and sedative properties of diazepam can counteract the agitation and potential for seizures.
-
Review Administration Route: The route of administration can significantly impact the rate of absorption and peak plasma concentration. Intravenous administration will have a more rapid and pronounced effect than subcutaneous or oral routes. Consider if a slower absorption route is more appropriate for the experimental goals.
Issue 3: Inconsistent or variable behavioral responses to this compound are observed across a cohort of animals.
Possible Cause: Several factors can contribute to variability in drug response, including stress, underlying health conditions, and environmental factors.
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly acclimatized to the housing and experimental conditions before the study begins to minimize stress-induced variability.
-
Health Screening: Conduct a thorough health screening of all animals prior to their inclusion in the study to rule out any underlying conditions that might affect their response to the drug.
-
Standardized Procedures: Maintain strict consistency in all experimental procedures, including handling, dosing times, and behavioral observation protocols.
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound in Rodents
Objective: To determine the dose-dependent behavioral and physiological effects of this compound in a rodent model (rat or mouse).
Methodology:
-
Animal Model: Select a cohort of age- and weight-matched male or female rodents.
-
Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dose Groups: Establish a minimum of four dose groups, including a vehicle control (e.g., saline) and three escalating doses of this compound. Doses should be selected based on literature review and LD50 values, aiming to span a range from no observable effect to clear, but non-lethal, side effects.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Behavioral Assessment: At predefined time points post-administration (e.g., 15, 30, 60, and 120 minutes), conduct a battery of behavioral tests to assess:
-
Locomotor activity: Using an open field test.
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Motor coordination: Using a rotarod test.
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Anxiety-like behavior: Using an elevated plus-maze.
-
-
Physiological Monitoring: Monitor for changes in heart rate, and body temperature if feasible.
-
Data Analysis: Analyze the data to establish a dose-response curve for each measured parameter.
Protocol 2: Mitigation of this compound-Induced Agitation with Diazepam
Objective: To evaluate the efficacy of diazepam in reducing the behavioral side effects of a high dose of this compound.
Methodology:
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Animal Model and Housing: As described in Protocol 1.
-
Drug Doses:
-
Select a high dose of this compound known to induce agitation or significant behavioral changes from the dose-response study.
-
Select a dose of diazepam known to have anxiolytic effects without causing excessive sedation.
-
-
Treatment Groups:
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Group 1: Vehicle control.
-
Group 2: this compound only.
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Group 3: Diazepam only.
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Group 4: Diazepam administered 30 minutes prior to this compound.
-
-
Administration: Administer drugs via the same route (e.g., intraperitoneal injection).
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Behavioral Assessment: At peak effect time for this compound, assess the animals for signs of agitation, stereotypy, and other abnormal behaviors using a standardized observational scoring system.
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Data Analysis: Compare the behavioral scores between the treatment groups to determine if diazepam pre-treatment significantly reduces the adverse behavioral effects of this compound.
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for assessing benactyzine side effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benactyzine [drugcentral.org]
- 3. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]
- 4. Effects of an anticholinergic drug, benactyzine hyrochloride, on vision and vision performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of benactyzine on an equilibrium and multiple response task in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benactyzine Hydrochloride in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with benactyzine hydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the potential causes?
A1: Precipitation of this compound in cell culture media can be attributed to several factors:
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Concentration Exceeding Solubility: The final concentration of this compound in your culture medium may have surpassed its solubility limit under your specific experimental conditions.
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pH of the Medium: The solubility of this compound, as a hydrochloride salt, can be pH-dependent. Cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which might affect the compound's solubility compared to its solubility in acidic or basic solutions.
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Interaction with Media Components: The complex composition of cell culture media, including salts, amino acids, and proteins (if using serum), can interact with this compound and reduce its solubility.
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Temperature Effects: Temperature shifts, such as adding a cold stock solution to a warm medium or temperature fluctuations in the incubator, can lead to the precipitation of less soluble compounds.
-
Improper Dissolution of Stock Solution: If the initial stock solution was not fully dissolved, adding it to the culture medium can introduce undissolved particles that may act as nuclei for further precipitation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on available data, several solvents can be used to prepare stock solutions of this compound. The choice of solvent will depend on your experimental requirements and the desired stock concentration. It is crucial to use high-purity, sterile-filtered solvents.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
A3: To prevent precipitation, consider the following best practices:
-
Prepare a High-Concentration Stock Solution: Prepare a concentrated stock solution in a suitable solvent like DMSO or sterile water. This allows you to add a small volume to your culture medium to reach the desired final concentration, minimizing the risk of solvent-induced precipitation.
-
Pre-warm Media and Solutions: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to the incubation temperature (typically 37°C).
-
Stepwise Dilution: When preparing your final working concentration, add the stock solution to a small volume of pre-warmed medium first, mix gently, and then add this to the rest of your culture. Avoid adding the stock solution directly to the full volume of cold medium.
-
pH Adjustment (with caution): While not generally recommended as it can alter the experimental conditions, in some specific cases, slight adjustments to the pH of the stock solution might be considered. However, the potential impact on both the compound's activity and cell health must be carefully evaluated.
-
Sonication: For initial stock solution preparation, sonication can be used to aid dissolution.[1][2]
-
Filtration: After preparing the final working solution of this compound in cell culture medium, you can filter it through a 0.22 µm sterile filter to remove any potential micro-precipitates before adding it to your cells.[2]
Q4: What are the typical working concentrations of this compound used in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experiment. However, literature suggests that for in vitro studies, concentrations in the micromolar range are often used.
Troubleshooting Guide
If you are experiencing precipitation with this compound in your cell culture experiments, use the following guide to identify and resolve the issue.
Table 1: Troubleshooting Precipitation of this compound
| Observation | Potential Cause | Recommended Action |
| Immediate precipitate formation upon adding stock solution to media. | High final concentration, solvent shock, or temperature difference. | Lower the final concentration. Add the stock solution to a small, pre-warmed aliquot of media first, then add to the bulk culture. Ensure media is at 37°C. |
| Precipitate forms over time in the incubator. | Compound instability at 37°C, interaction with media components, or pH shift. | Perform a stability test of this compound in your specific media at 37°C over your experimental timeframe. Consider using a serum-free medium to identify potential interactions with serum proteins. Ensure your incubator's CO2 levels are stable to maintain consistent media pH. |
| Precipitate is observed after thawing a frozen stock solution. | Poor solubility at low temperatures or freeze-thaw instability. | Before use, warm the stock solution to room temperature or 37°C and vortex to ensure it is fully dissolved. If precipitation persists, prepare fresh stock solutions more frequently and avoid repeated freeze-thaw cycles. |
| The precipitate appears crystalline. | Salting out effect due to high salt concentration in the medium or buffer (e.g., PBS). | If diluting the stock in PBS before adding to the media, consider diluting it directly in the culture medium instead. One source indicates a solubility of 25 mg/mL in PBS with sonication, but this is a high concentration and may not be stable.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO or water to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.[1][2] Visually inspect the solution to ensure no solid particles are present.
-
Sterilization: If using water as a solvent, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. DMSO at high concentrations is typically self-sterilizing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Concentration in Cell Culture Medium
-
Pre-warm Medium: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: In a sterile tube, add the required volume of the stock solution to a small volume of the pre-warmed medium. Gently mix by pipetting up and down.
-
Final Preparation: Add the diluted this compound solution to the final volume of pre-warmed cell culture medium and swirl gently to mix.
-
Addition to Cells: Remove the old medium from your cell culture plates and replace it with the medium containing the final concentration of this compound.
Data Presentation
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Water | ~50 mg/mL (~137.41 mM) | [2] |
| DMSO | ~150 mg/mL (~412.22 mM) | [2] |
| Ethanol | ≥15.13 mg/mL (with sonication) | |
| PBS | 25 mg/mL (68.70 mM) (with sonication) | [1] |
Note: The reported solubility values can vary between suppliers. It is recommended to consult the product data sheet for the specific batch you are using. The use of sonication or warming may be required to achieve maximum solubility.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Hypothetical signaling pathway of this compound as a muscarinic antagonist.
References
Technical Support Center: Benactyzine Hydrochloride In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing benactyzine hydrochloride in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound in a question-and-answer format.
Q1: Why am I observing a lack of efficacy or inconsistent results with this compound in my animal model?
A1: Inconsistent or absent efficacy can stem from several factors related to the compound's preparation, administration, or the experimental design itself. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for lack of in vivo efficacy.
-
Compound Integrity and Formulation: Ensure your this compound is of high purity (≥98% HPLC)[1]. Prepare fresh solutions for each experiment, as stock solutions can degrade. Use newly opened, non-hygroscopic DMSO for initial dissolution, as moisture can significantly impact solubility[2][3]. For in vivo formulations, ensure all components are fully dissolved; sonication and warming can assist[2][4].
-
Pharmacokinetics: Blood levels in rats peak within one hour after an intraperitoneal (IP) dose[5]. The timing of your administration relative to the experimental endpoint is critical. The drug's effects can be rapid, beginning 7-10 minutes after intramuscular injection and peaking around 30-40 minutes[6].
-
Mechanism of Action: Benactyzine is a muscarinic antagonist and a butyrylcholinesterase (BChE) inhibitor[2][3][7]. Its efficacy will only be apparent in models where the cholinergic system plays a significant role. For instance, it has shown effects on exploratory-motor reactions but minimal impact on certain emotional reaction tests in cats[2].
Q2: My animals are showing significant adverse effects (e.g., sedation, confusion, visual impairment). How can I reduce these while maintaining efficacy?
A2: this compound is known to have central and peripheral anticholinergic effects, which can manifest as cognitive and physiological side effects[5][8].
-
Dose Optimization: The most critical step is to perform a dose-response study to find the minimum effective dose that produces the desired therapeutic effect with the fewest adverse events. High doses can lead to an intoxicated state, including loss of concentration and attention[6].
-
Route of Administration: The route can influence the rate of absorption and peak plasma concentration. Intramuscular or intravenous injections lead to a rapid onset of action[6][7]. Oral administration may provide a slower onset and potentially reduced peak-dose side effects[7].
-
Refine Behavioral Paradigms: The drug is known to impair visual acuity, pupil accommodation, and contrast sensitivity[6][9]. If your behavioral tests rely heavily on visual cues, consider alternative paradigms. The cognitive deficits (impaired short-term memory and attention) are also well-documented[5][6].
Q3: I am having trouble dissolving this compound for my in vivo formulation. What are the best practices?
A3: Solubility issues can compromise your experiment. Refer to the solubility data below and follow recommended formulation protocols.
-
Use Appropriate Solvents: this compound is soluble in water (up to ~50 mg/mL) and DMSO (up to ~150 mg/mL)[4].
-
Heated/Ultrasonic Assistance: For challenging formulations, gentle warming and sonication can aid dissolution[2].
-
Co-solvents for In Vivo Use: A common practice for formulating poorly soluble compounds for in vivo use involves a multi-component solvent system. See the "Experimental Protocols" section for a detailed example.
-
Hygroscopic Solvents: Be aware that moisture-absorbing DMSO can reduce the solubility of the compound. Always use fresh, high-quality DMSO[3].
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound?
A: this compound has a dual mechanism of action. It is primarily known as a centrally acting muscarinic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors in the central nervous system[3][7][10]. Additionally, it acts as a competitive inhibitor of the enzyme butyrylcholinesterase (BChE) with a Ki of 0.01 mM[2][4].
Caption: Mechanism of action of this compound.
Q: What are the key physicochemical properties of this compound?
A: The table below summarizes its key properties.
| Property | Value | Reference(s) |
| CAS Number | 57-37-4 | [1][2][11] |
| Molecular Formula | C₂₀H₂₆ClNO₃ | [2] |
| Molecular Weight | 363.88 g/mol | [1][2] |
| Appearance | White to off-white solid powder | [1][2] |
| Melting Point | 177-179 °C | [1][4][11] |
| Storage (Powder) | Store at 2-8°C or -20°C, sealed in a dry, dark place. | [1][11] |
| Purity | ≥98% (HPLC recommended) | [1] |
Q: What are the recommended solvents and storage conditions for stock solutions?
A: Proper storage is crucial for maintaining the compound's stability.
| Solvent | Max Solubility (approx.) | Storage Temp. | Stability Duration | Reference(s) |
| DMSO | 150 mg/mL (412.22 mM) | -80°C | 6 months | [2][4] |
| -20°C | 1 month | [2][4] | ||
| Water | 50 mg/mL (137.41 mM) | -20°C / -80°C | Use promptly | [4] |
Note: Always use sealed storage away from moisture. For aqueous solutions, sterile filter (0.22 µm) before use. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3]
Q: What are some typical dosages used in animal studies?
A: Dosages vary significantly depending on the animal model and research question. It is always recommended to perform a dose-finding study.
| Animal Model | Dosage | Route | Observed Effect/Use Case | Reference(s) |
| Cat | 1 mg/kg | IM | Increased exploratory-motor reaction | [2] |
| Human | 4.14 mg/70 kg body weight (~0.06 mg/kg) | IM | Studied for effects on vision and cognitive performance | [6] |
| Primate | 0.054 mg/kg to 1.7 mg/kg | - | Studied for behavioral effects on equilibrium | [12] |
Experimental Protocols
1. Protocol for In Vivo Formulation Preparation
This protocol is a reference for preparing a this compound formulation for systemic administration in rodents, adapted from common methodologies for similar compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add DMSO to dissolve the powder completely. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Sequentially add PEG300 (e.g., 40% of final volume). Vortex thoroughly after addition until the solution is clear.
-
Add Tween 80 (e.g., 5% of final volume). Vortex thoroughly until the solution is clear.
-
Add sterile saline or PBS to reach the final desired volume. Vortex one last time.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used. Always prepare this formulation fresh before each experiment.
This is a general guide; the exact ratios of co-solvents may need to be optimized for your specific dose concentration.[4]
2. Protocol: Rodent Behavioral Assessment (Elevated Plus Maze)
This protocol outlines a typical workflow for assessing the anxiolytic/anxiogenic effects of this compound.
Caption: Experimental workflow for a rodent behavioral study.
Methodology:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment to minimize stress.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., Vehicle control, Benactyzine HCl 0.5 mg/kg, Benactyzine HCl 1.0 mg/kg).
-
Drug Preparation: Prepare the vehicle and drug formulations immediately before use as described in the formulation protocol.
-
Administration: Administer the assigned treatment via the chosen route (e.g., intraperitoneal injection).
-
Pre-treatment Time: Place the animal back in its home cage for a specific period (e.g., 30 minutes) to allow for drug absorption and distribution[5][6].
-
Behavioral Testing: Place the animal at the center of the Elevated Plus Maze and allow it to explore freely for a set duration (e.g., 5 minutes).
-
Data Collection: Video-record the session and score parameters such as the number of entries into and the time spent in the open and closed arms.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
References
- 1. Benactyzine = 98 HPLC 57-37-4 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]
- 5. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of this compound on dynamic vision functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. benactyzine [drugcentral.org]
- 9. Effects of an anticholinergic drug, benactyzine hyrochloride, on vision and vision performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benactizine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. This compound | 57-37-4 [m.chemicalbook.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Benactyzine Hydrochloride Interference in Immunoassays
Disclaimer: Based on a comprehensive review of available scientific literature, there are no specific documented case reports or studies detailing interference by benactyzine hydrochloride in common immunoassays. However, due to its chemical structure, the potential for cross-reactivity exists, particularly in assays for structurally similar compounds. This guide provides information based on the principles of immunoassay interference and offers troubleshooting guidance for researchers who suspect this compound may be affecting their results.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay interference?
A1: Immunoassay interference occurs when a substance in a sample, other than the intended analyte, affects the accuracy of the assay's measurement. This can lead to falsely high (positive interference) or falsely low (negative interference) results. Interference is a significant concern in clinical and research settings as it can lead to misinterpretation of data.[1][2][3]
Q2: How does this compound's structure relate to potential immunoassay interference?
A2: this compound shares structural similarities with other compounds, notably tricyclic antidepressants (TCAs).[4][5][6][7][8] Immunoassays, particularly competitive immunoassays used for small molecules, rely on the specific binding of an antibody to the target analyte. If a compound in the sample has a shape and chemical properties similar to the analyte, it may also bind to the antibody, a phenomenon known as cross-reactivity. This is a common cause of false-positive results in urine drug screening immunoassays.[1][9][10]
Q3: Which immunoassays are most likely to be affected by this compound?
A3: Given its structure, this compound could potentially cross-react with immunoassays for tricyclic antidepressants.[4][5][6][7][8] TCAs are characterized by a three-ring chemical structure, which is also present in other medications known to cause false positives in TCA assays, such as cyclobenzaprine and carbamazepine.[9][11] Without specific studies, it is difficult to predict which other assays might be affected.
Q4: Are there any documented cases of this compound causing false-positive results?
A4: No specific case reports or validation studies documenting this compound as a cause for immunoassay interference were identified in the current literature search. The information provided here is based on the potential for interference due to structural analogy.
Troubleshooting Guides
Scenario 1: Unexpected Positive Result in a Tricyclic Antidepressant (TCA) Immunoassay
Problem: A sample from a subject known to be taking this compound, but not TCAs, tests positive in a TCA screening immunoassay.
Possible Cause: Cross-reactivity of this compound or its metabolites with the immunoassay antibodies.
Troubleshooting Steps:
-
Review Subject's Medication History: Confirm that the subject is not taking any prescribed or over-the-counter medications known to cross-react with the TCA immunoassay.
-
Perform Confirmatory Testing: A positive screening result from an immunoassay should always be considered presumptive.[1] Use a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to confirm the presence of TCAs. These methods separate compounds based on their physical and chemical properties and can definitively identify the substances present in the sample.
-
Conduct a Spike-and-Recovery Experiment: To determine if this compound is the source of the interference, a spike-and-recovery experiment can be performed. This involves adding a known concentration of this compound to a drug-free sample matrix and analyzing it with the immunoassay .
Scenario 2: Inconsistent or Unreliable Results in a Custom Immunoassay
Problem: You are developing a new immunoassay and observe inconsistent results in samples from subjects taking this compound.
Possible Cause: this compound may be interfering with your assay through a mechanism other than cross-reactivity, such as non-specific binding or alteration of the sample matrix.
Troubleshooting Steps:
-
Assess for Matrix Effects: Analyze serial dilutions of the sample. If the results are not linear, it may indicate a matrix effect.
-
Test for Non-Specific Binding: Coat a plate with a non-relevant protein and run the sample. A high signal may indicate non-specific binding of the detection antibody or other assay components.
-
Perform Interference Studies: As outlined in the experimental protocols below, systematically test for interference by spiking known concentrations of this compound into your assay system.
Data on Known Cross-Reactivity in a Commercial TCA Immunoassay
To illustrate the concept of cross-reactivity, the following table summarizes data for a commercially available TCA immunoassay, showing the concentration of various compounds required to produce a positive result equivalent to the assay's cutoff.
| Compound | Concentration for Positive Result (ng/mL) |
| Nortriptyline | 1,000 |
| Amitriptyline | 1,000 |
| Desipramine | 1,000 |
| Imipramine | 1,200 |
| Doxepin | 2,000 |
| Clomipramine | 4,000 |
| Trimipramine | 4,000 |
| Protriptyline | 10,000 |
| Cyclobenzaprine | 2,000 |
| Carbamazepine | >10,000 |
Note: This data is illustrative and based on publicly available information for a representative immunoassay. Cross-reactivity can vary significantly between different manufacturers' assays.
Experimental Protocols
Protocol 1: Basic Cross-Reactivity Screening
Objective: To determine if this compound cross-reacts with a specific immunoassay.
Materials:
-
Immunoassay kit for the analyte of interest (e.g., TCA)
-
This compound standard
-
Drug-free sample matrix (e.g., urine, serum)
-
Standard laboratory equipment (pipettes, microplates, plate reader, etc.)
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Create a series of dilutions of the this compound stock solution in the drug-free sample matrix. The concentration range should be clinically relevant and span several orders of magnitude.
-
Run the immunoassay according to the manufacturer's instructions, using the this compound dilutions as samples.
-
Include positive and negative controls for the target analyte.
-
Analyze the results to determine the concentration of this compound that produces a signal equivalent to the assay's cutoff for the target analyte. This is the cross-reactivity concentration.
Visualizations
Caption: Conceptual diagram of immunoassay cross-reactivity.
Caption: Troubleshooting workflow for suspected immunoassay interference.
References
- 1. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hormone Immunoassay Interference: A 2021 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. psychdb.com [psychdb.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Carbamazepine interference with an immune assay for tricyclic antidepressants in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
avoiding benactyzine hydrochloride off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benactyzine hydrochloride. The aim is to help mitigate and understand its off-target effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily a centrally acting muscarinic acetylcholine receptor antagonist.[1] It competitively blocks the action of acetylcholine at these receptors. However, it is considered non-selective, meaning it does not show high preference for any of the five muscarinic receptor subtypes (M1-M5).
Q2: What are the known off-target effects of this compound?
This compound has two well-characterized off-target activities:
-
Butyrylcholinesterase (BChE) Inhibition: It acts as a competitive inhibitor of BChE, an enzyme involved in hydrolyzing acetylcholine.[2][3][4][5]
-
Nicotinic Acetylcholine Receptor (nAChR) Antagonism: It functions as a noncompetitive antagonist of nAChRs, allosterically modulating the receptor's ion channel.[6]
Q3: How can I differentiate between on-target muscarinic antagonism and off-target effects in my experiments?
Distinguishing between on-target and off-target effects requires a combination of careful dose selection and specific control experiments. Refer to the troubleshooting guides and experimental protocols below for detailed strategies. Key approaches include using subtype-selective muscarinic antagonists as controls and employing cell lines with specific receptor knockouts.
Q4: At what concentrations are the off-target effects of benactyzine likely to be observed?
Off-target effects become more probable as the concentration of benactyzine increases. Based on available data, inhibition of BChE and nAChRs occurs in the micromolar range. See the data summary table for specific Ki and KD values to guide your experimental design.
Data Presentation: this compound Binding Affinities
The following table summarizes the known binding and inhibition constants for this compound at its primary and off-target sites. Note the current lack of publicly available, specific affinity data for individual muscarinic receptor subtypes (M1-M5).
| Target | Parameter | Value (µM) | Notes |
| Primary Target | |||
| Muscarinic Receptors (non-selective) | - | Data not available | Generally considered a potent, non-selective antagonist. |
| Off-Targets | |||
| Butyrylcholinesterase (BChE) | Ki | 10 | Competitive inhibition.[2][3][4][5] |
| Nicotinic Acetylcholine Receptor (nAChR) - Resting State | KD | 384 | Noncompetitive antagonism.[6] |
| Nicotinic Acetylcholine Receptor (nAChR) - Desensitized State | KD | 28.0 | Higher affinity for the desensitized state.[6] |
| Nicotinic Acetylcholine Receptor (nAChR) | Kant | 50 | Inhibition of carbamylcholine-elicited sodium influx.[6] |
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in functional assays (e.g., calcium flux, cAMP measurement).
-
Possible Cause 1: Off-target effects at nAChRs.
-
Troubleshooting Step: If your experimental system expresses nAChRs, benactyzine could be inhibiting their function.
-
Recommendation:
-
Perform a literature search to confirm nAChR expression in your cell type or tissue.
-
Use a selective nAChR antagonist (e.g., mecamylamine for ganglionic subtypes) as a control to see if it phenocopies the effect of benactyzine.
-
If possible, use a cell line with nAChR subunits knocked out.
-
-
-
Possible Cause 2: Off-target effects at BChE.
-
Troubleshooting Step: Inhibition of BChE can lead to an accumulation of acetylcholine, which could confound results, especially in primary cell cultures or in vivo studies where endogenous acetylcholine is present.
-
Recommendation:
-
Use a selective BChE inhibitor (e.g., ethopropazine) as a positive control for BChE-mediated effects.
-
Ensure your assay buffer contains a specific acetylcholinesterase (AChE) inhibitor if you want to isolate the effects of BChE inhibition.
-
-
-
Possible Cause 3: Non-selective muscarinic antagonism.
-
Troubleshooting Step: Benactyzine does not discriminate between M1-M5 receptors. If your system expresses multiple subtypes, the observed effect will be a composite of inhibiting all of them.
-
Recommendation:
-
Use subtype-selective muscarinic antagonists (e.g., pirenzepine for M1, methoctramine for M2, 4-DAMP for M3) to dissect which receptor subtype is responsible for the observed effect.
-
Utilize cell lines engineered to express only a single muscarinic receptor subtype.
-
-
Issue 2: Difficulty replicating results from the literature.
-
Possible Cause 1: Differences in experimental conditions.
-
Troubleshooting Step: The affinity of benactyzine for nAChRs is state-dependent (resting vs. desensitized).[6] Assay conditions such as pre-incubation time with agonists can alter the conformational state of the receptor.
-
Recommendation: Carefully review and match the pre-incubation and stimulation conditions of the original study.
-
-
Possible Cause 2: Vehicle or solvent effects.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect cell viability or receptor function.
-
Recommendation: Run a vehicle control with the same solvent concentration as your highest benactyzine dose.
-
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is for determining the binding affinity (Ki) of benactyzine for muscarinic receptors in a competitive binding assay.
-
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound.
-
Non-specific binding control (e.g., atropine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and the benactyzine dilutions.
-
For total binding wells, add vehicle instead of benactyzine. For non-specific binding wells, add a saturating concentration of atropine (e.g., 1 µM).
-
Add the radioligand at a concentration near its KD.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding and determine the IC50 of benactyzine. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Calcium Flux Functional Assay
This protocol measures the ability of benactyzine to antagonize agonist-induced calcium mobilization, typically mediated by Gq-coupled muscarinic receptors (M1, M3, M5).
-
Materials:
-
Cells expressing the muscarinic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound.
-
Fluorescence plate reader with injection capabilities.
-
-
Procedure:
-
Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of benactyzine and pre-incubate with the cells for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Continue recording the fluorescence to measure the calcium response.
-
Analyze the data to determine the inhibitory effect of benactyzine and calculate its IC50.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benactyzine Hydrochloride Stability Testing: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing for benactyzine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a this compound stability testing protocol?
A1: The primary purpose is to provide evidence on how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light.[1] These studies are crucial for establishing a re-test period for the drug substance, determining recommended storage conditions, and ensuring the material remains within its physical, chemical, and toxicological specifications throughout its shelf life.[2]
Q2: What are forced degradation studies and why are they necessary for this compound?
A2: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3][4] These studies are essential to:
-
Identify potential degradation products and establish degradation pathways.[3][4][5]
-
Demonstrate the specificity of stability-indicating analytical methods.[3][6]
-
Inform the development of a stable formulation and select appropriate packaging.[3][4]
Q3: What are the typical stress conditions applied in a forced degradation study for a drug substance like this compound?
A3: Typical stress conditions include acid and base hydrolysis, oxidation, exposure to heat (thermolysis), and exposure to light (photolysis).[5][6][7] These tests are designed to evaluate the susceptibility of the drug substance to various degradation mechanisms.[8]
Q4: What concentration of this compound should be used for forced degradation studies?
A4: While regulatory guidance does not specify a concentration, a common recommendation is to start studies at a concentration of 1 mg/mL.[4][7] This concentration is often sufficient to detect even minor degradation products. It can also be beneficial to perform studies at the concentration expected in the final drug product to monitor for degradation impacts in the final formulation.[4][7]
Q5: What is the acceptable level of degradation in a forced degradation study?
A5: The goal is to achieve a meaningful level of degradation, typically in the range of 5-20%, to ensure the analytical method can detect and resolve the degradants. Degradation of more than 20% may be considered abnormal and could lead to the formation of secondary degradation products not relevant to formal stability studies.[3][7] If no degradation is observed under initial stress conditions, more aggressive conditions (e.g., elevated temperature) may be applied.[3]
Troubleshooting Guide
Issue 1: No significant degradation is observed after applying stress conditions.
-
Possible Cause: The conditions may not be stringent enough for a stable molecule like this compound.
-
Troubleshooting Steps:
-
Increase Temperature: For hydrolytic and oxidative studies initially conducted at room temperature, consider increasing the temperature to 50-70°C.[3][7]
-
Increase Reagent Concentration: If using 0.1 M acid or base, consider increasing the concentration up to 1.0 M.[3][4][7]
-
Extend Exposure Time: The duration of the study can be extended, but it should generally not exceed 7 days to avoid the formation of irrelevant secondary degradants.[3][7]
-
Confirm Photostability Conditions: Ensure the light source for photostability testing provides a combination of UV and visible light as per ICH Q1B guidelines.[7]
-
Issue 2: The sample shows excessive degradation (e.g., >50%) or the main peak has disappeared entirely.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce Exposure Time: Sample the reaction mixture at earlier time points to find a suitable degradation level.
-
Lower Temperature: Conduct the study at a lower temperature (e.g., room temperature instead of 60°C).
-
Decrease Reagent Concentration: Use a lower concentration of the stress agent (e.g., 0.1 M HCl instead of 1 M HCl, or 3% H₂O₂ instead of 30%).
-
Neutralize Promptly: Ensure that after the stress period, acidic or basic samples are promptly and accurately neutralized to halt the degradation reaction before analysis.[3][4]
-
Issue 3: Poor resolution between the this compound peak and degradation product peaks in the chromatogram (HPLC).
-
Possible Cause: The analytical method is not stability-indicating or requires optimization.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition, such as the organic-to-aqueous ratio or the pH, to improve separation.[9]
-
Change Column: Use a different HPLC column with an alternative stationary phase chemistry (e.g., C18, Phenyl-Hexyl).[9]
-
Adjust Gradient: If using a gradient elution, modify the gradient slope to better separate closely eluting peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and confirm that the main peak is not co-eluting with any degradants.
-
Experimental Protocols & Data Presentation
Summary of Forced Degradation Conditions
| Stress Condition | Recommended Reagents and Parameters | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl or H₂SO₄; Room temperature or 50-70°C.[3][5][7] | Up to 7 days.[3][7] | To test for susceptibility to degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH or KOH; Room temperature or 50-70°C.[3][5][7] | Up to 7 days.[3][7] | To test for susceptibility to degradation in an alkaline environment. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room temperature.[7] | Up to 7 days. | To evaluate the effect of an oxidizing agent on the molecule. |
| Thermal Degradation | Solid drug substance heated at 10°C increments above accelerated testing temperature (e.g., 50°C, 60°C).[8] | Variable | To assess the impact of high temperature on the solid-state stability. |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | Variable | To determine if the drug substance is sensitive to light.[7] |
Detailed Methodologies
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL.[4][7] A co-solvent may be used if the compound is not freely soluble in the stress media, ensuring the co-solvent itself does not cause degradation.[3][7]
2. Acid Hydrolysis Protocol:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Store the mixture at room temperature.
-
Withdraw samples at predetermined intervals (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.[3]
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment at 60°C or with 1.0 M HCl.[3]
3. Base Hydrolysis Protocol:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Store the mixture at room temperature.
-
Withdraw samples at predetermined intervals.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.[3]
-
Dilute with the mobile phase for analysis.
-
If no degradation is observed, repeat the experiment at 60°C or with 1.0 M NaOH.[3]
4. Oxidative Degradation Protocol:
-
To a suitable volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the mixture at room temperature, protected from light.
-
Withdraw samples at various time points.
-
Dilute with the mobile phase for analysis.
5. Thermal Degradation Protocol:
-
Place the solid this compound powder in a petri dish or a suitable vial.
-
Store it in a thermostatically controlled oven at a temperature 10°C above the accelerated testing temperature (e.g., 60°C).[8]
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it for analysis.
Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Logical relationships in forced degradation testing.
References
- 1. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 2. japsonline.com [japsonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Benactyzine Hydrochloride Metabolite Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of benactyzine hydrochloride and its metabolites in common analytical assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of benactyzine?
Benactyzine is primarily metabolized in the liver and kidneys through hydrolysis.[1] This enzymatic process cleaves the ester bond, yielding two main metabolites: benzilic acid and 2-(diethylamino)ethanol.
Q2: Can benactyzine or its metabolites interfere with immunoassays for other drugs?
While specific quantitative data on the cross-reactivity of benactyzine and its metabolites is limited in published literature, interference is possible, particularly in assays for tricyclic antidepressants (TCAs). This is due to the structural similarities between benactyzine and the tricyclic core of many antidepressant drugs. Cross-reactivity in benzodiazepine immunoassays is less likely based on structural differences, but cannot be entirely ruled out without specific testing.[2][3]
Q3: What are the signs of potential benactyzine interference in an immunoassay?
Potential interference should be suspected under the following circumstances:
-
A positive result for tricyclic antidepressants in a patient sample where there is no history of TCA administration.
-
Discrepancies between screening immunoassay results and confirmatory tests (e.g., LC-MS/MS).
-
Assay results that are inconsistent with the patient's clinical presentation.
Q4: How can I confirm a suspected interference from benactyzine or its metabolites?
The gold standard for confirming a suspected interference and accurately identifying and quantifying the specific compounds in a sample is to use a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] These methods separate compounds based on their physicochemical properties and identify them by their unique mass-to-charge ratio, providing a much higher degree of certainty than immunoassays.
Q5: Are there any commercially available immunoassays specifically for benactyzine?
Currently, there are no widely available commercial immunoassays specifically designed for the routine detection of benactyzine. Its detection typically relies on chromatographic methods like GC-MS or LC-MS/MS.
Troubleshooting Guides
Issue: Unexpected Positive Result in a Tricyclic Antidepressant (TCA) Immunoassay
Possible Cause: Cross-reactivity of the immunoassay antibodies with benactyzine or its metabolites present in the sample.
Troubleshooting Steps:
-
Review Sample History: Confirm whether the sample comes from a subject known to have been administered benactyzine.
-
Perform Serial Dilution: Analyze serial dilutions of the sample. If the interference is due to cross-reactivity, the dose-response curve may be non-parallel to the standard curve of the target analyte (the TCA).
-
Spiking Experiment: Spike a known negative control sample with benactyzine and its primary metabolites (benzilic acid and 2-(diethylamino)ethanol) at various concentrations and run them on the TCA immunoassay. This will help to determine the concentration at which these compounds produce a signal equivalent to the assay's cutoff.
-
Confirmatory Analysis: The most definitive step is to re-analyze the sample using a highly specific method such as LC-MS/MS or GC-MS to confirm the presence of benactyzine and its metabolites and the absence of TCAs.
Issue: Inconsistent Results Between Different Immunoassay Kits
Possible Cause: Different immunoassay kits use different antibodies with varying specificities and cross-reactivity profiles. One kit may be more susceptible to interference from benactyzine or its metabolites than another.
Troubleshooting Steps:
-
Consult Manufacturer's Data: Review the package insert for each immunoassay kit for any information on cross-reactivity with benactyzine or structurally related compounds.
-
Parallel Testing: Test the same sample on multiple immunoassay platforms from different manufacturers to compare results.
-
Confirmatory Analysis: Use LC-MS/MS or GC-MS to definitively identify the compounds present in the sample.
Data Presentation
Due to the limited availability of specific cross-reactivity data for benactyzine in the scientific literature, the following table presents hypothetical, yet plausible, data to illustrate how such information would be presented. Researchers are strongly encouraged to determine the cross-reactivity of benactyzine and its metabolites within their specific assay systems.
Table 1: Hypothetical Cross-Reactivity of Benactyzine and its Metabolites in a Competitive TCA Immunoassay
| Compound | Concentration Tested (ng/mL) | Apparent TCA Concentration (ng/mL) | Cross-Reactivity (%) |
| Benactyzine | 1000 | 50 | 5.0 |
| 5000 | 250 | 5.0 | |
| 10000 | 550 | 5.5 | |
| Benzilic Acid | 10000 | <10 | <0.1 |
| 50000 | <10 | <0.1 | |
| 2-(diethylamino)ethanol | 10000 | <10 | <0.1 |
| 50000 | <10 | <0.1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: General Method for Assessing Immunoassay Cross-Reactivity
Objective: To determine the potential interference of benactyzine and its metabolites in a specific immunoassay.
Materials:
-
The immunoassay kit (e.g., a commercial TCA ELISA kit).
-
Certified reference standards of benactyzine, benzilic acid, and 2-(diethylamino)ethanol.
-
Drug-free urine or serum for spiking.
-
Standard laboratory equipment (pipettes, tubes, plate reader, etc.).
Methodology:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of benactyzine and its metabolites in a suitable solvent (e.g., methanol or DMSO).
-
Spike Samples: Prepare a series of dilutions of each compound in drug-free matrix (urine or serum) to achieve a range of concentrations.
-
Run Immunoassay: Perform the immunoassay according to the manufacturer's instructions, using the spiked samples in place of the unknown samples.
-
Calculate Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of target analyte detected / Concentration of interfering compound) x 100
Protocol 2: Confirmatory Analysis by LC-MS/MS
Objective: To definitively identify and quantify benactyzine and its metabolites in a biological sample.
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor for specific precursor-to-product ion transitions for benactyzine and its metabolites in Multiple Reaction Monitoring (MRM) mode.
-
Table 2: Example LC-MS/MS Parameters for Benactyzine Analysis
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Benactyzine | 328.2 | 165.1 | 86.1 |
| Benzilic Acid | 229.1 | 183.1 | 105.1 |
| 2-(diethylamino)ethanol | 118.1 | 86.1 | 58.1 |
Note: These are predicted transitions and should be optimized experimentally.
Visualizations
Caption: Metabolic pathway of benactyzine via hydrolysis.
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a Benzodiazepine Immunoassay for Urine Drug Testing in Clinical Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Oral Administration of Benactyzine Hydrochloride in Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing benactyzine hydrochloride in rodent models. The information is compiled to address common challenges and ensure experimental success and animal welfare.
Troubleshooting Guide
This guide addresses specific issues that may arise during the oral administration of this compound to rodents.
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound | Improper solvent selection. | This compound is soluble in water, ethanol, and DMSO.[1] For in vivo oral administration, preparing a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) is a common practice.[1] |
| Animal distress during oral gavage (e.g., struggling, vocalization) | The oral gavage procedure is inherently stressful for rodents.[2][3] | - Ensure proper training and technique for oral gavage to minimize trauma and stress. - Consider habituating the animals to the procedure by handling and sham dosing. - Explore alternative, less stressful methods of administration such as palatable jellies or voluntary syringe feeding.[2][4][5][6] |
| Inconsistent or unexpected behavioral effects | - Inaccurate dosing due to improper technique or animal resistance. - High variability in oral absorption. - Stress from the administration procedure confounding the behavioral outcomes. | - Verify dosing accuracy and ensure the full dose is administered. - Use a consistent and minimally stressful administration technique. - Consider a dose-response study to determine the optimal dose for the desired effect in your specific rodent strain and model. |
| Signs of excessive sedation or motor impairment | The dose of this compound may be too high. | - Reduce the dosage. - Observe the animals closely for the duration of the expected drug effect (effects on fine motor activity in rats have been observed to last 2-3 hours). - Consult literature for dose-response relationships of similar anticholinergic drugs in rodents. |
| Regurgitation or aspiration of the administered solution | - Improper gavage technique (e.g., incorrect placement of the gavage needle). - Excessive volume of administration. | - Ensure the gavage needle is correctly placed in the esophagus and not the trachea. - Adhere to recommended maximum oral gavage volumes for the specific rodent species and size. |
| Animal refusal to consume the drug in a palatable formulation | The bitter taste of this compound may not be sufficiently masked. | - Increase the concentration of the flavoring or sweetening agent in the formulation. - Experiment with different palatable vehicles (e.g., different flavored jellies, sweetened solutions). |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended vehicle for oral administration of this compound in rodents? A1: this compound is soluble in water and ethanol.[1] For oral gavage, it can be prepared as a homogeneous suspension in vehicles such as carboxymethylcellulose sodium (CMC-Na).[1] The choice of vehicle should be based on the desired concentration, stability, and route of administration (gavage vs. voluntary consumption).
-
Q2: What are the alternatives to oral gavage for administering this compound to rodents? A2: To minimize stress, consider voluntary consumption methods. This can include incorporating the drug into a palatable jelly or training the animals to drink the drug solution from a syringe.[2][4][5][6] These methods can improve animal welfare and may reduce the variability in experimental results caused by stress.
-
Q3: How can I mask the bitter taste of this compound for voluntary oral administration? A3: The bitter taste can be masked by incorporating the drug into a highly palatable vehicle containing sweeteners (like sucrose) or strong flavors. The effectiveness of a particular formulation may need to be determined empirically for your specific rodent strain.
Dosing and Pharmacokinetics
-
Q4: Is there any information on the oral bioavailability of this compound in rodents? A4: Specific quantitative data on the oral bioavailability of this compound in rodents is limited in the available literature. However, studies in humans suggest that oral doses are approximately 70% as effective as parenteral doses, which may provide a rough estimate. It is important to note that bioavailability can vary significantly between species.
-
Q5: What is the expected onset and duration of action of this compound after oral administration in rodents? A5: While specific oral pharmacokinetic data is scarce, one study noted that blood levels of tritiated benactyzine in rats were maximal within 1 hour following an intraperitoneal (IP) dose, suggesting relatively rapid absorption. Behavioral studies in rats have shown that effects on fine motor activity can last for 2-3 hours. The onset and duration will be dose-dependent.
Expected Effects and Side Effects
-
Q6: What are the expected behavioral effects of this compound in rodents? A6: this compound is a centrally acting muscarinic antagonist.[1] In rodents, it has been shown to increase fine motor activity. As an anticholinergic agent, it can also affect cognitive functions such as memory and attention. The specific behavioral effects will depend on the dose administered and the behavioral paradigm being used.
-
Q7: What are the potential side effects of this compound in rodents? A7: As an anticholinergic drug, potential side effects are related to the blockade of muscarinic receptors. These can include dry mouth, blurred vision, constipation, and urinary retention.[7] At higher doses, central nervous system effects such as confusion, and memory impairment have been noted in humans and may be observable in rodents through behavioral changes.[7] Close observation of the animals after administration is crucial.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | 72 mg/mL |
| Ethanol | 72 mg/mL |
| DMSO | 72 mg/mL |
| Data sourced from[1] |
Table 2: Reported Behavioral Effects of Benactyzine in Rodents
| Species | Dose | Route of Administration | Observed Effect | Duration of Effect |
| Rat | Not specified | Not specified | Increased fine motor activity | 2-3 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Objective: To prepare a homogeneous suspension of this compound for oral administration to rodents.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume needed.
-
Weigh the this compound powder accurately.
-
In a sterile conical tube, add a small amount of the vehicle to the powder to create a paste. This helps to prevent clumping.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer.
-
For larger volumes, a magnetic stirrer can be used to ensure a uniform suspension. Stir for at least 15-30 minutes.
-
Visually inspect the suspension for homogeneity before each administration. If settling occurs, vortex the suspension immediately before drawing it into the dosing syringe.
-
Protocol 2: Oral Gavage Administration in Mice
-
Objective: To accurately administer a liquid substance directly into the stomach of a mouse using a gavage needle.
-
Materials:
-
Appropriately sized gavage needle (typically a 20-22 gauge, 1.5-inch curved or straight needle with a ball tip for adult mice)
-
Syringe (e.g., 1 mL)
-
This compound suspension
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct administration volume.
-
Draw the calculated volume of the this compound suspension into the syringe. Ensure there are no air bubbles.
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the mouth, slightly to one side, and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, or the animal shows signs of distress (e.g., gasping), withdraw the needle immediately.
-
Once the needle is in the correct position (the tip should be approximately at the level of the last rib), slowly dispense the liquid.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-administration for any adverse reactions.[4]
-
Mandatory Visualizations
Caption: Experimental workflow for oral administration of benactyzine HCl.
Caption: Benactyzine HCl's mechanism as a muscarinic antagonist.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to Benactyzine Hydrochloride and Atropine as Cholinergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of benactyzine hydrochloride and atropine, two prominent cholinergic antagonists. The information presented is collated from experimental data to assist researchers, scientists, and drug development professionals in understanding the pharmacological nuances of these compounds.
Executive Summary
This compound and atropine are both effective antagonists of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system. While both drugs are classified as anticholinergics, they exhibit distinct profiles in terms of their potency, receptor selectivity, and clinical applications. Atropine generally demonstrates higher potency as a competitive antagonist at muscarinic acetylcholine receptors. In contrast, this compound shows a more pronounced noncompetitive inhibitory effect on nicotinic acetylcholine receptors, a property that is less significant with atropine. These differences in their mechanism of action and receptor affinity contribute to their varying therapeutic uses and side-effect profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of this compound and atropine as cholinergic antagonists.
Table 1: Muscarinic Receptor Antagonist Potency
| Compound | Preparation | Agonist | pA2 Value | Reference |
| Atropine | Guinea pig ileum | Acetylcholine | 8.60 - 9.93 | [1][2] |
| Guinea pig atria | Acetylcholine | 8.1 - 9.0 | [2][3] | |
| Rat urinary bladder | Acetylcholine | 8.36 | [4] | |
| Human colon (circular muscle) | Carbachol | 8.72 | [5] | |
| Human colon (longitudinal muscle) | Carbachol | 8.60 | [5] | |
| Benactyzine | Guinea pig ileum | Acetylcholine | Weaker than atropine |
Note: A higher pA2 value indicates greater antagonist potency. Data for benactyzine's pA2 values at specific muscarinic receptor subtypes are limited in the reviewed literature.
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Inhibition
| Compound | Preparation | Parameter | Value (µM) | Reference |
| This compound | BC3H-1 muscle cells | Kant | 50 | [6] |
| Atropine | BC3H-1 muscle cells | Kant | 150 | [6] |
Note: Kant represents the antagonist dissociation constant determined from functional inhibition assays. A lower Kant value indicates a more potent inhibitor.
Mechanism of Action and Signaling Pathways
Both benactyzine and atropine exert their primary effects by blocking the action of acetylcholine at its receptors. However, their selectivity for the two main classes of cholinergic receptors, muscarinic and nicotinic, differs.
Muscarinic Receptor Antagonism: Atropine is a potent competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). This non-selective blockade of G-protein coupled muscarinic receptors is responsible for its widespread effects on the parasympathetic nervous system.
Nicotinic Receptor Inhibition: Benactyzine, in addition to its muscarinic antagonist properties, acts as a noncompetitive inhibitor of the nicotinic acetylcholine receptor (nAChR), an ion channel.[6] This action is more potent than that of atropine.[6]
In Vivo Efficacy and Applications
Both benactyzine and atropine are utilized as antidotes in the treatment of organophosphate poisoning, where there is an excess of acetylcholine due to the inhibition of acetylcholinesterase.
-
Atropine: A cornerstone in the management of organophosphate poisoning, atropine effectively counteracts the muscarinic effects of acetylcholine, such as excessive secretions, bronchoconstriction, and bradycardia.[1]
-
Benactyzine: Studies have suggested that benactyzine may have comparable or even greater efficacy than atropine in certain contexts of nerve agent poisoning. Its central nervous system effects and rapid onset of action are notable features.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of benactyzine and atropine.
1. Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Objective: To quantify the affinity of benactyzine and atropine for the five human muscarinic receptor subtypes (M1-M5).
-
Materials:
-
Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and atropine sulfate at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled test compound (benactyzine or atropine).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate competition binding curves by plotting the percentage of specific [³H]-NMS binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: Schild Analysis for Antagonist Potency
This assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to inhibit the functional response to an agonist.
-
Objective: To determine and compare the pA2 values of benactyzine and atropine at muscarinic receptors in a functional tissue preparation.
-
Materials:
-
Isolated tissue preparation expressing muscarinic receptors (e.g., guinea pig ileum).
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isotonic transducer and recording system to measure tissue contraction.
-
Agonist: Acetylcholine or a stable analog like carbachol.
-
Antagonist: this compound or atropine sulfate.
-
-
Procedure:
-
Mount the isolated tissue in the organ bath and allow it to equilibrate.
-
Establish a cumulative concentration-response curve for the agonist (e.g., acetylcholine) to determine the baseline response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the antagonist (benactyzine or atropine) for a predetermined period to allow for equilibrium.
-
In the presence of the antagonist, re-establish the cumulative concentration-response curve for the agonist.
-
Repeat steps 3-5 with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Calculate the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the Schild regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This compound and atropine, while both classified as cholinergic antagonists, exhibit distinct pharmacological profiles. Atropine is a more potent competitive antagonist at muscarinic receptors, making it a standard for reversing muscarinic overstimulation. Benactyzine, on the other hand, demonstrates a more significant noncompetitive inhibitory effect at nicotinic receptors, which may contribute to its efficacy in specific toxicological scenarios. The choice between these two agents in a research or clinical setting should be guided by a thorough understanding of their differential receptor affinities and mechanisms of action. Further research directly comparing the binding affinities and functional potencies of these compounds across all five human muscarinic receptor subtypes would provide a more complete understanding of their subtype selectivity and could inform the development of more targeted cholinergic antagonists.
References
- 1. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benactyzine and Scopolamine on Memory Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two centrally acting anticholinergic agents, benactyzine and scopolamine, on memory. The information is compiled from preclinical and clinical research to assist in understanding their relative cognitive impacts.
Executive Summary
Both benactyzine and scopolamine are muscarinic acetylcholine receptor antagonists known to impair memory. Scopolamine is a well-established tool in research for inducing amnestic effects in both human and animal models, with a broad impact on various memory domains. Benactyzine, while also demonstrating memory-impairing properties, has been less extensively studied in this context. The available data, primarily from animal studies, suggests that benactyzine also impairs spatial working memory, a function heavily reliant on cholinergic neurotransmission. However, a direct and comprehensive comparison of the potency and spectrum of memory impairment in humans is currently lacking in the scientific literature.
Quantitative Data on Memory Effects
The following table summarizes the available quantitative data from a comparative animal study. It is important to note the absence of direct comparative human clinical trial data.
| Drug | Species | Memory Task | Dosage | Key Findings | Reference |
| Benactyzine | Rat | Paired Discrimination Task (Spatial Working Memory) | 1-4 mg/kg | Differentially increased the number of errors in the spatial (working memory) component, but not the visual (reference memory) component.[1] | Grauer & Kapon, 1993 |
| Scopolamine | Rat | Paired Discrimination Task (Spatial Working Memory) | 0.03-0.25 mg/kg | Produced impairment in the working memory task.[1] | Grauer & Kapon, 1993 |
Note: The study by Grauer & Kapon (1993) evaluated several muscarinic antagonists, and while it provides a basis for comparison, a direct dose-response comparison between only benactyzine and scopolamine was not the primary focus.
A meta-analysis of human studies on scopolamine provides extensive quantitative data on its memory-impairing effects across various tasks[1]:
-
Immediate Recall: Significant impairment compared to placebo.
-
Delayed Recall: Significant impairment compared to placebo.
-
Recognition Memory: Significant impairment in accuracy and slower reaction times compared to placebo.
-
Digit Span: Impaired backward digit span performance compared to placebo.
Unfortunately, similar comprehensive meta-analytic data for benactyzine's effects on memory in humans is not available.
Experimental Protocols
Animal Study: Paired Discrimination Task
A detailed methodology for a key comparative animal study is provided below.
Objective: To evaluate the effects of benactyzine and scopolamine on a task that dissociates spatial working memory from visual reference memory.
Subjects: Male rats.
Apparatus: A two-lever operant chamber with a central food magazine.
Procedure:
-
Training: Rats were trained on a paired discrimination (PD) task. Each session consisted of alternating visual and spatial discrimination trials.
-
Visual Trials: The rat had to press the lever indicated by a light (e.g., left lever illuminated). A correct response was rewarded with a food pellet. This task primarily assesses reference memory.
-
Spatial Trials: The rat had to press the lever opposite to the one it had pressed in the preceding visual trial. This task assesses working memory as the correct response changes on each trial and depends on the memory of the previous response.
-
-
Drug Administration: Benactyzine (1-4 mg/kg) or scopolamine (0.03-0.25 mg/kg) was administered intraperitoneally before the test sessions.
-
Data Analysis: The number of errors in both visual and spatial trials was recorded and analyzed to determine the differential effects of the drugs on reference and working memory.
Mechanism of Action
Both benactyzine and scopolamine exert their effects on memory primarily by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs) in the central nervous system. Acetylcholine is a key neurotransmitter involved in learning and memory processes, and by blocking its action at these receptors, these drugs disrupt normal cognitive function.
Scopolamine is a non-selective muscarinic antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1-M5) with relatively high affinity. The M1 receptor subtype, in particular, is highly expressed in the hippocampus and cortex, brain regions critical for memory formation, making its blockade a likely contributor to the amnestic effects of scopolamine.
Benactyzine is also a muscarinic antagonist. While its receptor subtype selectivity is not as extensively characterized as scopolamine's, it is understood to block central muscarinic receptors. Additionally, some research suggests that benactyzine may also act as a non-competitive inhibitor of nicotinic acetylcholine receptors, which could contribute to its overall pharmacological profile and cognitive effects[2].
Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism
Caption: Cholinergic antagonism by benactyzine or scopolamine.
Experimental Workflow: Animal Memory Assessment
Caption: General workflow for assessing drug effects on memory in animal models.
Conclusion
References
A Comparative Guide to the Efficacy of Benactyzine Hydrochloride and Other Anticholinergic Agents
For researchers and professionals in drug development, understanding the comparative efficacy of different anticholinergic agents is crucial for targeted therapeutic design. This guide provides an objective comparison of benactyzine hydrochloride with other notable anticholinergics, supported by available experimental data. While comprehensive, directly comparative data for benactyzine across all muscarinic receptor subtypes is limited due to its status as an older drug, this guide consolidates available information to offer a valuable comparative perspective.
This compound is a centrally acting muscarinic antagonist that has been explored for various applications, including the treatment of depression and anxiety, and as a potential antidote for organophosphate poisoning.[1][2] Its mechanism of action involves blocking the effects of acetylcholine at muscarinic receptors.[3][4]
Quantitative Comparison of Anticholinergic Receptor Affinities
The efficacy of an anticholinergic agent is often determined by its binding affinity (Ki) or its functional antagonist potency (pA2) at different muscarinic receptor subtypes (M1-M5). The following tables summarize available data for this compound and other commonly used anticholinergics. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Muscarinic Receptor Antagonist Affinities (pA2 values)
| Compound | M1 Receptor (pA2) | M2 Receptor (pA2) | M3 Receptor (pA2) | Tissue/Assay Condition |
| Atropine | 7.23 | 8.72 | 8.60 - 8.36 | Human Colon / Rat Bladder |
| Scopolamine | - | - | 8.41 | Rat Bladder |
| Pirenzepine | 7.23 - 6.23 | - | - | Human Colon / Rat Bladder |
| 4-DAMP | - | - | 9.41 - 8.26 | Human Colon / Rat Bladder |
Data compiled from multiple sources.[5][6] pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Table 2: Comparative Antagonist Potency at Nicotinic Acetylcholine Receptors
While the primary targets of these drugs are muscarinic receptors, some also exhibit activity at nicotinic acetylcholine receptors (nAChR).
| Compound | Kant (μM) | Kp (μM) | Receptor/Cell Line |
| Benactyzine | 50 | 800 | nAChR / BC3H-1 cells |
| Aprophen | 3 | 83 | nAChR / BC3H-1 cells |
| Atropine | 150 | - | nAChR / BC3H-1 cells |
Data from a study on the noncompetitive inhibition of the nAChR.[7] Kant is the concentration for 50% inhibition of the initial rate of 22Na+ influx. Kp is the concentration to inhibit 50% of the initial rate of [125I]-α-bungarotoxin binding.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess the potency and efficacy of anticholinergic drugs.
Radioligand Binding Assays for Ki Determination
This method is used to determine the binding affinity (Ki) of a drug for a specific receptor.
-
Preparation of Receptor Membranes: Membranes from cells or tissues expressing the target muscarinic receptor subtype are isolated and prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) with known high affinity for the receptor is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled competitor drug (e.g., benactyzine).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays and Schild Analysis for pA2 Determination
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The Schild analysis is a common method to determine the pA2 value, a measure of antagonist potency.
-
Isolated Tissue Preparation: An isolated tissue preparation containing the target muscarinic receptors (e.g., guinea pig ileum, rat bladder) is mounted in an organ bath containing a physiological salt solution.
-
Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), measuring the tissue's contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., benactyzine) for a predetermined period.
-
Second Agonist Dose-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Schild Plot Construction: This process is repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration producing a half-maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of this line.[8][9]
Signaling Pathways
Anticholinergic drugs exert their effects by blocking the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades depending on the receptor subtype.
Caption: Muscarinic Receptor Signaling Pathways and Point of Antagonist Action.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effects of an anticholinergic drug, benactyzine hyrochloride, on vision and vision performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]
- 4. benactyzine [drugcentral.org]
- 5. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPIKESfunc [spikesfunc.github.io]
- 9. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Benactyzine Hydrochloride in Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of benactyzine hydrochloride, a muscarinic antagonist, alongside other relevant compounds. The information is intended to assist researchers and professionals in drug development in understanding the cross-reactivity and potential off-target effects of this compound.
Executive Summary
This compound is an anticholinergic agent that primarily functions as a muscarinic acetylcholine receptor antagonist. While its clinical use has diminished due to side effects, it remains a compound of interest for research purposes, particularly in the context of organophosphate poisoning antidotes. This guide presents available quantitative data on the receptor binding affinities of benactyzine and compares it with atropine, a non-selective muscarinic antagonist, and darifenacin, an M3 selective antagonist. A notable gap in publicly available data is a comprehensive binding profile of benactyzine across the five muscarinic receptor subtypes (M1-M5).
Receptor Binding Affinity Profiles
The following table summarizes the available receptor binding affinity data (pKi values) for this compound and its comparators. The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Nicotinic AChR (KD, μM) | Butyrylcholinesterase (Ki, mM) |
| Benactyzine HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 28.0 (desensitized), 384 (resting)[1] | 0.01[2] |
| Atropine | 9.0 | 9.0 | 9.2 | 8.9 | 8.8 | 150 (Kant, μM)[1] | Data Not Available |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | Data Not Available | Data Not Available |
Note: The binding affinity of benactyzine for nicotinic acetylcholine receptors (nAChR) is presented as the dissociation constant (KD) in micromolar (μM) concentrations for the desensitized and resting states of the receptor. The inhibitory constant (Ki) for butyrylcholinesterase is in millimolar (mM). A lower value indicates weaker affinity/inhibition. Atropine's interaction with the nAChR is presented as the apparent antagonist constant (Kant).
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding, it is essential to consider the downstream signaling pathways. The following diagrams, generated using Graphviz, illustrate the signaling cascades associated with muscarinic receptors and the general workflows of the experimental assays used to determine receptor affinity and function.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.
Experimental Workflow: Calcium Flux Functional Assay
Functional assays, such as the calcium flux assay, measure the cellular response to receptor activation or inhibition, providing insights into the functional potency of a compound.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) to muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).
-
Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (e.g., this compound) at various concentrations.
-
Atropine (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of radioligand (typically at or near its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
For non-specific binding control wells, add a high concentration of atropine (e.g., 1 µM).
-
For total binding control wells, add assay buffer instead of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Flux Functional Assay
This protocol outlines a general procedure for assessing the functional antagonist activity of a compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-induced intracellular calcium mobilization.
Materials:
-
A cell line stably expressing the human muscarinic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A muscarinic receptor agonist (e.g., carbachol or acetylcholine).
-
Test compound (e.g., this compound) at various concentrations.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compound (antagonist) to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of the muscarinic agonist into the wells. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that produces 50% of its maximal inhibition) by non-linear regression analysis.
-
Discussion and Conclusion
The available data indicates that this compound is a potent anticholinergic agent with activity at both muscarinic and nicotinic acetylcholine receptors. Its high affinity for the desensitized state of the nicotinic acetylcholine receptor suggests a complex mechanism of action, particularly in the context of its use as an antidote for organophosphate poisoning. The compound also demonstrates inhibitory activity against butyrylcholinesterase.
A significant limitation in the current understanding of benactyzine's pharmacology is the absence of a detailed binding profile across the five muscarinic receptor subtypes. This information is crucial for predicting its potential for subtype-selective effects and for understanding the full spectrum of its physiological and side effects. In contrast, atropine is a well-characterized non-selective muscarinic antagonist, while darifenacin exhibits clear selectivity for the M3 subtype.
For researchers investigating benactyzine or similar compounds, it is recommended to perform comprehensive receptor screening, including competitive binding assays against all five muscarinic receptor subtypes. Functional assays, such as the calcium flux assay for Gq-coupled receptors (M1, M3, M5) and cAMP assays for Gi-coupled receptors (M2, M4), would further elucidate its functional activity and potential for biased agonism or antagonism. This comprehensive approach will enable a more complete understanding of the cross-reactivity and therapeutic potential of this compound.
References
Benactyzine Hydrochloride vs. Other Muscarinic Antagonists in Organophosphate Poisoning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of benactyzine hydrochloride with other muscarinic antagonists, primarily atropine and scopolamine, in the context of organophosphate (OP) poisoning treatment. The information is based on available experimental data to assist researchers and drug development professionals in understanding the nuances of these antidotes.
Introduction to Organophosphate Poisoning
Organophosphorus (OP) compounds, found in pesticides and chemical warfare nerve agents like sarin and soman, are potent inhibitors of acetylcholinesterase (AChE).[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, resulting in hyperstimulation of both muscarinic and nicotinic receptors.[1][2] This widespread cholinergic crisis manifests as a range of life-threatening symptoms, including respiratory distress, seizures, and cardiovascular collapse.[1][3][4] The standard treatment regimen for OP poisoning typically includes a muscarinic antagonist to counteract the effects of excess ACh, an oxime to reactivate AChE, and a benzodiazepine to control seizures.[2][5][6]
Mechanism of Action of Muscarinic Antagonists
Muscarinic antagonists competitively block the binding of acetylcholine to its receptors on various effector organs, thereby mitigating the symptoms of parasympathetic overstimulation.[7] In OP poisoning, their primary role is to reduce excessive secretions, bronchospasm, and bradycardia.[3] While atropine has been the cornerstone of therapy for decades, its efficacy is limited, particularly in preventing central nervous system (CNS) effects.[8] This has prompted research into other muscarinic antagonists with potentially broader mechanisms of action.
Signaling Pathway in Organophosphate Poisoning and Intervention Points
The following diagram illustrates the cascade of events following organophosphate exposure and the points at which muscarinic antagonists intervene.
Caption: Organophosphate poisoning pathway and antagonist intervention.
Comparative Analysis of Muscarinic Antagonists
This compound
Benactyzine is a potent centrally acting anticholinergic agent.[9] Unlike atropine, it possesses a more complex pharmacological profile that includes anti-glutamatergic properties through the blockade of NMDA receptors and non-competitive inhibition of nicotinic acetylcholine receptors (AChR).[9][10][11][12] This multifaceted mechanism of action is thought to contribute to its superior efficacy in preventing the severe neurological damage, including seizures and subsequent cognitive impairment, induced by OP nerve agents.[13][14]
Atropine
Atropine is the most commonly used muscarinic antagonist for OP poisoning.[3][6] It effectively reverses peripheral muscarinic symptoms and can cross the blood-brain barrier to exert central effects.[1] However, its central potency is considered to be significantly lower than that of other anticholinergics like scopolamine and benactyzine.[8] Furthermore, atropine does not counteract the nicotinic effects of ACh accumulation, nor does it address the excitotoxicity mediated by the glutamatergic system.[4]
Scopolamine
Scopolamine is another muscarinic antagonist that readily crosses the blood-brain barrier. While it has shown some utility, studies have indicated that it is less effective than benactyzine and caramiphen in preventing soman-induced neurological and behavioral changes.[9] In one study, scopolamine failed to provide protection against brain damage when administered 10 minutes after the onset of convulsions.[13]
Experimental Data and Efficacy Comparison
While comprehensive head-to-head clinical trial data is limited, preclinical studies in animal models provide valuable insights into the comparative efficacy of these antagonists.
Receptor Interaction and Potency
Studies on receptor binding and functional assays have demonstrated differences in the potency and mechanism of action of these drugs at the molecular level.
| Drug | Target Receptor(s) | Mechanism of Action | Key Findings |
| Benactyzine | Muscarinic, Nicotinic (non-competitive), NMDA | Competitive antagonist at muscarinic receptors; non-competitive inhibitor of AChR; anti-glutamatergic.[9][10][11][12] | Effective non-competitive inhibitor of AChR at therapeutic concentrations.[11] |
| Atropine | Muscarinic | Competitive antagonist at muscarinic receptors.[7][9] | Standard for reversing peripheral muscarinic effects; lower central potency compared to scopolamine.[3][8] |
| Scopolamine | Muscarinic | Competitive antagonist at muscarinic receptors. | Higher central potency than atropine but less effective than benactyzine against soman-induced damage.[8][9][13] |
In Vivo Efficacy Against Nerve Agents
Animal studies have consistently shown that benactyzine, particularly in combination with an oxime and atropine (a regimen sometimes referred to as TAB), provides superior protection against nerve agent-induced lethality and neurotoxicity.[14]
| Antidotal Treatment | Animal Model | OP Agent | Key Outcome | Reference |
| Benactyzine, Trihexyphenidyl, Caramiphen | Rats | Sarin (1.2 x LD50) | Prevented neuronal damage when administered 5 minutes post-convulsion onset.[13] | Raveh et al., 2008 |
| Scopolamine | Rats | Sarin (1.2 x LD50) | Did not prevent neuronal damage when administered 10 minutes post-convulsion onset.[13] | Raveh et al., 2008 |
| Oxime, Atropine, and Benactyzine (TAB) | Non-human primates | Soman (3-5 LD50) | Showed remarkable recovery.[14] | Weitman et al., 2022 |
| Atropine | Mice | DFP | Promoted 94% survival.[3] | Hulse et al., 2019 |
Experimental Protocols
The evaluation of antidotes for OP poisoning typically involves in vivo studies using animal models. A generalized experimental workflow is described below.
Typical Experimental Workflow for Antidote Evaluation
Caption: Generalized workflow for in vivo evaluation of OP antidotes.
Methodology Details:
-
Animal Models: Commonly used models include mice, rats, guinea pigs, and non-human primates.
-
Organophosphate Agents: A range of OPs are used, from pesticides like diisopropylfluorophosphate (DFP) to nerve agents such as sarin and soman, administered via various routes (e.g., subcutaneous, inhalation).
-
Antidote Administration: The timing of antidote administration post-exposure is a critical parameter, often varied to simulate different therapeutic scenarios.
-
Outcome Measures:
-
Survival: The most basic measure of efficacy.
-
Clinical Signs: Observation for convulsions, tremors, secretions, and general health status.
-
Behavioral Tests: Mazes and other tests are used to assess cognitive function and memory post-exposure.[13]
-
Neurochemical Analysis: Measurement of AChE inhibition and reactivation in blood and brain tissue.
-
Histopathology: Microscopic examination of brain tissue to quantify neuronal damage. Markers like peripheral benzodiazepine receptor (PBR) density can be used to assess neuroinflammation and injury.[13]
-
Conclusion
The available evidence suggests that this compound offers significant advantages over traditional muscarinic antagonists like atropine and scopolamine in the treatment of organophosphate poisoning, particularly in the context of nerve agent exposure. Its unique pharmacological profile, combining anticholinergic, anti-glutamatergic, and nicotinic receptor blocking activities, provides a more comprehensive approach to counteracting the complex pathophysiology of OP toxicity. This leads to improved survival and better protection against long-term neurological damage. While atropine remains a crucial component of therapy for managing peripheral muscarinic symptoms, the inclusion of benactyzine in treatment protocols, especially in scenarios involving highly toxic nerve agents, appears to be a superior strategy. Further clinical research is warranted to fully elucidate the comparative efficacy and safety of benactyzine in human cases of organophosphate poisoning.
References
- 1. mdpi.com [mdpi.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Frontiers | Effects of Sublethal Organophosphate Toxicity and Anti-cholinergics on Electroencephalogram and Respiratory Mechanics in Mice [frontiersin.org]
- 4. Clinical features of organophosphate poisoning: A review of different classification systems and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmedicine.com [ijmedicine.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and preliminary biological evaluation of gabactyzine, a benactyzine-GABA mutual prodrug, as an organophosphate antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of antidotal treatment against sarin poisoning: the superiority of benactyzine and caramiphen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and preliminary biological evaluation of gabactyzine, a benactyzine-GABA mutual prodrug, as an organophosphate antidote - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Benactyzine and Trihexyphenidyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of two centrally acting anticholinergic agents, benactyzine and trihexyphenidyl. Both compounds are recognized for their antagonism of muscarinic acetylcholine receptors and have been investigated for their therapeutic potential in various neurological and psychiatric conditions. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a comprehensive understanding of their respective in vivo profiles.
Mechanism of Action: A Tale of Two Antagonists
Benactyzine and trihexyphenidyl exert their primary effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system.[1][2] However, nuances in their receptor binding profiles and potential engagement of other neurotransmitter systems contribute to differences in their overall pharmacological effects.
Trihexyphenidyl is a non-selective muscarinic acetylcholine receptor antagonist with a higher affinity for the M1 subtype.[1] In vivo studies have confirmed its preference for central muscarinic receptors in the cerebral cortex over peripheral ones.[1] There is also evidence to suggest that trihexyphenidyl may indirectly enhance dopamine release in the striatum by modulating nicotinic acetylcholine receptor neurotransmission.[1]
Benactyzine , like trihexyphenidyl, is a centrally acting muscarinic antagonist.[3][4] Beyond its muscarinic activity, research has shown that benactyzine also acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors (AChRs).[5] This dual action on both major types of cholinergic receptors may underlie some of its distinct in vivo effects. Some studies also suggest that benactyzine possesses anti-glutamatergic properties.[6]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies to facilitate a comparison of the potencies and effects of benactyzine and trihexyphenidyl. It is important to note that the data presented are derived from separate studies, and direct head-to-head comparisons in the same experimental models were not consistently available in the reviewed literature.
Table 1: Muscarinic Receptor Binding Affinities
| Compound | Receptor Subtype | Preparation | IC50 / Ki / KD | Reference |
| Trihexyphenidyl | M1 Muscarinic | Rat Cortical Membranes | IC50: 14 nM | [7] |
| Cardiac Muscarinic | Rat Cardiac Membranes | IC50: 230 nM | [7] | |
| Glandular Muscarinic | Rat Salivary Gland Membranes | IC50: 70 nM | [7] | |
| Benactyzine | Nicotinic AChR (desensitized state) | Torpedo californica Membranes | KD: 28.0 µM | [5] |
| Nicotinic AChR (resting state) | Torpedo californica Membranes | KD: 384 µM | [5] |
Note: Lower IC50/Ki/KD values indicate higher binding affinity.
Table 2: In Vivo Behavioral Effects
| Drug | Animal Model | Behavioral Assay | Dose | Key Finding | Reference |
| Trihexyphenidyl | Rats | Spatial Alternation Task | 1.0 mg/kg (s.c.) | Minimal effective dose to impair memory performance. | [8] |
| Mice | Open Field Test | 2 mg/kg (p.o.) | Increased locomotor activity. | [9][10] | |
| Mice | Forced Swim Test | 1 and 2 mg/kg (p.o.) | Decreased immobility time. | [9][10] | |
| Rats | Passive Avoidance Task | 0.1 - 10 mg/kg (s.c.) | Dose-dependent amnesic effects. | [11] | |
| Benactyzine | Rats | Paired Discrimination Task | 1 - 4 mg/kg | Differentially increased errors in spatial trials. | [12] |
| Rats | Novelty Preference | 0.3 mg/kg | Reduced innate preference for novelty. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of key experimental protocols cited in this guide.
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity of a compound for muscarinic acetylcholine receptors.
Protocol:
-
Tissue Preparation: Cerebral cortex, heart, and salivary glands are dissected from rats and homogenized in a buffered solution. The homogenate is then centrifuged to isolate the cell membrane fraction containing the receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to muscarinic receptors (e.g., [3H]-pirenzepine for M1 receptors or [3H]-N-methylscopolamine for non-selective binding).
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the test compound (benactyzine or trihexyphenidyl). The test compound will compete with the radiolabeled ligand for binding to the receptors.
-
Separation and Counting: The reaction is terminated by rapid filtration to separate the receptor-bound radioligand from the unbound ligand. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity of the compound for the receptor.[7]
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of central and peripheral zones.
-
Animal Acclimation: Animals are habituated to the testing room for a specified period before the test to reduce stress.
-
Drug Administration: The test compound (e.g., trihexyphenidyl) or vehicle is administered at a predetermined time before the test.
-
Test Procedure: The animal is placed in the center of the open field, and its behavior is recorded by an overhead video camera for a set duration (e.g., 5-60 minutes).
-
Behavioral Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of line crossings, and time spent moving.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, rearing frequency, and grooming behavior.
-
-
Data Analysis: The recorded behaviors are analyzed using automated tracking software to provide quantitative data for each parameter.[13][14][15][16]
Spatial Memory and Passive Avoidance Tasks
Objective: To evaluate the effects of a compound on learning and memory.
Protocols:
-
Spatial Alternation Task:
-
Apparatus: A T-maze or a similar apparatus with a starting arm and two goal arms.
-
Procedure: The animal is placed in the starting arm and allowed to choose one of the goal arms to receive a reward. On subsequent trials, the animal is rewarded only if it alternates its choice of goal arm.
-
Drug Effect: The number of correct alternations is recorded. A decrease in the number of correct alternations after drug administration indicates an impairment in working memory.[8]
-
-
Paired Discrimination Task:
-
Apparatus: A maze where visual and spatial discrimination trials can be presented.
-
Procedure: The animal is trained to discriminate between two visual cues to receive a reward and also to learn a spatial rule (e.g., always turn left).
-
Drug Effect: The number of errors in both the visual and spatial components of the task is recorded. An increase in errors in the spatial component, as seen with benactyzine, suggests an effect on spatial working memory.[12]
-
-
Passive Avoidance Task:
-
Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Training (Acquisition): The animal is placed in the illuminated compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Testing (Retention): After a set period (e.g., 24 hours), the animal is placed back in the illuminated compartment, and the latency to enter the dark compartment is measured.
-
Drug Effect: A shorter latency to enter the dark compartment in the drug-treated group compared to the control group indicates an amnesic effect.[9][10][17][18]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of benactyzine and trihexyphenidyl.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: General Experimental Workflow for Behavioral Assays.
Conclusion
Benactyzine and trihexyphenidyl are both centrally acting muscarinic antagonists, with trihexyphenidyl demonstrating a higher selectivity for the M1 receptor subtype. The available in vivo data, although not from direct comparative studies, suggest that both compounds can impact cognitive functions, particularly memory. Trihexyphenidyl has also been shown to affect locomotor activity. The additional nicotinic receptor antagonism of benactyzine may contribute to a different spectrum of in vivo effects.
The data and protocols presented in this guide are intended to provide a foundation for researchers and drug development professionals. It is important to underscore that a definitive comparison of the in vivo effects of benactyzine and trihexyphenidyl would necessitate head-to-head studies under identical experimental conditions. Future research should aim to directly compare these compounds in a battery of in vivo assays to more clearly delineate their pharmacological profiles and therapeutic potential.
References
- 1. Acetylcholine-dopamine balance hypothesis in the striatum: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Frontiers | Striatal cholinergic interneuron regulation and circuit effects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. Some actions of cholinergic and anticholinergic drugs on reactive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 11. Crossover clinical trial of benapryzine and trihexyphenidyl in Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scantox.com [scantox.com]
- 18. Role of cholinergic neurotransmission in the amygdala on performances of passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benactyzine Hydrochloride vs. Scopolamine: A Comparative Analysis of In Vivo Anticholinergic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo anticholinergic potency of benactyzine hydrochloride and scopolamine, focusing on experimental data from animal models. Both are centrally acting muscarinic receptor antagonists, but they exhibit different potency profiles that are critical for research and therapeutic applications.
Quantitative Potency Comparison
| Compound | Animal Model | Measured Effect | Relative Potency Ranking |
| Scopolamine | Rat | Increase in locomotor activity | 1 (Most Potent) |
| Trihexyphenidyl | Rat | Increase in locomotor activity | 2 |
| Biperiden | Rat | Increase in locomotor activity | 3 |
| Azaprophen | Rat | Increase in locomotor activity | 4 |
| Procyclidine | Rat | Increase in locomotor activity | 5 |
| Benactyzine | Rat | Increase in locomotor activity | 6 |
| Atropine | Rat | Increase in locomotor activity | 7 |
| Aprophen | Rat | Increase in locomotor activity | 8 (Least Potent) |
Data summarized from Sipos et al. (2000). The study ranked the potency of nine anticholinergic drugs based on their effects on locomotor activity in rats. Scopolamine was found to be the most potent, while benactyzine was ranked sixth.[1]
Experimental Protocols
The following is a detailed methodology for a typical in vivo experiment to assess and compare the anticholinergic potency of compounds like this compound and scopolamine by measuring their effects on locomotor activity in rats. This protocol is based on the principles employed in comparative studies such as Sipos et al. (2000).[1]
Objective:
To determine and compare the potency of this compound and scopolamine in inducing hyperlocomotion in rats, a characteristic central anticholinergic effect.
Materials:
-
Subjects: Male Sprague-Dawley rats (or other appropriate strain), weighing 200-300g.
-
Test Compounds: this compound, Scopolamine hydrobromide.
-
Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle.
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement (e.g., Digiscan Animal Activity Monitors). These chambers can typically measure both horizontal (ambulation) and vertical (rearing) movements.
Procedure:
-
Acclimation: Upon arrival, animals are housed in a controlled environment (12:12-h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week to acclimate to the facility.
-
Habituation: Prior to the experiment, rats are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) for one or more days to reduce novelty-induced hyperactivity.
-
Drug Preparation and Administration:
-
This compound and scopolamine hydrobromide are dissolved in the vehicle to the desired concentrations.
-
A range of doses for each drug is selected based on historical data to establish a dose-response curve. For instance, scopolamine doses could range from 0.1 to 2.0 mg/kg, while benactyzine doses might be higher, reflecting its lower potency.
-
Drugs are administered via a consistent route, typically intraperitoneal (i.p.) or subcutaneous (s.c.) injection, in a volume of 1 ml/kg body weight.
-
A control group receives the vehicle only.
-
-
Locomotor Activity Measurement:
-
Immediately after injection, each rat is placed individually into a locomotor activity chamber.
-
Activity is recorded for a predetermined duration, for example, 60 minutes. Data is typically collected in time bins (e.g., 5-minute intervals) to analyze the time course of the drug effects.
-
Key parameters measured include:
-
Horizontal Activity (Ambulation): Total number of beam breaks in the horizontal plane.
-
Vertical Activity (Rearing): Total number of beam breaks in the vertical plane.
-
Total Distance Traveled: Calculated from the coordinate data of the animal's movement.
-
-
-
Data Analysis:
-
The data for each parameter are averaged for each treatment group.
-
Dose-response curves are generated by plotting the mean locomotor activity against the drug dose.
-
The effective dose 50 (ED50), the dose that produces 50% of the maximal response, can be calculated for each drug using appropriate statistical software (e.g., non-linear regression).
-
The relative potency of the drugs is determined by comparing their ED50 values. A lower ED50 indicates higher potency.
-
Statistical significance between drug-treated groups and the vehicle control group is determined using analysis of variance (ANOVA) followed by post-hoc tests.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of anticholinergic drugs and a typical experimental workflow for their in vivo comparison.
References
Benactyzine's Interaction with Muscarinic Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benactyzine, a centrally acting anticholinergic agent, exerts its effects by antagonizing muscarinic acetylcholine receptors. While its general antimuscarinic properties are established, a detailed understanding of its differential effects on the five muscarinic receptor subtypes (M1-M5) is crucial for targeted drug development and elucidating its complex pharmacological profile. This guide provides a comparative overview of benactyzine's interaction with these receptor subtypes, summarizing available data and outlining the experimental methodologies used for their characterization.
Binding Affinity Profile of Benactyzine at Muscarinic Receptor Subtypes
Quantitative data on the binding affinity of benactyzine for each of the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is not extensively available in publicly accessible literature. However, studies on related compounds and general pharmacological characterization suggest that benactyzine is a potent, non-selective muscarinic antagonist with affinity in the nanomolar range.
For comparison, the table below presents typical binding affinity (pKi) values for the non-selective muscarinic antagonist atropine, which is often used as a reference compound. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a higher binding affinity.
Table 1: Comparative Binding Affinities (pKi) of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Atropine pKi (approximate) | Benactyzine pKi |
| M1 | 9.0 | Data not available |
| M2 | 9.2 | Data not available |
| M3 | 9.3 | Data not available |
| M4 | 9.1 | Data not available |
| M5 | 9.0 | Data not available |
Note: The pKi values for atropine are approximate and can vary depending on the experimental conditions.
Functional Potency of Benactyzine at Muscarinic Receptor Subtypes
The functional potency of benactyzine is determined by its ability to inhibit the physiological response induced by a muscarinic agonist, such as acetylcholine or carbachol. This is typically quantified using IC50 values (the concentration of antagonist that inhibits 50% of the agonist response) or pA2 values derived from Schild analysis.
Similar to binding affinity data, specific and comparative functional potency data for benactyzine across all five muscarinic subtypes is sparse in the literature. It is generally understood that benactyzine acts as a competitive antagonist at muscarinic receptors.
Table 2: Comparative Functional Potency (pA2) of Atropine at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Atropine pA2 (approximate) | Benactyzine pA2 |
| M1 | 8.9 | Data not available |
| M2 | 9.0 | Data not available |
| M3 | 9.4 | Data not available |
| M4 | 8.9 | Data not available |
| M5 | Data not available |
Note: The pA2 values for atropine are approximate and can vary depending on the tissue and agonist used.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins and initiate distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of benactyzine's antagonism.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Benactyzine, as a non-selective antagonist, is expected to block all of these signaling pathways by preventing acetylcholine from binding to and activating the respective receptors.
Caption: Muscarinic receptor G-protein coupled signaling pathways antagonized by benactyzine.
Experimental Protocols
The characterization of benactyzine's effects on muscarinic receptor subtypes involves a variety of in vitro experimental techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of benactyzine for each muscarinic receptor subtype.
General Protocol:
-
Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells stably transfected with the receptor gene) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of benactyzine.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of benactyzine. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay to determine benactyzine's affinity.
Functional Assays
Functional assays measure the effect of a compound on the physiological response mediated by a receptor.
Objective: To determine the functional potency (IC50 or pA2) of benactyzine in inhibiting agonist-induced responses for each muscarinic receptor subtype.
Example Protocol (Calcium Mobilization Assay for M1, M3, M5):
-
Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of benactyzine.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a muscarinic agonist (e.g., carbachol).
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The data are analyzed to determine the IC50 of benactyzine for the inhibition of the agonist-induced calcium response.
Example Protocol (cAMP Assay for M2, M4):
-
Cell Culture: Cells stably expressing the M2 or M4 receptor are cultured.
-
Forskolin and Agonist Treatment: The cells are treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) and a muscarinic agonist (to inhibit this stimulation).
-
Antagonist Treatment: The assay is performed in the presence of varying concentrations of benactyzine.
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis: The data are analyzed to determine the IC50 of benactyzine for the reversal of agonist-induced inhibition of cAMP production.
Conclusion
A Comparative Analysis of Benactyzine and Biperiden in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neuroprotective properties of two centrally acting anticholinergic drugs, benactyzine and biperiden. While both compounds are primarily known for their use in treating Parkinson's disease and extrapyramidal symptoms by antagonizing muscarinic acetylcholine receptors, emerging evidence suggests they may also confer neuroprotection through additional mechanisms, notably the modulation of glutamatergic neurotransmission. This analysis synthesizes the available experimental data to offer a comparative overview of their mechanisms of action and potential therapeutic applications in neurodegenerative diseases.
Core Mechanisms of Action
Benactyzine and biperiden share a primary mechanism of action as competitive antagonists of muscarinic acetylcholine receptors.[1][2] By blocking these receptors in the central nervous system, they help to restore the balance between cholinergic and dopaminergic systems, which is crucial in managing the motor symptoms of Parkinson's disease.[1][2]
A key aspect of their neuroprotective potential lies in their ability to antagonize N-methyl-D-aspartate (NMDA) receptors.[1][3] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity, a major contributor to neuronal damage in various neurodegenerative conditions. Both benactyzine and biperiden have been identified as NMDA receptor antagonists, suggesting a direct mechanism for neuroprotection against glutamate-induced cell death.[1][3]
Quantitative Data on Receptor Binding and Neuroprotective Effects
The following tables summarize the available quantitative data for benactyzine and biperiden. A notable gap exists in the publicly available, specific quantitative data for benactyzine's direct neuroprotective effects and NMDA receptor antagonism.
Table 1: Muscarinic Receptor Antagonist Activity
| Compound | Receptor Subtype | Ki (nM) |
| Biperiden | M1 | 0.48 |
| M2 | 6.3 | |
| M3 | 3.9 | |
| M4 | 2.4 | |
| M5 | 6.3 | |
| Benactyzine | All Subtypes | Data not available |
Table 2: NMDA Receptor Antagonist Activity
| Compound | Parameter | Value (µM) |
| Biperiden | Ki (NMDA-evoked [3H]acetylcholine release inhibition) | 8.8 |
| IC50 ([3H]MK-801 displacement) | 92 | |
| Benactyzine | Ki / IC50 | Data not available |
Table 3: In Vitro and In Vivo Neuroprotective Effects
| Compound | Model | Endpoint | Results |
| Biperiden | Rat model of Traumatic Brain Injury | Neuron degeneration, T-tau and NfL levels, astrocyte activation | Reduced degenerating neurons, lowered T-tau and NfL levels, and reduced astrocyte activation.[4] |
| Benactyzine | Animal models of organophosphate poisoning | Survival, brain damage | In combination with other agents, showed significant neuroprotective efficacy.[3][5] |
Signaling Pathways and Experimental Workflows
The neuroprotective actions of benactyzine and biperiden can be conceptualized through their dual antagonism of muscarinic and NMDA receptors, which ultimately mitigates neuronal damage.
Dual antagonism of NMDA and muscarinic receptors by benactyzine and biperiden.
A typical experimental workflow to assess the neuroprotective effects of these compounds involves inducing neurotoxicity in a neuronal cell culture model and measuring cell viability.
Experimental workflow for in vitro neuroprotection assay.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to quantify the neuroprotective effects of benactyzine and biperiden against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Benactyzine and Biperiden stock solutions
-
Neurotoxin (e.g., Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing the desired concentrations of the neurotoxin and/or the test compounds (benactyzine or biperiden). Include control wells with medium only and wells with the neurotoxin only.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Measurement of Oxidative Stress Markers
This protocol outlines a general method for measuring intracellular reactive oxygen species (ROS), a marker of oxidative stress.
Materials:
-
Neuronal cells
-
24-well plates
-
Benactyzine and Biperiden
-
Neurotoxin that induces oxidative stress (e.g., H2O2)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and treat the cells with the neurotoxin and test compounds as described in the MTT assay protocol.
-
Probe Loading:
-
After the treatment period, remove the medium and wash the cells with warm PBS.
-
Add medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Measurement:
-
Add 500 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis: Quantify the change in fluorescence intensity, which is proportional to the amount of intracellular ROS.
Conclusion
Both benactyzine and biperiden exhibit promising neuroprotective potential beyond their primary anticholinergic function, largely attributed to their NMDA receptor antagonism. While quantitative data for biperiden's receptor binding profile is available, a significant gap remains in the literature regarding similar data for benactyzine. The qualitative evidence for benactyzine's neuroprotective effects, particularly in the context of organophosphate poisoning, underscores the therapeutic advantage of its dual anticholinergic and antiglutamatergic properties.[3][5]
For researchers and drug development professionals, this comparative analysis highlights the need for further head-to-head studies employing standardized in vitro and in vivo models to quantify and directly compare the neuroprotective efficacy of these two compounds. Future research should focus on elucidating the precise molecular interactions of benactyzine with the NMDA receptor and exploring their respective impacts on downstream signaling pathways involved in oxidative stress, neuroinflammation, and apoptosis. Such studies will be crucial in determining their potential as disease-modifying therapies for a range of neurodegenerative disorders.
References
- 1. Synthesis and preliminary biological evaluation of gabactyzine, a benactyzine-GABA mutual prodrug, as an organophosphate antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benactyzine Hydrochloride and Caramiphen in Soman Poisoning Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soman is a highly toxic organophosphorus nerve agent that poses a significant threat due to its rapid and irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to a cholinergic crisis characterized by excessive acetylcholine accumulation, resulting in severe symptoms including seizures, respiratory distress, and ultimately, death. The ensuing seizures can also lead to long-term neurological damage. Standard treatment often involves a combination of an AChE reactivator (an oxime), a muscarinic antagonist (like atropine), and an anticonvulsant. This guide provides a comparative overview of two such anticonvulsants, benactyzine hydrochloride and caramiphen, which both possess anticholinergic properties and have been investigated for their efficacy in soman poisoning models. A key focus is on their dual ability to counteract both the cholinergic and glutamatergic effects of soman poisoning.
Mechanism of Action: A Dual-Pronged Approach
The neurotoxicity of soman is not solely due to the overstimulation of cholinergic receptors. The initial cholinergic crisis triggers a secondary cascade of excitotoxicity, primarily mediated by the neurotransmitter glutamate. This glutamatergic overstimulation significantly contributes to seizure perpetuation and neuronal damage. Therefore, an ideal anticonvulsant for soman poisoning should address both the cholinergic and glutamatergic pathways.
This compound is a potent central anticholinergic agent. Its primary mechanism of action in soman poisoning is the blockade of muscarinic acetylcholine receptors in the central nervous system, thereby reducing the effects of acetylcholine accumulation. Some studies also suggest that benactyzine possesses antiglutamatergic properties, which would contribute to its anticonvulsant and neuroprotective effects.
Caramiphen is also a muscarinic antagonist but is particularly noted for its significant antiglutamatergic activity. It acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in excitotoxicity.[1][2] Furthermore, research indicates that caramiphen can facilitate GABAergic inhibition, the primary inhibitory neurotransmission system in the brain, further contributing to its anticonvulsant profile.[1][2] This dual anticholinergic and antiglutamatergic action makes caramiphen a promising candidate for treating soman-induced seizures.[3][4]
Comparative Efficacy: A Review of Preclinical Data
Direct head-to-head comparisons of benactyzine and caramiphen in soman poisoning models are limited. However, by examining data from various studies, a comparative picture of their efficacy can be assembled. It is important to note that differences in experimental protocols (animal models, soman dosage, treatment regimens) can influence outcomes.
Anticonvulsant Activity
A study comparing the anticonvulsant potencies of several antiparkinson drugs, including benactyzine and caramiphen, microinfused into the area tempestas (a seizure-triggering site in the brain) of rats prior to soman exposure, found that both drugs were effective in antagonizing soman-induced seizures.[5] In this specific experimental paradigm, caramiphen and another drug, procyclidine, were the only ones to show a significant effect.[5]
Another study in guinea pigs evaluated the anticonvulsant efficacy of several anticholinergic drugs, including benactyzine, when administered after the onset of soman-induced seizures. While a direct comparison with caramiphen was not made in this study, it provides valuable data on the potency of benactyzine.
| Drug | Animal Model | Soman Dose | Treatment Time | Anticonvulsant ED50 (mg/kg, i.m.) | Latency to Seizure Termination | Reference |
| Benactyzine | Guinea Pig | 56 µg/kg, s.c. | 5 min post-seizure | 0.21 | Faster than diazepam | [6] |
| Caramiphen | Rat | 100 µg/kg, s.c. | 20 min pre-soman | 10 µg (microinfused) | N/A | [5] |
Note: The data for benactyzine and caramiphen in the table above are from different studies with different methodologies and cannot be directly compared. The benactyzine data reflects systemic administration post-seizure, while the caramiphen data is from direct brain microinfusion pre-soman exposure.
Neuroprotection
Both benactyzine and caramiphen have demonstrated neuroprotective effects in organophosphate poisoning models, largely attributed to their ability to control seizure activity and mitigate excitotoxicity.
A study comparing post-exposure treatment with scopolamine, benactyzine (as part of the TAB - TMB4, atropine, and benactyzine - cocktail), and caramiphen in soman-poisoned rats found that both caramiphen and TAB completely abolished electrographic seizure activity, while scopolamine offered only partial protection.[3] Furthermore, both caramiphen and TAB administration resulted in no significant alteration in the density of peripheral benzodiazepine receptors, a marker for neuronal damage. In terms of cognitive function, as assessed by the Morris water maze, the rank order of efficacy was caramiphen > TAB > scopolamine.[3]
In a study focused on caramiphen, administration 30 or 60 minutes after soman exposure significantly reduced neuronal loss and degeneration in rats.[1]
Experimental Protocols
Soman Poisoning and Antidote Administration in Rats
This protocol provides a general framework for inducing soman poisoning in rats and administering antidotes for efficacy studies. Specific dosages and timings may vary based on experimental objectives.
Animals: Male Wistar rats (250-300g) are typically used.
Soman Administration: Soman is diluted in saline and administered subcutaneously (s.c.) at a dose calculated to induce seizures and a specific level of lethality (e.g., 1.5 x LD50).
Standard Antidotal Therapy: To ensure survival and isolate the anticonvulsant effects of the test drugs, a standard therapy is often co-administered. This typically includes:
-
Oxime: HI-6 (e.g., 125 mg/kg, i.p.) administered 30 minutes before soman to reactivate peripheral AChE.
-
Atropine Sulfate: (e.g., 2 mg/kg, i.m.) administered 1 minute after soman to counteract peripheral muscarinic effects.
Test Drug Administration (Benactyzine or Caramiphen):
-
The test drug (this compound or caramiphen) is dissolved in saline.
-
It can be administered either as a pretreatment (e.g., 20 minutes before soman) or as a post-treatment (e.g., at the onset of seizures or at a fixed time point after soman exposure).
-
The route of administration is typically intramuscular (i.m.) or intraperitoneal (i.p.).
Monitoring:
-
Seizure Activity: Animals are observed for the onset, severity, and duration of seizures. Electroencephalography (EEG) can be used for precise monitoring of seizure activity.
-
Survival: Survival rates are monitored over a specified period (e.g., 24 hours).
-
Neuroprotection: At the end of the experiment, brain tissue is collected for histopathological analysis to assess the degree of neuronal damage in specific brain regions like the hippocampus, amygdala, and piriform cortex.
Signaling Pathways and Experimental Workflows
Soman-Induced Seizure Pathway
The following diagram illustrates the simplified signaling cascade initiated by soman poisoning, leading to seizures and neuronal damage.
Caption: Soman-induced AChE inhibition leads to a cholinergic and glutamatergic cascade.
Therapeutic Intervention Points
This diagram shows the points in the soman-induced seizure pathway where benactyzine and caramiphen exert their therapeutic effects.
Caption: Benactyzine and Caramiphen intervention points in soman poisoning.
Experimental Workflow for Antidote Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of antidotes like benactyzine and caramiphen in a rodent model of soman poisoning.
Caption: Standard workflow for testing antidotes in soman poisoning models.
Conclusion
Both this compound and caramiphen show significant promise as anticonvulsant and neuroprotective agents in the context of soman poisoning. Their effectiveness stems from their ability to counteract the downstream effects of AChE inhibition. Caramiphen's well-documented dual anticholinergic and antiglutamatergic (NMDA receptor antagonist) properties, along with its potential to enhance GABAergic inhibition, may offer a broader spectrum of activity compared to purely anticholinergic agents. Preclinical data suggests that this dual mechanism of action is advantageous in mitigating both the acute seizures and the long-term cognitive deficits associated with soman exposure. While direct, comprehensive comparative studies are limited, the available evidence indicates that both compounds are effective, with caramiphen showing a particularly strong profile due to its multimodal action. Further head-to-head studies under standardized conditions would be invaluable for definitively determining the superior agent and for optimizing treatment regimens for soman poisoning.
References
- 1. Neuroprotective efficacy of caramiphen against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy of caramiphen against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticholinergic and antiglutamatergic agents protect against soman-induced brain damage and cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caramiphen and scopolamine prevent soman-induced brain damage and cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant efficacy of drugs with cholinergic and/or glutamatergic antagonism microinfused into area tempestas of rats exposed to soman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Benactyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Benactyzine Hydrochloride, a potent anticholinergic agent. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental contamination. This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled, necessitating stringent handling procedures.
Physicochemical and Toxicological Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅NO₃·HCl | [1](2) |
| Molecular Weight | 363.88 g/mol | [1](2) |
| Melting Point | 177-179 °C | [1](2) |
| Solubility | Water: ~50 mg/mLDMSO: ~150 mg/mLEthanol: ≥15.13 mg/mL | [1](2, 1) |
| Acute Oral Toxicity (Rat LD₅₀) | 184 mg/kg | |
| Occupational Exposure Limit (OEL) | Not Established |
Operational Plan: Step-by-Step Guidance for Handling
This section outlines the procedural steps for safely handling this compound in a laboratory setting.
Engineering Controls and Designated Area
-
Designated Area: All work with solid this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles. For procedures with a high risk of aerosolization, a glove box or containment ventilated enclosure (CVE) is recommended.
-
Ventilation: Ensure adequate ventilation in the designated area. The face velocity of the fume hood should be verified before commencing work.
-
Access Control: Access to the designated area should be restricted to authorized personnel who are fully trained in the handling of potent compounds.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification |
| Gloves | Double-gloving with nitrile gloves is required. The outer gloves should be changed immediately upon contamination or every 30-60 minutes. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield must be worn. |
| Lab Coat/Gown | A disposable, solid-front gown with tight-fitting cuffs is required. The gown should be changed immediately after a spill or at the end of the work session. |
| Respiratory Protection | For handling the solid compound, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary. For higher-risk operations, a powered air-purifying respirator (PAPR) should be considered. |
| Shoe Covers | Disposable shoe covers should be worn in the designated area and removed before exiting. |
Experimental Protocol for Weighing and Solution Preparation
-
Preparation:
-
Don all required PPE before entering the designated area.
-
Cover the work surface of the fume hood or balance enclosure with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the containment area.
-
-
Weighing:
-
Use a dedicated, calibrated analytical balance within the fume hood or a ventilated balance safety enclosure.
-
Carefully transfer the desired amount of this compound powder to a tared weigh boat using a dedicated spatula.
-
Minimize the creation of dust by handling the powder gently.
-
-
Solution Preparation:
-
Place the weigh boat containing the powder into the receiving vessel (e.g., beaker, flask).
-
Slowly add the desired solvent to the vessel, rinsing the weigh boat to ensure a complete transfer.
-
Cap the vessel and mix gently until the solid is fully dissolved.
-
-
Post-Handling:
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Wipe down all external surfaces of containers and equipment with a suitable decontamination solution before removing them from the designated area.
-
Dispose of all contaminated disposable materials (e.g., weigh boats, absorbent liners, gloves) in a designated, sealed hazardous waste container.
-
Thoroughly wash hands and forearms after removing all PPE.
-
Disposal Plan: Decontamination and Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Decontamination Protocol
Benactyzine is metabolized in the body via hydrolysis of its ester bond.[3](3) This suggests that chemical inactivation through hydrolysis can be an effective decontamination strategy.
-
Decontamination Solution: Prepare a 1N sodium hydroxide solution for decontaminating glassware and surfaces.
-
Procedure for Glassware:
-
Rinse glassware with the 1N sodium hydroxide solution and allow it to sit for at least 2 hours to facilitate hydrolysis.
-
Thoroughly rinse the glassware with water and then wash with a standard laboratory detergent.
-
The initial rinsate containing the decontamination solution and inactivated this compound should be collected and disposed of as hazardous chemical waste.
-
-
Procedure for Surfaces:
-
Wipe the contaminated surface with a cloth or absorbent pad soaked in the 1N sodium hydroxide solution.
-
Follow with a wipe using a clean, water-dampened cloth to remove any residual sodium hydroxide.
-
Dispose of all wipes as hazardous waste.
-
Waste Disposal
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., gloves, gowns, weigh boats, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions of this compound and the initial rinsate from decontamination procedures should be collected in a designated, sealed hazardous waste container for liquids.
-
-
Empty Containers:
-
"Empty" containers that held solid this compound are considered acutely hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., ethanol or water, depending on the subsequent use or disposal path).
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. Incineration is a common and effective method for the final disposal of potent pharmaceutical compounds.
-
Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
